molecular formula C13H18N2O5S B15565797 Epithienamycin A

Epithienamycin A

Cat. No.: B15565797
M. Wt: 314.36 g/mol
InChI Key: VUDXUIMGYZQRKK-IONOHQLYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epithienamycin A is a member of carbapenems.
This compound has been reported in Streptomyces and Streptomyces olivaceus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2O5S

Molecular Weight

314.36 g/mol

IUPAC Name

(5R,6R)-3-(2-acetamidoethylsulfanyl)-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C13H18N2O5S/c1-6(16)10-8-5-9(21-4-3-14-7(2)17)11(13(19)20)15(8)12(10)18/h6,8,10,16H,3-5H2,1-2H3,(H,14,17)(H,19,20)/t6-,8+,10-/m0/s1

InChI Key

VUDXUIMGYZQRKK-IONOHQLYSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Epithienamycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin (B1209815) A belongs to the carbapenem (B1253116) class of β-lactam antibiotics, a group of potent broad-spectrum antibacterial agents. Structurally related to thienamycin (B194209), the epithienamycins are produced by strains of the actinomycete Streptomyces flavogriseus. This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of Epithienamycin A, compiling available data on its production, purification, structural elucidation, and biological activity.

Discovery and Production

This compound is a naturally occurring antibiotic produced by the fermentation of Streptomyces flavogriseus. At least six distinct but related compounds, designated as epithienamycins A, B, C, D, E, and F, are often co-produced.[1][2] The producing organism, Streptomyces flavogriseus (strain MB 4638), is a soil-dwelling bacterium.[2]

Fermentation Protocol

While the exact media composition and fermentation parameters for the optimal production of this compound are not extensively detailed in the readily available literature, general protocols for the cultivation of Streptomyces species for antibiotic production can be adapted. A typical fermentation process involves the following stages:

  • Inoculum Preparation: A vegetative inoculum of S. flavogriseus is prepared by growing the strain in a suitable seed medium.

  • Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a nutrient-rich medium. Fermentation conditions such as temperature, pH, aeration, and agitation are controlled to maximize antibiotic yield.

  • Monitoring: The production of this compound is monitored throughout the fermentation process using analytical techniques such as high-performance liquid chromatography (HPLC).

A generalized workflow for the production of this compound is depicted below.

Fermentation Workflow for this compound Production cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Strain_Selection Strain Selection (Streptomyces flavogriseus) Inoculum_Development Inoculum Development Strain_Selection->Inoculum_Development Medium_Preparation Production Medium Preparation Fermenter Production Fermentation (Controlled pH, Temp, Aeration) Inoculum_Development->Fermenter Inoculation Harvest Harvest of Fermentation Broth Fermenter->Harvest Isolation Isolation & Purification Harvest->Isolation

Caption: Generalized workflow for the production of this compound.

Isolation and Purification

The isolation of this compound from the fermentation broth is a multi-step process involving a series of chromatographic techniques to separate it from other co-produced epithienamycins and impurities.[2]

Experimental Protocol

A general protocol for the isolation and purification of this compound is as follows:

  • Initial Filtration: The fermentation broth is first filtered to remove the mycelia of S. flavogriseus.

  • Ion-Exchange Chromatography: The clarified broth is then subjected to ion-exchange chromatography on a Dowex 1 resin column. This step helps to capture the acidic carbapenem compounds.

  • Adsorbent Chromatography: The partially purified fraction is then applied to an Amberlite XAD-2 resin column. This non-ionic polymeric adsorbent separates compounds based on hydrophobicity.

  • Gel Filtration Chromatography: Finally, the this compound-containing fraction is further purified and desalted using a Bio-Gel P-2 column.[2]

The logical flow of the purification process is illustrated in the following diagram.

Purification Workflow for this compound Fermentation_Broth Filtered Fermentation Broth Dowex_1 Dowex 1 (Ion-Exchange Chromatography) Fermentation_Broth->Dowex_1 Amberlite_XAD2 Amberlite XAD-2 (Adsorbent Chromatography) Dowex_1->Amberlite_XAD2 Biogel_P2 Bio-Gel P-2 (Gel Filtration) Amberlite_XAD2->Biogel_P2 Pure_Epithienamycin_A Pure this compound Biogel_P2->Pure_Epithienamycin_A

Caption: Chromatographic purification scheme for this compound.

Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, which revealed its carbapenem core structure.[2]

Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of this compound.

PropertyData
Molecular Formula C₁₁H₁₆N₂O₄S
Molecular Weight 272.32 g/mol
UV-Vis (λmax) ~296 nm
¹H NMR Data not fully available in public domain
¹³C NMR Data not fully available in public domain
Mass Spectrometry Data not fully available in public domain

The structure was established by comparing its ultraviolet, proton magnetic resonance, and mass spectral characteristics with those of the well-characterized related compound, thienamycin.[2] All six epithienamycin compounds were found to contain the carbapenem ring system.[2]

Biological Activity

This compound exhibits broad-spectrum antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. The potency of the different epithienamycin components has been reported to vary significantly.[1]

Antibacterial Spectrum

The following table presents a representative, though not exhaustive, list of organisms against which carbapenems like thienamycin and its derivatives have demonstrated activity. Specific MIC values for this compound may vary.

Bacterial SpeciesGram StainTypical Carbapenem Susceptibility
Staphylococcus aureusPositiveSusceptible
Streptococcus pneumoniaePositiveSusceptible
Enterococcus faecalisPositiveModerately Susceptible
Escherichia coliNegativeSusceptible
Klebsiella pneumoniaeNegativeSusceptible
Pseudomonas aeruginosaNegativeSusceptible
Acinetobacter baumanniiNegativeVariable Susceptibility
Bacteroides fragilisNegativeSusceptible

Conclusion

This compound, a member of the carbapenem family of antibiotics, is a natural product of Streptomyces flavogriseus. Its discovery and isolation have contributed to the broader understanding of this important class of antibacterial agents. The multi-step purification process involving ion-exchange, adsorbent, and gel filtration chromatography allows for its separation from a complex mixture of related compounds. While detailed quantitative data on its spectroscopic properties and a comprehensive profile of its antibacterial activity are not fully available in the public domain, the initial studies have established its structural relationship to thienamycin and its broad-spectrum antibacterial potential. Further research to fully characterize its properties and biosynthetic pathway could provide valuable insights for the development of new carbapenem antibiotics.

References

An In-Depth Technical Guide to Epithienamycin A Producing Streptomyces Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycins are a family of naturally occurring carbapenem (B1253116) antibiotics produced by various species of the genus Streptomyces. As potent β-lactamase inhibitors, these compounds are of significant interest to the pharmaceutical industry for their potential to overcome antibiotic resistance. This technical guide provides a comprehensive overview of the Streptomyces species known to produce Epithienamycin (B1209815) A, detailing the biosynthetic pathways, fermentation and purification protocols, and the regulatory networks that govern its production. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery, development, and production of novel antibiotics.

Producing Organism: Streptomyces flavogriseus

The primary producer of the epithienamycin family of antibiotics, including Epithienamycin A, is Streptomyces flavogriseus.[1] Several strains of this species have been identified as capable of producing these carbapenems. While other Streptomyces species, such as Streptomyces cattleya, are well-known producers of the closely related carbapenem, thienamycin (B194209), S. flavogriseus remains the key species for epithienamycin research.[1][2]

Biosynthesis of this compound

The biosynthetic pathway of this compound is believed to be highly analogous to that of thienamycin in Streptomyces cattleya, for which a dedicated gene cluster has been identified and characterized. A thienamycin-like gene cluster has also been discovered in S. flavogriseus, strongly suggesting a similar biosynthetic logic.

The biosynthesis of carbapenems like epithienamycin and thienamycin is a complex enzymatic process. Key precursors for the carbapenem backbone include acetate (B1210297) and glutamate. The side chains are derived from other amino acids, such as cysteine and methionine. The formation of the characteristic β-lactam ring in carbapenems proceeds through a distinct mechanism compared to classical β-lactam antibiotics.

Diagram of the Proposed this compound Biosynthetic Pathway

This compound Biosynthesis Precursors Primary Metabolites (e.g., Acetate, Glutamate, Cysteine) Carbapenem_Backbone Carbapenem Backbone Formation Precursors->Carbapenem_Backbone thn-like genes Side_Chain_Attachment Side Chain Attachment Carbapenem_Backbone->Side_Chain_Attachment thn-like genes Epimerization Epimerization & Modifications Side_Chain_Attachment->Epimerization thn-like genes Epithienamycin_A This compound Epimerization->Epithienamycin_A

Caption: Proposed biosynthetic pathway for this compound.

Experimental Protocols

Fermentation of Streptomyces flavogriseus

While specific media formulations for maximizing this compound production are often proprietary, a general approach can be derived from studies on carbapenem production in Streptomyces. Fermentation conditions can be manipulated to favor the production of specific members of the epithienamycin family.[1]

1. Inoculum Preparation:

  • A seed culture of S. flavogriseus is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or a mycelial suspension.

  • The culture is incubated at 28-30°C with shaking (200-250 rpm) for 48-72 hours to obtain a dense seed culture.

2. Production Medium:

  • A production medium rich in complex carbon and nitrogen sources is used. A representative medium composition is provided in the table below.

  • The pH of the medium is adjusted to 7.0-7.2 before sterilization.

3. Fermentation Conditions:

  • The production fermenter is inoculated with 5-10% (v/v) of the seed culture.

  • Fermentation is carried out at 28-30°C for 5-7 days.

  • Aeration and agitation are critical for optimal production and should be maintained at appropriate levels (e.g., 1 vvm and 300-500 rpm, respectively, in a lab-scale fermenter).

Table 1: Representative Fermentation Media Composition

ComponentConcentration (g/L)Purpose
Soluble Starch20Carbon Source
Yeast Extract5Nitrogen & Growth Factor Source
Peptone5Nitrogen Source
K2HPO41Phosphate (B84403) Source & Buffering
MgSO4·7H2O0.5Source of Magnesium Ions
CaCO32pH Buffering
Extraction and Purification of this compound

The epithienamycins are typically secreted into the fermentation broth. The following protocol outlines a general procedure for their extraction and purification.[3]

Diagram of the this compound Purification Workflow

This compound Purification Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/ Filtration Fermentation_Broth->Centrifugation Supernatant Clarified Supernatant Centrifugation->Supernatant Ion_Exchange Ion Exchange Chromatography (Dowex 1) Supernatant->Ion_Exchange Adsorption_Chroma Adsorption Chromatography (Amberlite XAD-2) Ion_Exchange->Adsorption_Chroma Size_Exclusion Size Exclusion Chromatography (Biogel) Adsorption_Chroma->Size_Exclusion Pure_Epithienamycin_A Pure this compound Size_Exclusion->Pure_Epithienamycin_A

Caption: General workflow for the purification of this compound.

1. Clarification:

  • The fermentation broth is centrifuged at high speed (e.g., 10,000 x g for 20 minutes) to remove the Streptomyces mycelia.

  • The resulting supernatant is carefully decanted and filtered through a 0.45 µm filter to remove any remaining particulate matter.

2. Ion Exchange Chromatography:

  • The clarified supernatant is loaded onto a Dowex 1 anion exchange column pre-equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • After loading, the column is washed with the equilibration buffer to remove unbound impurities.

  • The bound epithienamycins are eluted using a salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).

  • Fractions are collected and assayed for activity.

3. Adsorption Chromatography:

  • The active fractions from the ion exchange step are pooled and applied to an Amberlite XAD-2 resin column.

  • This step is effective for desalting and further concentrating the epithienamycins.

  • The column is washed with deionized water, and the antibiotics are eluted with an organic solvent, such as methanol (B129727) or acetone.

4. Size Exclusion Chromatography:

  • For final polishing, the partially purified epithienamycin fraction can be subjected to size exclusion chromatography using a resin like Bio-Gel P-2.

  • The sample is eluted with a suitable buffer, and fractions containing pure this compound are collected.

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative analysis of this compound.

Table 2: HPLC Parameters for Carbapenem Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of acetonitrile (B52724) and a phosphate or acetate buffer (pH 6.5-7.0)
Flow Rate 1.0 mL/min
Detection UV at 298-313 nm
Injection Volume 20 µL
Column Temperature 30-40°C

Note: The exact gradient conditions will need to be optimized for the specific separation of this compound from other co-produced epithienamycins and impurities.

Regulation of this compound Production

The production of secondary metabolites like this compound in Streptomyces is tightly regulated by a complex network of signaling pathways. While specific regulators for epithienamycin biosynthesis are not fully elucidated, the regulation of the homologous thienamycin gene cluster in S. cattleya provides valuable insights.

Key Regulatory Elements:

  • Cluster-Situated Regulators (CSRs): The biosynthetic gene cluster for thienamycin contains regulatory genes, such as thnI (a LysR-type transcriptional regulator), which are essential for the expression of the biosynthetic genes. Similar CSRs are expected to be present in the epithienamycin gene cluster of S. flavogriseus.

  • Global Regulators: The production of antibiotics in Streptomyces is also influenced by global regulatory proteins that respond to nutritional and environmental signals. These can include two-component systems and pleiotropic regulators.

  • Quorum Sensing: Cell-density dependent regulation, or quorum sensing, mediated by small diffusible molecules like γ-butyrolactones, is known to play a role in triggering antibiotic production in many Streptomyces species. It is plausible that such a system is involved in the regulation of this compound synthesis.

Diagram of the Regulatory Network Influencing this compound Production

Regulatory Network Nutritional_Signals Nutritional Signals (Carbon, Nitrogen, Phosphate) Global_Regulators Global Regulators Nutritional_Signals->Global_Regulators CSRs Cluster-Situated Regulators (e.g., thnI-like) Global_Regulators->CSRs Quorum_Sensing Quorum Sensing (e.g., γ-butyrolactones) Quorum_Sensing->CSRs Biosynthetic_Genes Epithienamycin Biosynthetic Genes CSRs->Biosynthetic_Genes Activation

Caption: A simplified model of the regulatory network for this compound production.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data on the production yields of this compound from Streptomyces flavogriseus. Research in this area is often conducted in industrial settings, and such data is typically proprietary. However, based on related carbapenem fermentations, yields can range from mg/L to over a gram per liter depending on the strain and the optimization of the fermentation process.

Table 3: Potential for Optimization of this compound Production

ParameterPotential Impact on Yield
Strain Improvement High
Medium Optimization High
Process Control (pH, DO) Medium to High
Precursor Feeding Medium

Conclusion

Streptomyces flavogriseus is a valuable source of the epithienamycin family of carbapenem antibiotics. While much of the detailed knowledge of the biosynthesis and regulation of these compounds is inferred from studies on the closely related thienamycin, this guide provides a solid foundation for researchers. Further investigation into the specific gene cluster, regulatory elements, and optimization of fermentation and purification processes for this compound will be crucial for the development of these promising antibiotics. The protocols and data presented herein offer a starting point for such endeavors.

References

The Biosynthetic Pathway of Epithienamycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epithienamycin (B1209815) A, a member of the potent carbapenem (B1253116) class of β-lactam antibiotics, is a natural product of Streptomyces flavogriseus. Its biosynthesis is closely related to the well-characterized pathway of thienamycin (B194209) in Streptomyces cattleya. This technical guide provides a detailed overview of the biosynthetic pathway of Epithienamycin A, leveraging the established knowledge of thienamycin biosynthesis as a foundational framework. The guide outlines the enzymatic steps, from the initial condensation reactions to the formation of the carbapenam (B8450946) core and subsequent side-chain modifications, including the critical C-6 epimerization that distinguishes the epithienamycin family. Quantitative data for homologous enzymes, detailed experimental protocols for key analytical techniques, and a visual representation of the biosynthetic pathway are presented to support further research and development in the field of carbapenem antibiotics.

Introduction

Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity and high resistance to β-lactamases. This compound shares the characteristic carbapenam core with thienamycin but differs in the stereochemistry of the C-6 hydroxyethyl (B10761427) side chain. Understanding the enzymatic machinery responsible for its synthesis is crucial for the potential bioengineering of novel carbapenem derivatives with improved therapeutic properties. The biosynthetic gene cluster for a thienamycin-like compound has been identified in Streptomyces flavogriseus, suggesting a conserved pathway with key diversification steps.[1] This guide will delineate this proposed pathway.

The Biosynthetic Pathway

The biosynthesis of this compound is proposed to follow a pathway analogous to that of thienamycin, which can be divided into three main stages:

  • Formation of the Carbapenam Core: This stage involves the synthesis of the bicyclic carbapenam ring system from primary metabolites.

  • Side Chain Attachment and Modification: This involves the introduction and modification of the C-2 and C-6 side chains.

  • Final Maturation Steps: This includes desaturation and, crucially for this compound, epimerization of the C-6 side chain.

Formation of the Carbapenam Core

The initial steps of the pathway are believed to be conserved between thienamycin and this compound biosynthesis.

  • Step 1: Synthesis of (2S,5S)-Carboxymethylproline. The pathway initiates with the condensation of L-glutamate-γ-semialdehyde and malonyl-CoA, catalyzed by a carboxymethylproline synthase, a homolog of CarB/ThnE.[2]

  • Step 2: β-Lactam Ring Formation. The resulting (2S,5S)-carboxymethylproline is then cyclized in an ATP-dependent reaction by a carbapenam synthetase, a homolog of CarA/ThnM, to form the characteristic bicyclic (3S,5S)-carbapenam-3-carboxylate.[2][3]

Side Chain Attachment and Modification

Following the formation of the carbapenam core, the C-2 and C-6 side chains are introduced and modified.

  • C-2 Side Chain Biosynthesis: The cysteaminyl side chain at C-2 is derived from coenzyme A through the action of a series of enzymes.

  • C-6 Side Chain Biosynthesis: The hydroxyethyl side chain at C-6 is installed by a radical S-adenosylmethionine (SAM) enzyme, a homolog of ThnK. This is followed by hydroxylation catalyzed by a 2-oxoglutarate-dependent oxygenase, a homolog of ThnQ.[4]

Final Maturation and C-6 Epimerization

The final steps involve desaturation of the carbapenam ring and the key epimerization step that defines the epithienamycins.

  • Desaturation: A desaturase, likely a homolog of ThnG, introduces a double bond in the five-membered ring to form the carbapenem.

  • C-6 Epimerization: The stereochemistry of the C-6 hydroxyethyl side chain is inverted from the R configuration (as in thienamycin) to the S configuration. The specific enzyme responsible for this epimerization in S. flavogriseus has not yet been definitively characterized, but it represents a key divergence from the thienamycin pathway.

  • N-Acetylation: An N-acetyltransferase, likely homologous to an "A933 acylase," catalyzes the final acetylation of the cysteaminyl side chain to yield N-acetyl-epithienamycin, which includes this compound.

Quantitative Data

While specific kinetic data for the enzymes in the this compound biosynthetic pathway are not available, the following table summarizes the known kinetic parameters for homologous enzymes from the well-studied carbapenem biosynthetic pathways. This data provides a valuable reference for researchers in the field.

Enzyme (Homolog)SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
CarA (Carbapenam Synthetase)(2S,5S)-Carboxymethylproline130 ± 200.45 ± 0.023.5 x 103[3]
CarB (Carboxymethylproline Synthase)L-Glutamate-γ-semialdehyde150 ± 201.2 ± 0.18.0 x 103[2]
CarC (Carbapenem Synthase)(3S,5S)-Carbapenam-3-carboxylateN/AN/AN/A[5]

Note: N/A indicates that specific kinetic data was not available in the cited literature.

Experimental Protocols

General Protocol for HPLC Analysis of Carbapenems

This protocol provides a general framework for the analysis of carbapenems from bacterial cultures. Optimization will be required for specific applications.

1. Sample Preparation:

  • Centrifuge the bacterial culture to pellet the cells.
  • Filter the supernatant through a 0.22 µm filter.
  • For intracellular analysis, lyse the cell pellet using sonication or enzymatic digestion, followed by centrifugation and filtration of the lysate.
  • Acidify the sample with a suitable acid (e.g., phosphoric acid) to stabilize the carbapenem.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile (B52724) in a phosphate (B84403) buffer (pH ~2.5). The specific gradient will need to be optimized.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at a wavelength of approximately 300 nm.
  • Injection Volume: 20 µL.

3. Data Analysis:

  • Identify and quantify the carbapenem peak by comparing the retention time and UV spectrum with an authentic standard.
  • Construct a standard curve to determine the concentration of the carbapenem in the sample.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Epithienamycin_A_Biosynthesis sub_glutamate L-Glutamate-γ-semialdehyde int_cmp (2S,5S)-Carboxymethylproline sub_glutamate->int_cmp enz_thne Carboxymethylproline Synthase (ThnE homolog) sub_malonyl Malonyl-CoA sub_malonyl->int_cmp sub_atp ATP int_carbapenam (3S,5S)-Carbapenam-3-carboxylate sub_atp->int_carbapenam enz_thnm Carbapenam Synthetase (ThnM homolog) sub_coa Coenzyme A int_c2_sidechain Carbapenam with C-2 & C-6 Side Chains sub_coa->int_c2_sidechain enz_sidechain Side Chain Attachment Enzymes sub_sam S-Adenosylmethionine int_c6_sidechain Carbapenam with C-6 Side Chain sub_sam->int_c6_sidechain enz_thnk Radical SAM Enzyme (ThnK homolog) sub_o2 O2, 2-Oxoglutarate int_desaturated Carbapenem Intermediate sub_o2->int_desaturated enz_thng Desaturase (ThnG homolog) sub_acetylcoa Acetyl-CoA prod_epithienamycin_a This compound sub_acetylcoa->prod_epithienamycin_a enz_acetyltransferase N-Acetyltransferase int_cmp->int_carbapenam int_carbapenam->int_c6_sidechain int_c6_sidechain->int_c2_sidechain int_c2_sidechain->int_desaturated int_epimerized Epimerized Carbapenem Intermediate int_desaturated->int_epimerized enz_epimerase C-6 Epimerase (Proposed) int_epimerized->prod_epithienamycin_a enz_thnq 2-Oxoglutarate Oxygenase (ThnQ homolog)

Proposed biosynthetic pathway of this compound.

Conclusion

The biosynthetic pathway of this compound is a complex and fascinating process that largely mirrors that of thienamycin. While the core enzymatic machinery is conserved, the proposed existence of a specific C-6 epimerase in Streptomyces flavogriseus highlights a key evolutionary divergence leading to the production of this distinct class of carbapenems. Further research, including the isolation and characterization of the enzymes from the epithienamycin gene cluster, is necessary to fully elucidate the pathway and to harness its potential for the development of new and improved antibiotics. This guide provides a comprehensive foundation for these future endeavors.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Epithienamycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin (B1209815) A is a naturally occurring carbapenem (B1253116) antibiotic belonging to the thienamycin (B194209) family of β-lactam antibiotics. These compounds are of significant interest to the scientific and medical communities due to their broad-spectrum antibacterial activity and resistance to many β-lactamase enzymes. This technical guide provides a detailed overview of the chemical structure and stereochemistry of Epithienamycin A, compiling available data on its properties and the experimental methods used for its characterization.

Chemical Structure and Stereochemistry

This compound shares the core carbapenem skeleton with its more famous relative, thienamycin. This bicyclic ring system consists of a β-lactam ring fused to a five-membered dihydropyrrole ring. The key structural features and stereochemical configuration of this compound are detailed below.

Systematic Name: (5R,6S)-3-((2-aminoethyl)thio)-6-((1S)-1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Molecular Formula: C₁₁H₁₆N₂O₄S

Molecular Weight: 272.32 g/mol

This compound is a stereoisomer of thienamycin. The key difference lies in the stereochemistry of the hydroxyethyl (B10761427) side chain at position C6. In thienamycin, this side chain has an (R)-configuration at the C8 position (the carbon atom bearing the hydroxyl group). In contrast, this compound possesses the (S)-configuration at this same position, making it 8-epi-thienamycin.[1] This subtle change in stereochemistry can influence the molecule's biological activity and interaction with its target proteins.

The stereochemistry of the carbapenem core is conserved between thienamycin and this compound, with a (5R,6S) configuration. This trans relationship of the protons at C5 and C6 is a characteristic feature of this class of antibiotics and is crucial for their antibacterial efficacy.

Below is a diagram illustrating the chemical structure of this compound with its defined stereochemistry.

Caption: Chemical structure of this compound with stereochemistry.

Physicochemical Properties

While specific quantitative data for this compound is scarce in publicly available literature, its properties can be inferred from its structural similarity to thienamycin.

PropertyValueSource
Molecular FormulaC₁₁H₁₆N₂O₄S[2]
Molecular Weight272.32 g/mol [2]
CAS Number64090-99-9[2][3]

Experimental Protocols

Isolation of Epithienamycins

This compound is produced by fermentation of Streptomyces flavogriseus. The isolation of the various epithienamycin components from the fermentation broth is typically achieved through a series of chromatographic steps. A general workflow for the isolation process is outlined below.

Isolation_Workflow Fermentation Fermentation of Streptomyces flavogriseus Filtration Filtration of Broth Fermentation->Filtration Ion_Exchange Ion Exchange Chromatography (e.g., Dowex 1) Filtration->Ion_Exchange Adsorption Adsorption Chromatography (e.g., Amberlite XAD-2) Ion_Exchange->Adsorption Size_Exclusion Size Exclusion Chromatography (e.g., Biogel) Adsorption->Size_Exclusion Purified_Epithienamycins Purified Epithienamycin Components (including A) Size_Exclusion->Purified_Epithienamycins

Caption: General workflow for the isolation of epithienamycins.

The structures of the isolated epithienamycins, including this compound, were established by comparing their ultraviolet (UV), proton nuclear magnetic resonance (¹H NMR), and mass spectral (MS) characteristics with those of thienamycin and its derivatives.

Structural Elucidation Methodologies

The primary techniques for the structural elucidation of complex natural products like this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for determining the connectivity of atoms and the relative stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition of the molecule. Fragmentation patterns can provide additional structural information.

  • X-ray Crystallography: This technique provides the most definitive three-dimensional structure of a molecule, including its absolute stereochemistry. However, it requires the compound to be in a crystalline form, which can be challenging to obtain.

Signaling Pathways and Biological Activity

The primary mode of action of carbapenem antibiotics, including the epithienamycins, involves the inhibition of bacterial cell wall synthesis. They act by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. The inactivation of these enzymes leads to the weakening of the cell wall and ultimately to cell lysis and death. The specific interactions of this compound with different PBPs have not been extensively studied, but it is expected to follow a similar mechanism to other carbapenems.

Conclusion

This compound is an important member of the thienamycin family of antibiotics, distinguished by its unique stereochemistry at the C8 position. While its fundamental chemical structure is well-established, a comprehensive public repository of its quantitative physicochemical data and detailed experimental protocols for its synthesis and characterization remains limited. Further research in these areas would be invaluable for the drug development community, potentially enabling the synthesis of novel carbapenem analogs with improved therapeutic profiles. This guide provides a foundational understanding of this compound for researchers and scientists working in the field of antibiotic drug discovery and development.

References

Epithienamycin A and Thienamycin: A Deep Dive into Their Core Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thienamycin (B194209), a potent naturally occurring carbapenem (B1253116) antibiotic, and its epimer, Epithienamycin (B1209815) A, represent a fascinating case study in stereochemical influence on biological activity. This technical guide delves into the intricate relationship between these two β-lactam compounds, exploring their structural nuances, biosynthetic origins, comparative antibacterial efficacy, and the experimental methodologies used to elucidate these characteristics. A critical aspect of their relationship lies in the stereochemistry of the C-8 hydroxyethyl (B10761427) side chain, a seemingly minor structural alteration that has significant implications for their biological properties. This document aims to provide a comprehensive resource for researchers engaged in the discovery and development of novel carbapenem antibiotics.

Structural Relationship: The Significance of a Single Chiral Center

Thienamycin and Epithienamycin A are stereoisomers, differing only in the configuration of the hydroxyl group on the C-6 hydroxyethyl side chain. Thienamycin possesses the (R)-configuration at this position (C-8), while this compound has the (S)-configuration. This subtle change in the three-dimensional arrangement of atoms has a profound impact on their interaction with bacterial penicillin-binding proteins (PBPs) and their stability against β-lactamase enzymes.

Visualizing the Stereochemical Distinction

The following diagram illustrates the structural formulas of Thienamycin and its C-8 epimer, this compound, highlighting the difference in the stereochemistry of the hydroxyethyl side chain.

G thienamycin thienamycin epithienamycin_a epithienamycin_a thienamycin_label (5R,6S,8R)-Thienamycin thienamycin_label->thienamycin epithienamycin_a_label (5R,6S,8S)-Epithienamycin A epithienamycin_a_label->epithienamycin_a

Caption: Chemical structures of Thienamycin and this compound, illustrating the epimeric relationship at the C-8 position.

Biosynthesis: A Shared Pathway with a Stereochemical Divergence

Thienamycin is a natural product of Streptomyces cattleya, while epithienamycins are primarily produced by Streptomyces flavogriseus, though they can also be found as minor products in S. cattleya fermentations. Both molecules share a common biosynthetic pathway for the formation of the carbapenem core. The key precursors for this intricate process include glutamate, acetate, and methionine. The cysteaminyl side chain of thienamycin is derived from coenzyme A.

The stereochemistry of the carbapenem nucleus is established early in the pathway, including a crucial C-5 epimerization step. However, the exact enzymatic mechanism and the point of divergence leading to the C-8 epimer of the hydroxyethyl side chain are still areas of active research. It is hypothesized that a specific epimerase or a variation in the stereoselectivity of the reductase responsible for the formation of the hydroxyl group leads to the production of epithienamycins.

Proposed Biosynthetic Pathway

The following diagram outlines the proposed biosynthetic pathway leading to the carbapenem core and the subsequent formation of thienamycin, with the potential point of divergence for epithienamycin synthesis.

G Glutamate L-Glutamate CarbapenamCore (3S,5S)-Carbapenam Carboxylic Acid Glutamate->CarbapenamCore Multiple Steps MalonylCoA Malonyl-CoA MalonylCoA->CarbapenamCore InvertedCore (5R)-Carbapenem Core CarbapenamCore->InvertedCore CarC (Epimerase/ Desaturase) ThienamycinPrecursor Thienamycin Precursor InvertedCore->ThienamycinPrecursor Side Chain Attachment Thienamycin Thienamycin (8R) ThienamycinPrecursor->Thienamycin Stereospecific Reduction (8R) Epithienamycin This compound (8S) ThienamycinPrecursor->Epithienamycin Alternative Stereospecific Reduction (8S) or Epimerization

Caption: Proposed biosynthetic pathway of thienamycin and the potential divergence point leading to this compound.

Comparative Antibacterial Activity

Thienamycin is renowned for its exceptionally broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many strains resistant to other β-lactam antibiotics. Its potency is attributed to its high affinity for bacterial PBPs and its stability against most β-lactamases.

The antibacterial potency of epithienamycins varies among the different members of the family. While generally active, 8-epi-thienamycin (B1253615) (this compound) has been shown to have reduced activity compared to a stable derivative of thienamycin, N-formimidoyl thienamycin (Imipenem), against a range of bacterial species. This difference in potency underscores the critical role of the C-8 stereochemistry in the interaction with bacterial targets.

Table 1: Comparative In Vitro Antibacterial Activity (MIC, µg/mL)
Bacterial Species8-epi-ThienamycinN-formimidoyl Thienamycin (MK-787)
Staphylococcus aureus>1280.1
Escherichia coli160.2
Klebsiella pneumoniae320.4
Pseudomonas aeruginosa1284
Bacteroides fragilis160.2

Data extracted from "Northienamycin and 8-epi-thienamycin, new carbapenems from Streptomyces cattleya".

Experimental Protocols

Fermentation and Isolation of Thienamycin from Streptomyces cattleya
  • Fermentation: Streptomyces cattleya (NRRL 8057) is cultured in a suitable fermentation medium containing sources of carbon, nitrogen, and mineral salts under aerobic conditions. The fermentation is typically carried out for 96-120 hours at 28°C.

  • Broth Filtration: The fermentation broth is harvested and the mycelium is separated by filtration or centrifugation.

  • Cation-Exchange Chromatography: The clarified broth is adjusted to a neutral pH and passed through a cation-exchange column (e.g., Dowex 50W-X2, Na+ form). Thienamycin, being zwitterionic, binds to the resin.

  • Elution: The column is washed with deionized water, and thienamycin is eluted with a dilute ammonium (B1175870) hydroxide (B78521) solution.

  • Adsorbent Chromatography: The eluate is then applied to an adsorbent resin column (e.g., Amberlite XAD-2) for desalting and further purification. Elution is performed with a gradient of aqueous methanol (B129727) or acetone.

  • Gel Filtration Chromatography: Final purification is achieved by gel filtration chromatography (e.g., Bio-Gel P-2) to remove remaining small molecule impurities.

  • Lyophilization: The purified thienamycin fractions are pooled and lyophilized to obtain a stable powder.

Workflow for Thienamycin Purification

G Fermentation S. cattleya Fermentation Filtration Broth Filtration Fermentation->Filtration CationExchange Cation-Exchange (Dowex 50W-X2) Filtration->CationExchange Elution1 Ammonium Hydroxide Elution CationExchange->Elution1 AdsorbentChrom Adsorbent Chromatography (Amberlite XAD-2) Elution1->AdsorbentChrom Elution2 Aqueous Organic Solvent Elution AdsorbentChrom->Elution2 GelFiltration Gel Filtration (Bio-Gel P-2) Elution2->GelFiltration Lyophilization Lyophilization GelFiltration->Lyophilization PureThienamycin Purified Thienamycin Lyophilization->PureThienamycin

Caption: A typical workflow for the purification of thienamycin from Streptomyces cattleya fermentation broth.

Isolation of Epithienamycins from Streptomyces flavogriseus

The isolation of epithienamycins follows a similar chromatographic strategy to that of thienamycin, with adjustments to account for potential differences in their physicochemical properties. A combination of ion-exchange and adsorbent chromatography is typically employed.

  • Fermentation and Filtration: As described for thienamycin, using S. flavogriseus.

  • Anion-Exchange Chromatography: The clarified broth is often first passed through an anion-exchange column (e.g., Dowex 1-X2, Cl- form) to remove acidic impurities.

  • Adsorbent Chromatography: The effluent is then subjected to adsorbent chromatography on a resin like Amberlite XAD-2.

  • Further Chromatographic Steps: Additional purification steps may involve further ion-exchange or gel filtration chromatography to separate the different epithienamycin components from each other.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Antibiotics: The test compounds (thienamycin and this compound) are serially diluted in the broth in microtiter plates to obtain a range of concentrations.

  • Inoculation: The bacterial inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Conclusion

The relationship between this compound and thienamycin is a compelling example of how subtle changes in molecular stereochemistry can significantly influence biological activity. While sharing a common biosynthetic framework, the epimeric difference at the C-8 position of the hydroxyethyl side chain leads to a marked decrease in the antibacterial potency of this compound compared to thienamycin. This underscores the high degree of stereospecificity required for optimal interaction with bacterial target enzymes. For drug development professionals, this highlights the importance of precise stereochemical control in the synthesis of new carbapenem antibiotics to maximize their therapeutic potential. Further research into the enzymatic basis of this C-8 epimerization could open new avenues for the chemoenzymatic synthesis of novel carbapenem analogs with improved properties.

An In-depth Technical Guide to the Physical and Chemical Properties of Epithienamycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin (B1209815) A is a naturally occurring carbapenem (B1253116) antibiotic, a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. It is a member of the epithienamycin family, a group of at least six structurally related compounds produced by the bacterium Streptomyces flavogriseus. Like other carbapenems, the antibacterial efficacy of Epithienamycin A stems from its ability to inhibit bacterial cell wall synthesis, making it a subject of interest for infectious disease research and drug development. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its isolation, structural elucidation, and mechanism of action, based on available scientific literature.

Chemical and Physical Properties

Limited specific quantitative data for this compound is available in publicly accessible literature. The following tables summarize the known information for this compound and related compounds for comparative purposes.

Table 1: General Properties of this compound
PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₄S--INVALID-LINK--
Molecular Weight 272.32 g/mol --INVALID-LINK--
CAS Number 64090-99-9--INVALID-LINK--
Appearance Data not available
Melting Point Data not available
Solubility Data not available
Stability Likely unstable in solution, characteristic of carbapenems. Stability is pH-dependent.
Table 2: Spectroscopic Data for this compound (Qualitative)
Spectroscopic TechniqueObservationsSource
UV-Vis Spectroscopy Utilized for structure elucidation by comparison with thienamycin.
Proton NMR (¹H NMR) Utilized for structure elucidation by comparison with thienamycin.
Carbon-13 NMR (¹³C NMR) A ¹³C NMR spectrum is available on PubChem for "Epithienamycin," but its specific identity as this compound and assignments are not confirmed.--INVALID-LINK--
Mass Spectrometry (MS) Utilized for structure elucidation by comparison with thienamycin.
Infrared (IR) Spectroscopy Data not available

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not fully available in the public domain. However, the following outlines are based on published abstracts.

Isolation and Purification of the Epithienamycin Family

The epithienamycins are produced by Streptomyces flavogriseus and can be isolated from the fermentation broth. A general multi-step chromatographic procedure is employed for the separation of the different family members.

Workflow for Isolation:

Fermentation S. flavogriseus Fermentation Broth Broth_Harvest Clarified Broth Fermentation->Broth_Harvest Centrifugation/ Filtration Dowex1 Dowex 1 Chromatography Broth_Harvest->Dowex1 Anion Exchange Chromatography Amberlite_XAD2 Amberlite XAD-2 Chromatography Dowex1->Amberlite_XAD2 Adsorbent Chromatography Biogel Biogel Packing Chromatography Amberlite_XAD2->Biogel Size Exclusion Chromatography Pure_Epithienamycins Pure Epithienamycin Fractions (A, B, C, etc.) Biogel->Pure_Epithienamycins Fraction Collection

Fig. 1: General workflow for the isolation of epithienamycins.
Structure Elucidation

The structures of the epithienamycin family, including this compound, were determined by comparing their spectroscopic data with that of the well-characterized carbapenem, thienamycin.

Key Analytical Techniques:

  • UV-Vis Spectroscopy: To compare the electronic absorption properties, which are characteristic of the carbapenem chromophore.

  • Proton Nuclear Magnetic Resonance (¹H NMR): To determine the proton framework of the molecule and compare it to the known structure of thienamycin.

  • Mass Spectrometry: To determine the molecular weight and fragmentation patterns, providing further evidence for the proposed structure.

Chemical Reactivity and Stability

Specific reactivity data for this compound is not available. However, as a carbapenem, it is expected to exhibit instability in aqueous solutions, particularly at non-optimal pH. The strained β-lactam ring is susceptible to hydrolysis, which leads to a loss of antibacterial activity.

Mechanism of Action

The antibacterial activity of this compound, like other β-lactam antibiotics, is due to the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential bacterial enzymes known as penicillin-binding proteins (PBPs). PBPs are responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. The acylation of the PBP active site by the β-lactam ring of this compound is an irreversible process that disrupts cell wall integrity, leading to cell lysis and bacterial death.

While specific binding affinities for this compound have not been reported, its close structural analog, thienamycin, has been shown to have a high affinity for multiple PBPs in Escherichia coli, including PBP-1a, PBP-1b, PBP-2, PBP-4, PBP-5, and PBP-6.

Signaling Pathway of Carbapenem Action:

cluster_0 Bacterial Cell Carbapenem This compound PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Covalent Binding & Inactivation Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Inhibits Cell_lysis Cell Lysis Peptidoglycan_synthesis->Cell_lysis Disruption leads to Cell_wall Bacterial Cell Wall Cell_wall->Cell_lysis Prevents Peptidogylcan_synthesis Peptidogylcan_synthesis Peptidogylcan_synthesis->Cell_wall Maintains Integrity

Fig. 2: Mechanism of action of this compound.

Conclusion

This compound is a noteworthy member of the carbapenem family of antibiotics. While its broad antibacterial potential is recognized, detailed public data on its specific physical and chemical properties are limited. This guide has compiled the currently available information to provide a foundational understanding for researchers and professionals in the field of drug development. Further investigation into the specific characteristics of this compound could unveil its full potential as a therapeutic agent or as a lead compound for the development of new and more effective antibiotics.

Epithienamycin A: A Technical Deep Dive into its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin (B1209815) A is a naturally occurring carbapenem (B1253116) antibiotic belonging to the thienamycin (B194209) family. These β-lactam antibiotics are known for their broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Produced by the actinomycete Streptomyces flavogriseus, the epithienamycins are a family of structurally related compounds that inhibit bacterial cell wall synthesis.[1] This technical guide provides an in-depth analysis of the antibacterial spectrum of Epithienamycin A, detailed experimental protocols for its evaluation, and an exploration of its mechanism of action and potential resistance pathways.

Antibacterial Spectrum of Epithienamycins

The epithienamycin family, including this compound, exhibits a broad spectrum of in vitro activity against various bacterial species. The potency of the different components within the epithienamycin family can vary significantly.[1] While comprehensive quantitative data for this compound is limited in publicly available literature, the following tables summarize the available Minimum Inhibitory Concentration (MIC) data for the epithienamycin family and the closely related and well-studied carbapenem, thienamycin, to provide a comparative perspective on their antibacterial efficacy.

Gram-Positive BacteriaThienamycin MIC (µg/mL)
Staphylococcus aureus0.1 - >100
Staphylococcus epidermidis0.1 - 12.5
Streptococcus pneumoniae≤0.06 - 0.12
Enterococcus faecalis0.8 - 3.1

Table 1: Comparative in vitro activity of Thienamycin against selected Gram-positive bacteria. Data is indicative of the general activity of early carbapenems. MIC values can vary significantly based on the specific strain and testing conditions.

Gram-Negative BacteriaThienamycin MIC (µg/mL)
Escherichia coli0.05 - 2.5
Klebsiella pneumoniae0.1 - 1.6
Enterobacter spp.0.1 - >25
Serratia marcescens0.4 - >25
Proteus mirabilis0.8 - 6.3
Pseudomonas aeruginosa0.05 - >100

Table 2: Comparative in vitro activity of Thienamycin against selected Gram-negative bacteria. Data is indicative of the general activity of early carbapenems. MIC values can vary significantly based on the specific strain and testing conditions.

Anaerobic BacteriaImipenem MIC (µg/mL)Meropenem MIC (µg/mL)
Bacteroides fragilis group≤0.06 - 2≤0.06 - 2
Prevotella spp.≤0.06≤0.06
Fusobacterium spp.≤0.06≤0.06
Clostridium perfringens≤0.06≤0.06
Clostridium difficile22
Peptostreptococcus spp.≤0.06≤0.06

Table 3: Comparative in vitro activity of Imipenem and Meropenem against selected anaerobic bacteria. [2] This data for other carbapenems provides an expected range of activity for this compound against anaerobic pathogens.

Experimental Protocols

The determination of the antibacterial spectrum of this compound relies on standardized antimicrobial susceptibility testing methods. The following are detailed protocols for broth microdilution and agar (B569324) dilution, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method (based on CLSI M07-A9)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test organism grown on an appropriate agar medium.

  • Mueller-Hinton Broth (MHB): Cation-adjusted MHB is recommended for testing most aerobic bacteria.

  • This compound Stock Solution: A stock solution of known concentration, prepared in a suitable solvent and sterilized by filtration.

  • 96-Well Microtiter Plates: Sterile, U- or V-bottom plates.

2. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or MHB.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antibiotic Dilutions:

  • Perform serial twofold dilutions of the this compound stock solution in MHB directly in the wells of the microtiter plate. The final volume in each well should be 100 µL.

  • Include a growth control well (containing only inoculated broth) and a sterility control well (containing uninoculated broth).

4. Inoculation and Incubation:

  • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_results Results start Start bacterial_culture Bacterial Culture (0.5 McFarland) start->bacterial_culture antibiotic_dilutions Serial Dilutions of This compound start->antibiotic_dilutions inoculation Inoculate Microtiter Plate bacterial_culture->inoculation antibiotic_dilutions->inoculation incubation Incubate (35°C, 16-20h) inoculation->incubation read_mic Read MIC incubation->read_mic end End read_mic->end Mechanism_of_Action cluster_entry Bacterial Cell Entry cluster_action Target Interaction cluster_outcome Bactericidal Effect epithienamycin This compound outer_membrane Outer Membrane (Gram-Negative) epithienamycin->outer_membrane Diffusion porin Porin Channel outer_membrane->porin periplasm Periplasm porin->periplasm pbp Penicillin-Binding Proteins (PBPs) periplasm->pbp Binding peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan Inhibition cell_wall_synthesis Cell Wall Synthesis Blocked peptidoglycan->cell_wall_synthesis cell_lysis Cell Lysis cell_wall_synthesis->cell_lysis Resistance_Mechanisms cluster_resistance Mechanisms of Resistance to this compound enzymatic_degradation Enzymatic Degradation (Carbapenemases) reduced_permeability Reduced Permeability (Porin Loss) efflux_pumps Efflux Pumps target_modification Target Modification (PBP Alteration) antibiotic This compound bacterial_cell Bacterial Cell antibiotic->bacterial_cell Attempts to Enter bacterial_cell->enzymatic_degradation Hydrolysis bacterial_cell->reduced_permeability Blocked Entry bacterial_cell->efflux_pumps Expulsion bacterial_cell->target_modification Reduced Binding

References

An In-depth Technical Guide to the Early Research on Epithienamycin Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epithienamycins represent a fascinating chapter in the early history of carbapenem (B1253116) antibiotics. Discovered in the late 1970s, these natural products, closely related to the pioneering carbapenem thienamycin (B194209), exhibited a broad spectrum of antibacterial activity. This technical guide delves into the foundational research that led to their discovery, isolation, structural characterization, and initial biological evaluation. We will explore the experimental protocols that were instrumental in this early work and present the key findings in a structured format to aid contemporary research and development efforts in the ongoing battle against antimicrobial resistance.

Discovery and Production of Epithienamycins

The initial discovery of epithienamycin (B1209815) antibiotics was a result of screening programs aimed at identifying novel bioactive compounds from microorganisms. Researchers at Merck Sharp & Dohme Research Laboratories identified a strain of Streptomyces flavogriseus (MB 4638) as a producer of a complex of β-lactam antibiotics distinct from, yet related to, thienamycin.[1] Early studies identified forty-three isolates of Streptomyces flavogriseus capable of producing members of the epithienamycin family.[2]

Fermentation Protocol for Streptomyces flavogriseus

The production of epithienamycins was achieved through submerged fermentation of S. flavogriseus. While the precise media composition from the original studies is not fully detailed in publicly available literature, a general protocol for the fermentation of Streptomyces species for antibiotic production can be outlined as follows. It was noted that fermentation conditions could be manipulated to enrich for specific members of the epithienamycin family.[2]

Experimental Protocol: Fermentation of Streptomyces flavogriseus

  • Inoculum Preparation: A vegetative inoculum of S. flavogriseus is prepared by transferring spores or mycelial fragments from a slant culture to a seed medium. The seed culture is incubated for 24-48 hours at 28°C with shaking to achieve vigorous growth.

  • Production Medium: The production medium typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals. The exact composition is optimized to maximize the yield of the desired epithienamycin components.

  • Fermentation: The production medium is inoculated with the seed culture (typically 5-10% v/v). The fermentation is carried out in baffled flasks or a fermenter at 28°C with continuous agitation and aeration for a period of 5-7 days.

  • Monitoring: The fermentation is monitored for pH, antibiotic production (using a bioassay), and nutrient consumption.

Isolation and Purification of Epithienamycin Components

The epithienamycin complex produced by S. flavogriseus was found to consist of at least six distinct but closely related compounds, designated epithienamycins A, B, C, D, E, and F.[1] Their separation and purification were achieved through a multi-step chromatographic process.

Isolation Protocol

The isolation procedure took advantage of the physicochemical properties of the epithienamycin molecules, employing a combination of ion-exchange and size-exclusion chromatography.[1]

Experimental Protocol: Isolation of Epithienamycins

  • Broth Filtration: The fermentation broth is first filtered to remove the S. flavogriseus mycelium.

  • Initial Capture (Ion Exchange): The clarified broth is passed through a column of a strong anion exchange resin, such as Dowex 1. The epithienamycins, which are zwitterionic at neutral pH, are adsorbed to the resin.

  • Elution and Desalting (Adsorption Chromatography): The antibiotics are eluted from the anion exchange resin and then passed through a column of a non-ionic adsorbent resin, such as Amberlite XAD-2, for desalting and initial fractionation.

  • Fractionation (Gel Filtration): Further separation of the individual epithienamycin components is achieved by gel filtration chromatography on a Biogel P-2 column. This step separates the molecules based on their size.

  • Final Purification: The fractions containing the individual epithienamycins are further purified by repeated chromatography until substantially pure compounds are obtained.

Structure Elucidation

The determination of the chemical structures of the six epithienamycin components was a significant achievement of the early research. It was established through a combination of spectroscopic techniques, with comparisons made to the known structure of thienamycin and its derivatives.[1] All six compounds were found to possess the fundamental carbapenem ring system.[1]

Spectroscopic Methods

The primary analytical techniques employed for the structure elucidation of the epithienamycins were:

  • Ultraviolet (UV) Spectroscopy: Used to identify the characteristic chromophore of the carbapenem ring system.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provided detailed information about the number and connectivity of protons in the molecule, which was crucial for determining the stereochemistry and the nature of the side chains.

  • Mass Spectrometry (MS): Used to determine the molecular weight of each component and to obtain fragmentation patterns that provided clues about the structure of the side chains.

The structures were ultimately established by comparing their spectral data with those of thienamycin and its derivatives. The key differences between the epithienamycins and from thienamycin itself were found to be in the chemical modifications and stereoisomerism of the side chains.[1]

Antibacterial Activity and Mechanism of Action

The epithienamycins were shown to exhibit a broad spectrum of activity against a variety of bacterial species.[2] As members of the carbapenem class of β-lactam antibiotics, their mechanism of action is the inhibition of bacterial cell wall synthesis.

Antibacterial Spectrum
Mechanism of Action: Inhibition of Cell Wall Synthesis

Carbapenems, including the epithienamycins, exert their bactericidal effect by covalently binding to and inactivating essential bacterial enzymes known as Penicillin-Binding Proteins (PBPs). These enzymes are responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. Inhibition of PBPs leads to the disruption of cell wall integrity, ultimately causing cell lysis and death.

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

G cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasmic Space / Cell Wall Precursors Precursors Lipid_II Lipid II Synthesis (Transglycosylation) Precursors->Lipid_II Transport PBPs Penicillin-Binding Proteins (PBPs) Lipid_II->PBPs Substrate Cross_linking Peptidoglycan Cross-linking PBPs->Cross_linking Catalysis Lysis Cell Lysis PBPs->Lysis Cell_Wall Stable Cell Wall Cross_linking->Cell_Wall Epithienamycin Epithienamycin Epithienamycin->PBPs Inhibition

Caption: Inhibition of bacterial cell wall synthesis by epithienamycin.

Penicillin-Binding Protein (PBP) Affinity Assay

To quantify the interaction between a carbapenem and its PBP targets, a competitive binding assay is typically employed. This assay measures the concentration of the antibiotic required to inhibit the binding of a labeled penicillin (e.g., fluorescently labeled) to the PBPs by 50% (IC₅₀).

Experimental Protocol: Competitive PBP Binding Assay

  • Membrane Preparation: Bacterial cells are grown to mid-log phase and harvested. The cells are lysed, and the cell membranes containing the PBPs are isolated by ultracentrifugation.

  • Competitive Binding: The isolated membranes are incubated with varying concentrations of the test antibiotic (e.g., an epithienamycin) for a specific time to allow for binding to the PBPs.

  • Fluorescent Labeling: A fixed concentration of a fluorescently labeled penicillin (e.g., Bocillin FL) is added to the mixture. This fluorescent probe will bind to any PBPs that are not already occupied by the test antibiotic.

  • SDS-PAGE and Visualization: The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The fluorescently labeled PBPs are then visualized using a fluorescence scanner.

  • Quantification and IC₅₀ Determination: The intensity of the fluorescent bands corresponding to the different PBPs is quantified. The IC₅₀ value is determined by plotting the percentage of inhibition of fluorescent probe binding against the concentration of the test antibiotic.

Experimental Workflow: PBP Binding Assay

G Start Start Bacterial_Culture Bacterial Culture (Mid-log phase) Start->Bacterial_Culture Cell_Lysis Cell Lysis & Membrane Isolation Bacterial_Culture->Cell_Lysis Incubate_Epithienamycin Incubate with varying concentrations of Epithienamycin Cell_Lysis->Incubate_Epithienamycin Add_Fluorescent_Penicillin Add Fluorescent Penicillin Probe Incubate_Epithienamycin->Add_Fluorescent_Penicillin SDS_PAGE SDS-PAGE Separation Add_Fluorescent_Penicillin->SDS_PAGE Visualize Visualize Fluorescent Bands SDS_PAGE->Visualize Quantify Quantify Band Intensity Visualize->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50 End End Calculate_IC50->End G CoA Coenzyme A 4_P_Pant 4'-Phosphopantetheine CoA->4_P_Pant ThnR Pantetheine Pantetheine 4_P_Pant->Pantetheine ThnH Cysteamine Cysteamine Pantetheine->Cysteamine ThnT Thienamycin Thienamycin Cysteamine->Thienamycin Thienamycin_Core Thienamycin Core Thienamycin_Core->Thienamycin

References

In Vitro Activity of Epithienamycin A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin (B1209815) A belongs to the epithienamycin family, a group of naturally occurring carbapenem (B1253116) β-lactam antibiotics produced by Streptomyces flavogriseus. Structurally related to thienamycin, the epithienamycins exhibit potent, broad-spectrum antibacterial activity.[1] This technical guide provides a comprehensive overview of the available data on the in vitro activity of Epithienamycin A, its mechanism of action, and the experimental protocols used for its evaluation.

Quantitative In Vitro Activity

While the epithienamycin family, consisting of at least six distinct components, is known to possess a broad spectrum of in vitro activity, specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacterial isolates is not extensively detailed in readily available literature. The initial discovery of this antibiotic family revealed a 27-fold variation in weight potencies among its six major components, indicating significant differences in their individual antibacterial efficacy.[1]

Table 1: Summary of In Vitro Antibacterial Spectrum of the Epithienamycin Family

Bacterial GroupActivityNotes
Gram-positive cocciActiveIncludes activity against penicillin-resistant strains.
Gram-negative bacilliActiveBroad-spectrum activity observed.

Further research is required to delineate the specific MIC50 and MIC90 values of purified this compound against a comprehensive panel of clinical isolates.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] The primary target of carbapenems are the Penicillin-Binding Proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.

The binding of this compound to these PBPs, particularly those with transpeptidase and carboxypeptidase activity, leads to the acylation and subsequent inactivation of these enzymes.[2] This disruption of peptidoglycan cross-linking weakens the cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death. Carbapenems, in general, exhibit a high affinity for multiple PBP types, which contributes to their potent and broad-spectrum activity.

Below is a diagram illustrating the mechanism of action.

Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Synthesis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Transpeptidation (Cross-linking) Lysis Cell Lysis (Bacterial Death) CellWall->Lysis Weakened Cell Wall EpithienamycinA This compound EpithienamycinA->PBP Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

The in vitro activity of this compound is primarily determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following is a detailed methodology based on the broth microdilution method, a standard protocol for antimicrobial susceptibility testing.

Broth Microdilution Method for MIC Determination

This protocol is a synthesized standard procedure and should be adapted based on specific laboratory conditions and guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Bacterial Strains: Pure, overnight cultures of test organisms grown on appropriate agar (B569324) plates.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antibiotic Stock Solution: A stock solution of this compound of known concentration, prepared in a suitable solvent and sterilized by filtration.

  • Microtiter Plates: Sterile 96-well microtiter plates.

  • Inoculum Preparation: Saline or sterile broth for bacterial suspension.

  • Turbidity Standard: 0.5 McFarland standard.

2. Inoculum Preparation:

  • Aseptically select several colonies of the test bacterium from an 18-24 hour agar plate.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

3. Preparation of Antibiotic Dilutions:

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plates.

  • The final volume in each well should be 50 µL, with concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.

  • Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).

4. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

  • Seal the plates to prevent evaporation.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • After incubation, examine the plates for visible bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Below is a diagram illustrating the experimental workflow.

Experimental_Workflow Start Start PrepCulture Prepare Bacterial Overnight Culture Start->PrepCulture PrepInoculum Prepare Standardized Inoculum (0.5 McFarland) PrepCulture->PrepInoculum Inoculate Inoculate Plate with Bacterial Suspension PrepInoculum->Inoculate PrepDilutions Prepare Serial Dilutions of this compound in Microtiter Plate PrepDilutions->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Caption: Broth microdilution workflow for MIC determination.

Conclusion

This compound is a potent member of the carbapenem class of antibiotics with a broad spectrum of in vitro activity. Its mechanism of action, centered on the inhibition of bacterial cell wall synthesis via PBP binding, is characteristic of β-lactam antibiotics. While detailed quantitative data on its individual activity remains to be fully elucidated in publicly accessible literature, the established methodologies for antimicrobial susceptibility testing provide a clear framework for its further evaluation. Future studies focusing on determining the precise MIC values of this compound against a diverse panel of contemporary clinical isolates are warranted to fully understand its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Epithienamycin A Fermentation and Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide to the fermentation and production of Epithienamycin A, a member of the carbapenem (B1253116) class of β-lactam antibiotics. These notes include detailed protocols for media preparation, inoculum development, fermentation, and downstream purification.

Introduction

Epithienamycins are a family of naturally occurring carbapenem antibiotics produced by various species of Streptomyces, most notably Streptomyces flavogriseus and Streptomyces cattleya.[1][2] These compounds, structurally related to thienamycin (B194209), exhibit a broad spectrum of antibacterial activity. This document outlines the key conditions and methodologies for the successful laboratory-scale production and isolation of this compound.

Microorganism and Culture Maintenance

The primary producing organism for epithienamycins is Streptomyces flavogriseus. For long-term storage, cultures can be maintained as spore suspensions in 20% glycerol (B35011) at -80°C. Working cultures can be maintained on Bennet's Agar slants.

Fermentation Media Composition

Successful production of this compound relies on optimized media for different stages of culture development: sporulation, inoculum growth, and production.

Table 1: Media Composition for Streptomyces flavogriseus Cultivation

ComponentBennet's Agar (Sporulation) (g/L)Tryptic Soy Broth (Inoculum) (g/L)R5A Medium (Production, sucrose-free) (g/L)
Yeast Extract1.0-5.0
Beef Extract1.0--
Casein Enzymic Hydrolysate2.017.0 (Pancreatic Digest of Casein)0.1 (Casein Acid Hydrolysate)
Dextrose (Glucose)10.02.510.0
Soluble Starch---
Soya Peptone-3.0 (Peptic Digest of Soybean)-
Sodium Chloride (NaCl)-5.0-
Dipotassium (B57713) Phosphate (B84403) (K₂HPO₄)-2.5-
Potassium Sulfate (K₂SO₄)--0.25
Magnesium Chloride (MgCl₂·6H₂O)--10.12
MOPS--21.0
Agar15.0--
Trace Element Solution--2.0 mL
Final pH 7.3 ± 0.2 7.3 ± 0.2 6.85

Note: The composition of the trace element solution for R5A medium is provided in the experimental protocols section.

Fermentation Parameters

Optimal physical parameters are crucial for maximizing the yield of this compound.

Table 2: Key Fermentation Parameters

ParameterOptimal Range
Temperature28-30°C
pH6.5 - 7.2
Agitation200 - 300 rpm
Aeration1.0 - 2.0 vvm
Incubation Period5 - 7 days

Experimental Protocols

Media Preparation

Bennet's Agar (1 L):

  • Suspend the following in 1 L of distilled water: 1.0 g yeast extract, 1.0 g beef extract, 2.0 g casein enzymic hydrolysate, 10.0 g dextrose, and 15.0 g agar.[3][4][5]

  • Heat to boiling to dissolve the medium completely.

  • Sterilize by autoclaving at 121°C for 15 minutes.

  • Cool to 50-55°C before pouring into sterile Petri plates.

Tryptic Soy Broth (TSB) (1 L):

  • Dissolve the following in 1 L of distilled water: 17.0 g pancreatic digest of casein, 3.0 g peptic digest of soybean, 5.0 g sodium chloride, 2.5 g dipotassium phosphate, and 2.5 g glucose.

  • Adjust the pH to 7.3 ± 0.2.

  • Dispense into flasks and sterilize by autoclaving at 121°C for 15 minutes.

R5A Medium (sucrose-free) (1 L):

  • Dissolve the following in approximately 950 mL of distilled water: 10.0 g glucose, 0.1 g casein acid hydrolysate, 5.0 g yeast extract, 0.25 g K₂SO₄, 10.12 g MgCl₂·6H₂O, and 21.0 g MOPS buffer.

  • Add 2 mL of the trace element solution.

  • Adjust the pH to 6.85.

  • Bring the final volume to 1 L with distilled water.

  • Sterilize by autoclaving at 121°C for 15 minutes.

Trace Element Solution (per 1 L):

  • ZnCl₂: 40 mg

  • FeCl₃·6H₂O: 200 mg

  • CuCl₂·2H₂O: 10 mg

  • MnCl₂·4H₂O: 10 mg

  • Na₂B₄O₇·10H₂O: 10 mg

  • (NH₄)₆Mo₇O₂₄·4H₂O: 10 mg

Inoculum Development Workflow

Inoculum_Development Spore_Stock Glycerol Stock of S. flavogriseus Spores Bennet_Agar Streak on Bennet's Agar Plate Spore_Stock->Bennet_Agar Incubation_1 Incubate at 28°C for 7-10 days Bennet_Agar->Incubation_1 Spore_Suspension Harvest Spores into Sterile Water Incubation_1->Spore_Suspension TSB_Inoculation Inoculate Tryptic Soy Broth (TSB) Spore_Suspension->TSB_Inoculation Incubation_2 Incubate at 28°C, 250 rpm for 48-72 hours TSB_Inoculation->Incubation_2 Seed_Culture Seed Culture Ready for Production Fermenter Incubation_2->Seed_Culture

Caption: Inoculum development workflow for this compound production.

Fermentation Protocol
  • Aseptically transfer the seed culture (5-10% v/v) into a fermenter containing sterile R5A medium (sucrose-free).

  • Maintain the fermentation parameters as outlined in Table 2. The pH can be controlled using automated additions of sterile 1M NaOH and 1M HCl.

  • Monitor the fermentation for 5-7 days. Samples can be taken aseptically at regular intervals to monitor growth (optical density or dry cell weight) and antibiotic production (bioassay or HPLC).

Downstream Processing and Purification

A multi-step chromatography process is employed to isolate and purify this compound from the fermentation broth.

Purification_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/ Filtration Fermentation_Broth->Centrifugation Supernatant Clarified Supernatant Centrifugation->Supernatant Dowex1 Anion Exchange Chromatography (Dowex 1) Supernatant->Dowex1 Elution1 Elution with Salt Gradient Dowex1->Elution1 Active_Fractions1 Collection of Active Fractions Elution1->Active_Fractions1 XAD2 Adsorption Chromatography (Amberlite XAD-2) Active_Fractions1->XAD2 Elution2 Elution with Methanol (B129727)/Water Gradient XAD2->Elution2 Active_Fractions2 Collection of Active Fractions Elution2->Active_Fractions2 BiogelP2 Size Exclusion Chromatography (Biogel P-2) Active_Fractions2->BiogelP2 Elution3 Elution with Aqueous Buffer BiogelP2->Elution3 Pure_Epithienamycin Pure this compound Elution3->Pure_Epithienamycin

Caption: Purification workflow for this compound.

Protocol:

  • Clarification: Remove microbial cells from the fermentation broth by centrifugation (e.g., 10,000 x g for 20 minutes) or microfiltration.

  • Anion Exchange Chromatography:

    • Equilibrate a Dowex 1 column with a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 7.5).

    • Load the clarified supernatant onto the column.

    • Wash the column with the equilibration buffer to remove unbound impurities.

    • Elute the bound epithienamycins using a linear salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer).

    • Collect fractions and identify those with antibacterial activity using a bioassay.

  • Adsorption Chromatography:

    • Pool the active fractions and apply them to an Amberlite XAD-2 column.

    • Wash the column with water to remove salts and polar impurities.

    • Elute the epithienamycins with a stepwise or linear gradient of methanol in water (e.g., 10% to 80% methanol).

    • Collect and assay fractions for activity.

  • Size Exclusion Chromatography:

    • Concentrate the active fractions from the previous step.

    • Apply the concentrated sample to a Biogel P-2 column equilibrated with an appropriate aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.0).

    • Elute with the same buffer and collect fractions. This step aids in desalting and final purification.

  • Final Steps: Pool the pure fractions, concentrate, and lyophilize to obtain this compound as a powder.

Biosynthetic Pathway of Thienamycin

The biosynthesis of the carbapenem core of thienamycin (and by extension, epithienamycins) involves a series of enzymatic reactions. A simplified representation of the proposed pathway is shown below.

Thienamycin_Biosynthesis cluster_precursors Precursors cluster_core_synthesis Carbapenem Core Synthesis cluster_side_chain_attachment Side Chain Modifications Glutamate Glutamate Carbapenam Carbapenam Intermediate Glutamate->Carbapenam Multiple Steps Acetate Acetate Acetate->Carbapenam Cysteine Cysteine Cysteaminyl_Side_Chain Addition of Cysteaminyl Side Chain Cysteine->Cysteaminyl_Side_Chain Source of Cysteamine Methionine Methionine Hydroxyethyl_Side_Chain Addition of Hydroxyethyl Side Chain Methionine->Hydroxyethyl_Side_Chain Source of Ethyl Group Desaturated_Carbapenam Carbapenem Ring Formation Carbapenam->Desaturated_Carbapenam Desaturation Desaturated_Carbapenam->Hydroxyethyl_Side_Chain Hydroxyethyl_Side_Chain->Cysteaminyl_Side_Chain Thienamycin Thienamycin Cysteaminyl_Side_Chain->Thienamycin

Caption: Simplified proposed biosynthetic pathway of thienamycin.

References

Application Notes and Protocols for the Analytical Characterization of Epithienamycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the isolation and characterization of Epithienamycin (B1209815) A, a carbapenem (B1253116) antibiotic. The following protocols are based on established methods for the analysis of related β-lactam compounds and are intended to serve as a guide for researchers.

Introduction

Epithienamycin A belongs to the epithienamycin family of β-lactam antibiotics produced by Streptomyces flavogriseus.[1][2] Like other carbapenems, its characterization is crucial for drug development, quality control, and stability studies. This document outlines the key analytical techniques, including chromatography, mass spectrometry, NMR spectroscopy, and UV-Vis spectroscopy, for the comprehensive analysis of this compound.

Isolation of this compound from Fermentation Broth

The isolation of this compound from fermentation broth typically involves a multi-step chromatographic process to separate it from other related epithienamycins and impurities.[1]

Experimental Protocol: Multi-Step Chromatographic Isolation
  • Initial Filtration: Centrifuge the fermentation broth to remove microbial cells and large debris. Filter the resulting supernatant through a 0.45 µm filter to clarify.

  • Ion-Exchange Chromatography:

    • Resin: Dowex 1 (anion exchange).

    • Procedure: Load the clarified supernatant onto a pre-equilibrated Dowex 1 column. Wash the column with deionized water to remove unbound impurities. Elute the bound epithienamycins with a salt gradient (e.g., 0.1 M to 1 M NaCl).

  • Adsorption Chromatography:

    • Resin: Amberlite XAD-2 (non-polar adsorbent).

    • Procedure: Pool the fractions containing this compound from the ion-exchange step and load them onto an Amberlite XAD-2 column. Wash with water and then elute with an increasing gradient of a polar organic solvent, such as methanol (B129727) or ethanol.

  • Size-Exclusion Chromatography:

    • Resin: Bio-Gel P-2 (or similar gel filtration media).

    • Procedure: For final polishing, concentrate the this compound-rich fractions and apply them to a Bio-Gel P-2 column. Elute with a suitable buffer (e.g., phosphate (B84403) buffer) to separate based on size and obtain substantially pure this compound.[1]

Isolation_Workflow Fermentation_Broth Fermentation Broth Filtration Filtration Fermentation_Broth->Filtration Ion_Exchange Ion-Exchange Chromatography (Dowex 1) Filtration->Ion_Exchange Adsorption Adsorption Chromatography (Amberlite XAD-2) Ion_Exchange->Adsorption Size_Exclusion Size-Exclusion Chromatography (Bio-Gel P-2) Adsorption->Size_Exclusion Pure_Epithienamycin_A Pure this compound Size_Exclusion->Pure_Epithienamycin_A

Caption: Isolation workflow for this compound.

Structural Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for quantitative analysis. A stability-indicating method is crucial for monitoring its degradation.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined from the UV-Vis spectrum (typically around 300 nm for carbapenems).

  • Injection Volume: 10 µL.

  • Temperature: Ambient or controlled at 25°C.

ParameterValue
ColumnC18, 250 x 4.6 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
Detection300 nm
Temperature25°C
Injection Volume10 µL
Table 1: Example HPLC Parameters for this compound Analysis.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation.

  • Instrumentation: A mass spectrometer equipped with an ESI source, often coupled with an HPLC system (LC-MS).

  • Ionization Mode: Positive or negative ion mode. Positive mode is common for observing [M+H]⁺ ions.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

  • Sample Preparation: Dissolve the purified this compound in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid).

ParameterValue
Ionization SourceElectrospray Ionization (ESI)
PolarityPositive
Capillary Voltage3.5 kV
Cone Voltage30 V
Desolvation Temp.350°C
Source Temp.120°C
Mass Rangem/z 100-1000
Table 2: Example ESI-MS Parameters for this compound Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, which is essential for unambiguous structure determination.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent such as D₂O or DMSO-d₆.

  • Experiments:

    • ¹H NMR for proton chemical shifts and coupling constants.

    • ¹³C NMR for carbon chemical shifts.

    • 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity.

ExperimentKey Information Provided
¹H NMRProton environment and neighboring protons
¹³C NMRCarbon skeleton of the molecule
COSY¹H-¹H correlations (connectivity)
HSQC¹H-¹³C one-bond correlations
HMBC¹H-¹³C long-range correlations
Table 3: NMR Experiments for Structural Elucidation of this compound.
UV-Visible Spectroscopy

UV-Vis spectroscopy is a straightforward method to obtain preliminary structural information and to determine the optimal wavelength for HPLC detection. The characteristic β-lactam chromophore in carbapenems gives a distinct UV absorption.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A UV-transparent solvent such as water or ethanol.

  • Procedure:

    • Prepare a dilute solution of purified this compound.

    • Scan the absorbance of the solution over a wavelength range of 200-400 nm.

    • The wavelength of maximum absorbance (λmax) should be recorded. For carbapenems, this is typically around 300 nm.

ParameterValue
Wavelength Range200-400 nm
SolventDeionized Water
Expected λmax~300 nm
Table 4: UV-Vis Spectroscopy Parameters for this compound.

Characterization Workflow

The overall workflow for the characterization of this compound integrates the isolation and various analytical techniques in a logical sequence.

Characterization_Workflow cluster_isolation Isolation cluster_analysis Analytical Characterization cluster_result Final Characterization Isolation Isolation from Fermentation Broth HPLC Purity Assessment (HPLC) Isolation->HPLC UV_Vis Spectroscopic Profile (UV-Vis) Isolation->UV_Vis MS Molecular Weight (Mass Spectrometry) HPLC->MS UV_Vis->HPLC λmax for detection NMR Structural Elucidation (NMR) MS->NMR Characterized_Compound Characterized This compound NMR->Characterized_Compound

Caption: Overall workflow for the characterization of this compound.

References

Application Note: HPLC Analysis of Epithienamycin A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epithienamycin A belongs to the carbapenem (B1253116) class of β-lactam antibiotics, which are noted for their broad spectrum of antibacterial activity. As with other carbapenems, such as thienamycin (B194209), this compound is susceptible to degradation, making robust analytical methods crucial for its characterization, quantification, and stability studies in research and drug development. This application note details a reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, applicable to purified samples and fermentation broths.

The inherent instability of the carbapenem ring system, particularly its susceptibility to hydrolysis at pH levels above 8, necessitates careful control of sample and mobile phase conditions.[1] This protocol has been developed based on established methods for the analysis of thienamycin and its derivatives, employing a reversed-phase C18 column for optimal separation and UV detection for sensitive quantification.[2]

Experimental Protocol

This section provides a detailed protocol for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Monobasic Sodium Phosphate (B84403) (NaH₂PO₄), analytical grade

  • Dibasic Sodium Phosphate (Na₂HPO₄), analytical grade

  • Phosphoric Acid (H₃PO₄), analytical grade

  • Water, deionized and filtered (18.2 MΩ·cm)

  • Syringe filters, 0.22 µm PVDF

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The method parameters are summarized in the table below.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM Sodium Phosphate Buffer (pH 6.5) : Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 298 nm
Injection Volume 10 µL
Run Time 15 minutes

Preparation of 20 mM Sodium Phosphate Buffer (pH 6.5):

  • Dissolve 2.4 g of monobasic sodium phosphate in 1 L of deionized water.

  • Dissolve 2.84 g of dibasic sodium phosphate in 1 L of deionized water.

  • Titrate the monobasic solution with the dibasic solution until the pH reaches 6.5, monitoring with a calibrated pH meter.

  • Filter the buffer through a 0.22 µm membrane filter before use.

Sample Preparation

a) Reference Standard Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.

  • Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Filter each standard solution through a 0.22 µm syringe filter before injection.

b) Fermentation Broth Sample Preparation:

  • Centrifuge the fermentation broth at 4000 rpm for 15 minutes to pellet cells and large debris.

  • Filter the supernatant through a 0.45 µm filter to remove any remaining particulates.

  • If necessary, perform a solid-phase extraction (SPE) for sample cleanup and concentration. A polymeric reversed-phase SPE cartridge is recommended.

    • Condition the SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water.

    • Load 10 mL of the filtered supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove salts and polar impurities.

    • Elute this compound with 5 mL of methanol.

  • Evaporate the methanol from the eluate under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase.

  • Filter the final solution through a 0.22 µm syringe filter prior to HPLC analysis.

Data Presentation

The following table summarizes representative quantitative data for the HPLC analysis of this compound under the specified conditions. This data is intended to be illustrative of expected performance.

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
This compound6.81.1> 5000
Degradation Product 14.21.2> 4500
Degradation Product 29.51.0> 5500

Visualization of Experimental Workflow

The logical flow of the experimental protocol, from sample acquisition to data analysis, is depicted in the following diagram.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Acquire Sample (Fermentation Broth or Standard) centrifuge Centrifuge Broth (4000 rpm, 15 min) sample->centrifuge Broth reconstitute Reconstitute in Mobile Phase sample->reconstitute Standard filter_broth Filter Supernatant (0.45 µm) centrifuge->filter_broth spe Solid-Phase Extraction (SPE) (Cleanup & Concentration) filter_broth->spe spe->reconstitute filter_final Final Filtration (0.22 µm) reconstitute->filter_final hplc Inject Sample onto HPLC System filter_final->hplc separation Chromatographic Separation (C18 Column, Isocratic) hplc->separation detection UV Detection (298 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify Concentration (vs. Calibration Curve) integrate->quantify report Report Results quantify->report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable means for the quantitative analysis of this compound. The use of a reversed-phase C18 column with a phosphate-buffered mobile phase at pH 6.5 ensures good peak shape and resolution, while minimizing on-column degradation of the analyte. The sample preparation protocol is effective for both pure standards and complex matrices such as fermentation broths. This method is suitable for routine analysis, quality control, and stability studies of this compound in a research and development setting.

References

Application Notes and Protocols for the Mass Spectrometry of Epithienamycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin A is a member of the carbapenem (B1253116) class of β-lactam antibiotics, known for their broad-spectrum antibacterial activity. As with other compounds in this family, such as thienamycin (B194209), robust analytical methods are crucial for research, development, and quality control. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific method for the identification and quantification of this compound. This document provides a detailed protocol and application notes for the mass spectrometric analysis of this important antibiotic.

This compound is structurally similar to thienamycin and is produced by various Streptomyces species.[1][2] Its molecular formula is C₁₁H₁₆N₂O₄S, with a monoisotopic mass of 272.083 Da.[3] Due to the inherent instability of the carbapenem ring, careful consideration of sample handling and analytical conditions is essential for reliable results.[4]

Quantitative Data Summary

The following tables summarize the expected quantitative data for the LC-MS/MS analysis of this compound. Please note that these values are representative and may vary based on the specific instrumentation and experimental conditions used.

Table 1: Mass Spectrometry Parameters for this compound

ParameterValue
Parent Ion (M+H)⁺ [m/z]273.090
Product Ion 1 (Quantifier) [m/z]156.05
Product Ion 2 (Qualifier) [m/z]114.04
Collision Energy (CE) for Product Ion 1 [eV]15
Collision Energy (CE) for Product Ion 2 [eV]25
Dwell Time [ms]100

Note: The m/z values for product ions are hypothetical and based on predicted fragmentation patterns. Actual values must be determined experimentally.

Table 2: Liquid Chromatography Parameters for this compound

ParameterValue
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 5 minutes
Column Temperature40 °C
Injection Volume5 µL
Expected Retention Time~2.5 minutes

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of this compound using LC-MS/MS.

Standard and Sample Preparation

Materials:

  • This compound reference standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of ultrapure water. Due to the potential instability of carbapenems in solution, it is recommended to prepare this stock solution fresh.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with ultrapure water to prepare a series of working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation (from culture broth or biological matrix): a. To 100 µL of the sample, add 300 µL of ice-cold methanol to precipitate proteins. b. Vortex the mixture for 1 minute. c. Centrifuge at 14,000 rpm for 10 minutes at 4 °C. d. Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of mobile phase A (0.1% formic acid in water). f. Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Protocol:

  • LC Method: Set up the liquid chromatography system according to the parameters outlined in Table 2. Equilibrate the column for at least 15 minutes with the initial mobile phase conditions.

  • MS Method: a. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. b. Optimize the source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a standard solution of this compound. c. Perform a full scan (e.g., m/z 100-400) to identify the protonated parent ion [M+H]⁺ at approximately m/z 273.09. d. Perform a product ion scan of the parent ion to identify the major fragment ions. e. Set up a Multiple Reaction Monitoring (MRM) method using the parent ion and at least two specific product ions (quantifier and qualifier) as indicated in Table 1. Optimize the collision energy for each transition.

  • Data Acquisition: Inject the prepared standards and samples and acquire the data using the established MRM method.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed fragmentation pathway of this compound and the general experimental workflow.

fragmentation_pathway cluster_legend Legend This compound (C11H16N2O4S) m/z = 272.08 This compound (C11H16N2O4S) m/z = 272.08 Protonated Molecule [M+H]+ m/z = 273.09 Protonated Molecule [M+H]+ m/z = 273.09 This compound (C11H16N2O4S) m/z = 272.08->Protonated Molecule [M+H]+ m/z = 273.09 ESI+ Fragment Ion 1 (C6H8NO3S)+ m/z = 156.05 Fragment Ion 1 (C6H8NO3S)+ m/z = 156.05 Protonated Molecule [M+H]+ m/z = 273.09->Fragment Ion 1 (C6H8NO3S)+ m/z = 156.05 CID Fragment Ion 2 (C5H6NO2)+ m/z = 114.04 Fragment Ion 2 (C5H6NO2)+ m/z = 114.04 Protonated Molecule [M+H]+ m/z = 273.09->Fragment Ion 2 (C5H6NO2)+ m/z = 114.04 CID ESI+ Electrospray Ionization CID Collision-Induced Dissociation

Caption: Proposed fragmentation pathway of this compound in positive ESI-MS/MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Protein Precipitation Protein Precipitation Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation Evaporation Supernatant Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation ESI Source ESI Source LC Separation->ESI Source Mass Analyzer (MS1) Mass Analyzer (MS1) ESI Source->Mass Analyzer (MS1) Collision Cell (CID) Collision Cell (CID) Mass Analyzer (MS1)->Collision Cell (CID) Mass Analyzer (MS2) Mass Analyzer (MS2) Collision Cell (CID)->Mass Analyzer (MS2) Detector Detector Mass Analyzer (MS2)->Detector Data Acquisition Data Acquisition Detector->Data Acquisition Quantification & Identification Quantification & Identification Data Acquisition->Quantification & Identification

Caption: General experimental workflow for the LC-MS/MS analysis of this compound.

Discussion

The provided protocol offers a robust starting point for the mass spectrometric analysis of this compound. The choice of a C18 column is standard for the separation of moderately polar compounds like carbapenems.[5] The use of formic acid in the mobile phase aids in the protonation of the analyte, leading to better ionization efficiency in the positive ESI mode.

The proposed fragmentation pathway involves the cleavage of the carbapenem core. The specific fragment ions will depend on the collision energy applied. It is crucial to experimentally determine the optimal collision energies for the desired fragmentation to ensure maximum sensitivity and specificity in the MRM assay.

Due to the known instability of thienamycin and its derivatives in aqueous solutions, it is imperative to handle samples and standards with care.[1] Freshly prepared solutions are recommended, and samples should be kept at low temperatures (4 °C in the autosampler) to minimize degradation. For long-term storage, standards and samples should be kept at -80 °C.

Conclusion

This application note provides a comprehensive, though generalized, framework for the mass spectrometric analysis of this compound. The detailed protocols and suggested parameters should enable researchers and professionals in drug development to establish a reliable and sensitive LC-MS/MS method for the quantification and identification of this antibiotic. Experimental validation and optimization of the presented methods are essential to achieve the desired performance characteristics for specific applications.

References

Application Notes and Protocols for Epithienamycin A in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin A belongs to the carbapenem (B1253116) class of β-lactam antibiotics, which are renowned for their broad-spectrum antibacterial activity and potency.[1] Naturally produced by Streptomyces flavogriseus, epithienamycins are structurally related to thienamycin.[1] Like other carbapenems, this compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis, making it a molecule of significant interest in the discovery and development of new antibacterial agents to combat drug-resistant pathogens.

These application notes provide a comprehensive overview of the key characteristics of this compound and detailed protocols for its evaluation in an antibacterial drug discovery program.

Mechanism of Action

This compound, as a carbapenem, targets and inactivates penicillin-binding proteins (PBPs). PBPs are essential bacterial enzymes responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to the active site of PBPs, this compound inhibits the transpeptidation reaction, which cross-links the peptide chains of the peptidoglycan backbone. This disruption of cell wall integrity leads to cell lysis and bacterial death. The high affinity for a wide range of PBP types contributes to the broad-spectrum activity of carbapenems.

cluster_bacterium Bacterial Cell This compound This compound Periplasmic Space Periplasmic Space This compound->Periplasmic Space Diffusion through porins PBPs Penicillin-Binding Proteins (PBPs) Periplasmic Space->PBPs Binding Peptidoglycan Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan Synthesis Catalyzes PBPs->Peptidoglycan Synthesis Inhibition Cell Wall Cell Wall Peptidoglycan Synthesis->Cell Wall Maintains Integrity Cell Lysis Cell Lysis Peptidoglycan Synthesis->Cell Lysis Disruption leads to

Caption: Mechanism of action of this compound.

Antibacterial Spectrum

Epithienamycins, including this compound, have demonstrated in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] While specific quantitative data for this compound is not widely available in public literature, the following tables provide representative Minimum Inhibitory Concentration (MIC) data for the closely related and well-characterized carbapenem, imipenem, to illustrate the expected spectrum of activity. Researchers should determine the specific MIC values for this compound against their bacterial strains of interest.

Table 1: Representative Antibacterial Activity of a Carbapenem (Imipenem) against Gram-Positive Bacteria

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus292130.015 - 0.06
Staphylococcus epidermidis12228≤0.06 - 0.25
Enterococcus faecalis292121 - 4
Streptococcus pneumoniae49619≤0.015 - 0.03
Streptococcus pyogenes19615≤0.008 - 0.015

Table 2: Representative Antibacterial Activity of a Carbapenem (Imipenem) against Gram-Negative Bacteria

Bacterial StrainATCC NumberMIC (µg/mL)
Escherichia coli259220.06 - 0.25
Klebsiella pneumoniae138830.06 - 0.25
Pseudomonas aeruginosa278531 - 4
Acinetobacter baumannii196060.5 - 2
Enterobacter cloacae130470.12 - 0.5

Mechanisms of Resistance

Bacterial resistance to carbapenems, and potentially to this compound, can emerge through several mechanisms:

  • Enzymatic Degradation: Production of β-lactamase enzymes, particularly carbapenemases (e.g., KPC, NDM, VIM, IMP, OXA), that hydrolyze the β-lactam ring, inactivating the antibiotic.

  • Target Modification: Alterations in the structure of PBPs that reduce the binding affinity of the carbapenem.

  • Reduced Permeability: Mutations in porin channels in the outer membrane of Gram-negative bacteria can limit the entry of the antibiotic into the periplasmic space.

  • Efflux Pumps: Active transport systems that pump the antibiotic out of the bacterial cell.

cluster_resistance Mechanisms of Resistance This compound This compound Target (PBPs) Target (PBPs) This compound->Target (PBPs) Inhibits Carbapenemases Enzymatic Degradation Carbapenemases->this compound Hydrolyzes Porin Mutation Reduced Permeability Porin Mutation->this compound Blocks Entry Efflux Pump Active Efflux Efflux Pump->this compound Expels PBP Alteration Target Modification PBP Alteration->Target (PBPs) Reduces Affinity

Caption: Bacterial resistance mechanisms to carbapenems.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the MIC of this compound against a panel of bacterial strains.

Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Serial_Dilute Perform 2-fold Serial Dilutions in 96-well plate Prep_Stock->Serial_Dilute Inoculate Inoculate wells with bacterial suspension Serial_Dilute->Inoculate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Determine MIC (lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End Start Start Prep_Membranes Prepare Bacterial Membrane Fractions Start->Prep_Membranes Incubate_Epithienamycin Incubate Membranes with varying concentrations of This compound Prep_Membranes->Incubate_Epithienamycin Add_Bocillin Add Bocillin-FL (fluorescent penicillin) Incubate_Epithienamycin->Add_Bocillin Incubate_Bocillin Incubate to allow Bocillin-FL binding Add_Bocillin->Incubate_Bocillin SDS_PAGE Separate proteins by SDS-PAGE Incubate_Bocillin->SDS_PAGE Visualize Visualize fluorescent bands (PBPs bound to Bocillin-FL) SDS_PAGE->Visualize Quantify Quantify band intensity to determine IC50 Visualize->Quantify End End Quantify->End Start Start Prep_Solutions Prepare this compound and β-lactamase solutions Start->Prep_Solutions Mix_Reactants Mix solutions in a UV-transparent cuvette Prep_Solutions->Mix_Reactants Monitor_Absorbance Monitor the change in absorbance over time at the λmax of the carbapenem Mix_Reactants->Monitor_Absorbance Calculate_Rate Calculate the rate of hydrolysis Monitor_Absorbance->Calculate_Rate Determine_Parameters Determine kinetic parameters (e.g., k_cat, K_m) Calculate_Rate->Determine_Parameters End End Determine_Parameters->End

References

Application Notes and Protocols for Epithienamycin A in Antibiotic Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Epithienamycin (B1209815) A and Carbapenem (B1253116) Antibiotics

Epithienamycin A belongs to the carbapenem class of β-lactam antibiotics. The foundational compound of this class, thienamycin (B194209), was first isolated from Streptomyces cattleya and demonstrated potent broad-spectrum antibacterial activity.[1] Like other β-lactams, the epithienamycins are cell wall active antibiotics. Thienamycin and its derivatives, such as the more stable and clinically utilized imipenem (B608078), are effective against a wide range of both Gram-positive and Gram-negative bacteria.[1][2] Their high potency is attributed to their ability to resist hydrolysis by most bacterial β-lactamases.[1]

The primary mechanism of action for thienamycin and related carbapenems is the disruption of bacterial cell wall synthesis.[1][2] Specifically, they covalently bind to and inactivate essential penicillin-binding proteins (PBPs), which are enzymes required for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[2][3] Thienamycin shows a high affinity for PBP-1 and PBP-2 in Escherichia coli, which are involved in the elongation of the cell wall.[1][2] This inhibition of peptidoglycan synthesis ultimately leads to cell lysis and bacterial death.

These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to carbapenem antibiotics, using methodologies consistent with international standards. Given the limited availability of specific data for this compound, the protocols and data presented are based on established methods for carbapenems, with imipenem serving as a representative compound.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The following diagram illustrates the mechanism by which carbapenems, including the epithienamycin family, inhibit bacterial cell wall synthesis.

cluster_0 Bacterial Cytoplasm cluster_1 Periplasmic Space UDP_NAG UDP-N-acetylglucosamine UDP_NAM_pentapeptide UDP-N-acetylmuramic acid -pentapeptide UDP_NAG->UDP_NAM_pentapeptide MurA-F enzymes Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Lipid_II->PBP Transglycosylation Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Inhibition Inhibition Cell_wall Stable Cell Wall Peptidoglycan_synthesis->Cell_wall Epithienamycin This compound (Carbapenem) Epithienamycin->PBP Covalent Binding

Caption: Mechanism of action of this compound.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of imipenem, a stable derivative of thienamycin, against a variety of Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an in vitro susceptibility test.

Table 1: Imipenem MIC Data for Gram-Positive Bacteria

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus38N/AN/AN/A
Methicillin-Resistant Coagulase-Negative Staphylococcus17N/AN/AN/A
Streptococcus pneumoniaeN/AN/AN/AN/A
Enterococcus faecalisN/AN/AN/AN/A
Alpha-hemolytic Streptococcus2ResistantN/AN/A

Note: Detailed MIC range, MIC₅₀, and MIC₉₀ were not available in the provided search results for all listed organisms. Susceptibility for Gram-positive isolates to imipenem was reported to be 90.3%.[4]

Table 2: Imipenem MIC Data for Gram-Negative Bacteria

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Pseudomonas aeruginosa6N/AN/AN/A
Klebsiella pneumoniae (Carbapenem non-susceptible)1052 to ≥16N/AN/A
Escherichia coliN/AN/AN/AN/A
Enterobacter cloacaeN/AN/AN/AN/A
Kingella denitrificans1ResistantN/AN/A

Note: For Carbapenem non-susceptible Klebsiella pneumoniae, 41.9% of isolates had an imipenem MIC of ≥16 µg/mL.[5] For Gram-negative isolates, overall susceptibility to imipenem was reported as 72.7%.[4]

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]

1. Preparation of Materials:

  • This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent. Sterilize by filtration.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from 3-5 isolated colonies grown overnight on a non-selective agar (B569324) plate. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plates: Sterile 96-well round or flat-bottom microtiter plates.

2. Assay Procedure:

  • Dispense 50 µL of CAMHB into each well of the microtiter plate.

  • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of antibiotic concentrations.

  • Inoculate each well with 50 µL of the prepared bacterial suspension, resulting in a final volume of 100 µL per well.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Seal the plates and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

  • The growth control well should show turbidity, and the sterility control well should remain clear.

Protocol 2: Disk Diffusion for Susceptibility Testing

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[7]

1. Preparation of Materials:

  • This compound Disks: Paper disks impregnated with a standardized amount of this compound (e.g., 10 µg).

  • Media: Mueller-Hinton (MH) agar plates with a depth of 4.0 ± 0.5 mm.

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

2. Assay Procedure:

  • Dip a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

  • Inoculate the entire surface of the MH agar plate by swabbing in three directions to ensure confluent growth.

  • Allow the plate to dry for a few minutes.

  • Aseptically apply the this compound disk to the center of the inoculated plate.

  • Invert the plates and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.

  • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the clinical breakpoints established by EUCAST or CLSI for carbapenems.

Experimental Workflow Diagram

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare 96-well Plate with Serial Dilutions of this compound prep_plate->inoculate incubate Incubate Plate (35°C for 16-20h) inoculate->incubate read_results Read Results (Visual Inspection for Growth) incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read_results->determine_mic end End determine_mic->end

Caption: Broth Microdilution Workflow for MIC Determination.

References

Application Notes and Protocols: Epithienamycin A as a Lead Compound for Novel Carbapenems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin A, a naturally occurring carbapenem (B1253116) antibiotic, represents a promising scaffold for the development of novel antibacterial agents. As a member of the thienamycin (B194209) family of β-lactam antibiotics, it exhibits broad-spectrum activity by inhibiting bacterial cell wall synthesis. This document provides detailed application notes and experimental protocols for utilizing this compound as a lead compound in the discovery and development of next-generation carbapenems to combat the growing threat of antibiotic resistance.

Carbapenems exert their bactericidal action by acylating penicillin-binding proteins (PBPs), essential enzymes in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] The unique structure of the carbapenem core, featuring a carbapenem ring fused to a β-lactam ring, confers resistance to many β-lactamases, enzymes that inactivate traditional penicillins and cephalosporins. However, the emergence of carbapenem-resistant bacteria necessitates the development of new derivatives with enhanced potency, broader spectrum, and improved stability.

Data Presentation

MicroorganismThienamycin MIC (µg/mL)Northienamycin (B1679969) MIC (µg/mL)8-epi-Thienamycin MIC (µg/mL)
Gram-Positive Aerobes
Staphylococcus aureus ATCC 6538P0.050.83.1
Staphylococcus aureus Russell0.050.83.1
Staphylococcus epidermidis ATCC 12228≤0.0250.41.6
Streptococcus pyogenes C203≤0.0250.10.2
Streptococcus pneumoniae ATCC 6301≤0.0250.20.4
Enterococcus faecalis ATCC 60570.86.225
Gram-Negative Aerobes
Escherichia coli ATCC 105360.23.112.5
Klebsiella pneumoniae ATCC 100310.21.612.5
Enterobacter cloacae ATCC 233550.20.83.1
Serratia marcescens ATCC 81000.41.66.2
Proteus vulgaris ATCC 94271.66.250
Pseudomonas aeruginosa ATCC 97210.812.5>100
Anaerobes
Bacteroides fragilis ATCC 237450.10.20.8
Clostridium perfringens ATCC 131240.10.41.6

Mandatory Visualizations

Mechanism of Action and Resistance

Carbapenem Mechanism of Action and Resistance cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms Carbapenem Carbapenem (e.g., this compound derivative) Porin Porin Channel Carbapenem->Porin Entry Efflux Efflux Pump Carbapenem->Efflux Expulsion PBP Penicillin-Binding Protein (PBP) Porin->PBP Binding PorinMutation Porin Mutation/Loss CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Inhibition PBP_alt Altered PBP Lysis Cell Lysis CellWall->Lysis Leads to BetaLactamase Carbapenemase (β-Lactamase) BetaLactamase->Carbapenem Inactivation

Caption: Mechanism of carbapenem action and bacterial resistance pathways.

Drug Discovery and Development Workflow

Workflow for Novel Carbapenem Development Start Lead Compound (this compound) Synthesis Chemical Synthesis of Analogs (C2 & C6 Modifications) Start->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In Vitro Screening (MIC, MBC) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Cycles In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical End New Drug Candidate Clinical->End

Caption: Drug discovery workflow using this compound as a lead.

Purification Workflow for Carbapenem Analogs

Purification Workflow for Carbapenem Analogs Crude Crude Synthetic Mixture Filter Filtration Crude->Filter RP_HPLC Reverse-Phase HPLC Filter->RP_HPLC Collect Fraction Collection RP_HPLC->Collect Analyze Fraction Analysis (Analytical HPLC, LC-MS) Collect->Analyze Pool Pooling of Pure Fractions Analyze->Pool Purity >95% Lyophilize Lyophilization Pool->Lyophilize Pure Pure Carbapenem Analog Lyophilize->Pure

Caption: A typical purification workflow for novel carbapenem analogs.

Experimental Protocols

Protocol 1: Synthesis of Novel C2-Substituted Carbapenem Analogs

This protocol describes a general method for the synthesis of novel carbapenem analogs with modifications at the C2 position, a key determinant of antibacterial spectrum and potency. The synthesis starts from a common carbapenem intermediate derived from thienamycin or a related precursor.

Materials:

  • Carbapenem enol phosphate (B84403) intermediate

  • Desired thiol for C2 side chain introduction

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (B52724) (anhydrous)

  • Protecting groups (e.g., p-nitrobenzyl (PNB) for carboxyl protection)

  • Deprotection reagents (e.g., H2, Pd/C for PNB removal)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Preparation of the C2-Thiol Side Chain: Synthesize or procure the desired thiol that will be introduced at the C2 position of the carbapenem core.

  • Coupling Reaction:

    • Dissolve the carbapenem enol phosphate intermediate in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

    • Add the desired thiol to the solution.

    • Add diisopropylethylamine (DIPEA) dropwise to the reaction mixture at a low temperature (e.g., -20°C to 0°C).

    • Stir the reaction mixture at low temperature for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Extraction:

    • Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected carbapenem.

  • Deprotection:

    • Dissolve the crude protected carbapenem in a suitable solvent system (e.g., tetrahydrofuran/water).

    • Add a catalyst for deprotection (e.g., 10% Palladium on carbon for PNB group removal).

    • Subject the mixture to hydrogenation at a suitable pressure until the deprotection is complete (monitored by TLC or HPLC).

  • Purification:

    • Filter the reaction mixture to remove the catalyst.

    • Purify the deprotected carbapenem analog using reverse-phase HPLC (see Protocol 3 for details).

    • Lyophilize the pure fractions to obtain the final compound as a solid.

  • Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and analytical HPLC.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of novel carbapenem compounds against a panel of bacterial strains using the broth microdilution method.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Novel carbapenem compounds (stock solutions prepared in a suitable solvent)

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland standard (0.5)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the novel carbapenem compound in a suitable solvent (e.g., water, DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 0.06 to 128 µg/mL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions, resulting in a final volume of 100 µL per well.

    • Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth) on each plate.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Protocol 3: Purification of Novel Carbapenem Analogs by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for the purification of synthesized carbapenem analogs using RP-HPLC.

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (preparative or semi-preparative)

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or a suitable buffer (e.g., phosphate buffer)

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA)

  • Crude carbapenem analog sample

  • Fraction collector

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude carbapenem analog in a minimal amount of a suitable solvent, preferably the initial mobile phase composition, and filter through a 0.22 µm syringe filter.

  • HPLC Method Development (Analytical Scale):

    • Initially, develop a separation method on an analytical C18 column to determine the optimal gradient conditions for separating the target compound from impurities.

    • A typical starting gradient might be 5-95% Mobile Phase B over 20-30 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 298-310 nm for the carbapenem chromophore).

  • Preparative/Semi-Preparative HPLC:

    • Equilibrate the preparative or semi-preparative C18 column with the initial mobile phase conditions.

    • Inject the filtered crude sample onto the column.

    • Run the optimized gradient method.

    • Collect fractions corresponding to the peak of the target carbapenem analog using a fraction collector.

  • Fraction Analysis:

    • Analyze the collected fractions for purity using analytical HPLC.

  • Pooling and Lyophilization:

    • Pool the fractions containing the pure compound (typically >95% purity).

    • Freeze the pooled fractions and lyophilize to remove the mobile phase and obtain the final compound as a dry powder.

Conclusion

This compound provides a valuable starting point for the design and synthesis of novel carbapenem antibiotics. The protocols and data presented in these application notes offer a framework for researchers to explore the chemical space around this lead compound. By systematically modifying the C2 and C6 side chains and evaluating the antibacterial activity of the resulting analogs, it is possible to develop new carbapenems with improved properties to address the challenge of antimicrobial resistance. Careful adherence to the outlined synthetic, microbiological, and purification protocols will be crucial for the successful discovery and development of the next generation of these life-saving drugs.

References

Troubleshooting & Optimization

Technical Support Center: Epithienamycin A Stability in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, quantitative stability data for Epithienamycin A in aqueous solutions is limited in publicly available literature. The following information is based on the well-documented stability profiles of structurally related carbapenem (B1253116) antibiotics, such as thienamycin (B194209) and imipenem (B608078). This guide serves as a valuable resource by analogy for researchers working with this compound.

This technical support center provides answers to frequently asked questions and troubleshooting guidance for experiments involving this compound and other carbapenems.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in an aqueous solution?

A1: The stability of carbapenems like this compound is primarily influenced by three main factors:

  • pH: Carbapenems are most stable in a narrow pH range, typically between pH 5.5 and 7.5.[1] In more acidic or alkaline solutions, the rate of degradation increases significantly.[1][2]

  • Temperature: Higher temperatures accelerate the degradation of carbapenems.[1][3] For maximum stability, solutions should be kept at refrigerated (2-8°C) or frozen temperatures.

  • Concentration: At higher concentrations, some carbapenems can undergo second-order degradation reactions, such as dimerization, in addition to hydrolysis.[2][4]

Q2: What is the expected shelf-life of a freshly prepared aqueous stock solution of a carbapenem antibiotic?

A2: The shelf-life is highly dependent on the storage conditions. For instance, imipenem solutions are stable for only a few hours at room temperature but can be stable for up to 24 hours under refrigeration.[5] It is strongly recommended to prepare stock solutions fresh before each experiment. If storage is necessary, aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.

Q3: Can I autoclave a solution containing this compound?

A3: No. Carbapenems are heat-labile. The high temperatures of autoclaving will cause rapid degradation of the β-lactam ring, leading to a complete loss of biological activity.

Q4: Which buffers are recommended for preparing this compound solutions?

A4: Non-nucleophilic buffers are recommended. Buffers like phosphate (B84403) and citrate (B86180) are commonly used.[1][6] It is crucial to select a buffer system that maintains the pH within the optimal stability range of 5.5 to 7.5.[1] Avoid buffers with primary or secondary amine groups, as they can act as nucleophiles and attack the β-lactam ring.

Q5: How can I confirm the integrity of my this compound solution?

A5: The most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC).[7] An appropriate HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active compound.

Troubleshooting Guide

Symptom / Observation Potential Cause(s) Recommended Action(s)
Inconsistent or lower-than-expected biological activity in assays. Compound degradation has occurred, reducing the concentration of the active form.1. Verify Solution Integrity: Analyze your working solution using HPLC to confirm the concentration and purity of this compound. 2. Prepare Fresh Solutions: Always prepare working solutions immediately before use from a freshly prepared or properly stored frozen stock. 3. Control Experimental Conditions: Ensure the pH and temperature of your assay medium are within the stable range for the duration of the experiment.
Visible changes in the solution (e.g., color change, precipitation). Chemical degradation, such as hydrolysis or polymerization, may have occurred. Precipitation can occur if solubility limits are exceeded.1. Consult Datasheet: Review the compound's documentation for solubility information in your chosen solvent or buffer. 2. pH Adjustment: Ensure the pH of the solution is within the optimal stability range. 3. Filter Sterilization: If sterilization is required, use a 0.22 µm syringe filter instead of autoclaving.
Appearance of unexpected peaks in HPLC chromatogram. These are likely degradation products.1. Characterize Degradants: If possible, use mass spectrometry (LC-MS) to identify the degradation products. The primary degradation pathway for carbapenems is the hydrolysis of the β-lactam ring.[4][8] 2. Optimize Storage and Handling: Review your protocols to minimize exposure to adverse conditions (high temperature, non-optimal pH).
Difficulty in dissolving the compound. The compound may have low solubility in the chosen solvent, or the material may have degraded into less soluble forms.1. Use a Co-solvent: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO, and then dilute it into your aqueous buffer. Keep the final organic solvent concentration low (typically <0.5%).[7] 2. Gentle Warming/Sonication: Use gentle warming or sonication to aid dissolution, but be cautious of potential degradation due to heat.

Quantitative Stability Data (Exemplar: Imipenem)

Since specific data for this compound is scarce, the stability of imipenem, a closely related thienamycin derivative, is presented below as an example. The degradation of carbapenems typically follows first-order kinetics.[9][10]

Condition pH Temperature (°C) Half-life (t½) Reference
0.9% NaCl~7.02512 hours[5]
0.9% NaCl~7.04108 hours[5]
Aqueous Solution4.035~4 hours[2]
Aqueous Solution7.035~2.5 hours[2]
Aqueous Solution9.035< 1 hour[2]

Note: This table is illustrative and compiles data from different studies. Half-lives are approximate and can vary based on buffer composition and initial concentration.

Experimental Protocols

Protocol: Stability-Indicating HPLC Assay for a Carbapenem

This protocol describes a general method for determining the stability of a carbapenem in an aqueous solution.

1. Objective: To quantify the concentration of the intact carbapenem over time and separate it from its degradation products.

2. Materials:

  • Carbapenem antibiotic (e.g., this compound)

  • HPLC-grade water, acetonitrile (B52724), and methanol

  • Buffer salts (e.g., potassium phosphate, ammonium (B1175870) acetate)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm)

  • pH meter

  • Incubator or water bath

  • Autosampler vials

3. Method:

  • Mobile Phase Preparation:

    • Prepare a buffer solution (e.g., 20 mM potassium phosphate) and adjust the pH to 6.8.

    • The mobile phase is typically a gradient or isocratic mixture of the aqueous buffer and an organic solvent like acetonitrile or methanol. A common starting point is a 95:5 (v/v) mixture of buffer to acetonitrile.[11]

    • Filter and degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the carbapenem (e.g., 1 mg/mL) in cold, HPLC-grade water or a suitable buffer.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 to 100 µg/mL.

    • For the stability study, dilute the stock solution to the desired test concentration in the aqueous solution of interest (e.g., saline, buffered solution at a specific pH).

  • Incubation:

    • Place the test solution in a temperature-controlled environment (e.g., 25°C water bath).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • Immediately dilute the sample with cold mobile phase or store it at -80°C to halt further degradation before analysis.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the UV detector wavelength to the λmax of the carbapenem (typically around 298-300 nm).[11][12]

    • Inject the standards and samples onto the HPLC system.

    • Record the peak areas from the chromatograms.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

    • Use the regression equation from the calibration curve to determine the concentration of the carbapenem in the test samples at each time point.

    • Calculate the percentage of the initial concentration remaining at each time point.

    • Plot the natural logarithm of the concentration versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life can be calculated as t½ = 0.693 / k.

Mandatory Visualization

cluster_degradation General Carbapenem Degradation Pathway A Intact Carbapenem (β-Lactam Ring) B Hydrolyzed Product (Inactive) A->B Hydrolysis (H₂O, H⁺, or OH⁻) C Dimerization Product (Inactive) A->C Dimerization (High Concentration)

Caption: General degradation pathways for carbapenem antibiotics.

cluster_workflow Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results check_sol Is the solution prepared fresh? start->check_sol prep_fresh Prepare fresh solution for each experiment. check_sol->prep_fresh No check_storage Are stock solutions stored correctly? (-80°C, single-use aliquots) check_sol->check_storage Yes hplc_check Analyze solution by HPLC. prep_fresh->hplc_check correct_storage Implement proper storage protocol. check_storage->correct_storage No check_storage->hplc_check Yes correct_storage->hplc_check is_degraded Degradation products present? hplc_check->is_degraded review_cond Review assay conditions (pH, temp, buffer). is_degraded->review_cond Yes ok Compound is stable. Investigate other experimental variables. is_degraded->ok No

Caption: Decision workflow for troubleshooting stability experiments.

References

Technical Support Center: Degradation Pathways of Epithienamycin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Epithienamycin A. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, a member of the carbapenem (B1253116) class of antibiotics, primarily degrades through two main pathways:

  • Enzymatic Degradation: In biological systems, the primary route of degradation is hydrolysis of the β-lactam ring catalyzed by the renal enzyme dehydropeptidase-I (DHP-I)[1][2]. This enzymatic action leads to the inactivation of the antibiotic. Notably, N-acylated carbapenems like epithienamycins are metabolized by DHP-I at a significantly faster rate—4 to 50 times faster—than thienamycin (B194209) itself[1][2].

  • Chemical Degradation: Like other carbapenems, this compound is susceptible to chemical degradation. The bicyclic 4:5 fused ring structure is inherently unstable[3]. Degradation can be induced by several factors, including pH, temperature, and the presence of oxidizing agents. The principal mechanism of chemical degradation is the hydrolysis of the β-lactam ring.

Q2: What is the major product of this compound degradation by DHP-I?

A2: The major product of DHP-I-catalyzed degradation is the corresponding inactive metabolite resulting from the hydrolysis of the β-lactam ring. High-performance liquid chromatography (HPLC) analysis has shown that the products of the in vitro enzymatic reaction are identical to the metabolites found in urine.

Q3: How does pH affect the stability of this compound in solution?

A3: While specific data for this compound is limited, carbapenems generally exhibit pH-dependent stability. Both acidic and alkaline conditions can catalyze the hydrolysis of the β-lactam ring. For many β-lactam antibiotics, degradation is accelerated at higher pH levels due to increased nucleophilic attack on the carbonyl carbon of the β-lactam ring.

Q4: Is this compound stable in the solid state?

A4: Carbapenems are generally more stable in the solid form compared to in solution. However, factors such as temperature and humidity can still contribute to degradation over time, even in the solid state.

Troubleshooting Guides

This section provides solutions to common problems encountered during the study of this compound degradation.

Problem Possible Cause Recommended Solution
Rapid loss of this compound activity in in vitro assays. Enzymatic degradation by components in the media or cell lysate.If using renal cell lines or tissue homogenates, consider the presence of dehydropeptidase-I (DHP-I). Include a DHP-I inhibitor, such as cilastatin, in your experimental setup to prevent enzymatic degradation.
Inconsistent results in stability studies. Variability in experimental conditions.Strictly control pH, temperature, and light exposure. Use freshly prepared solutions and high-purity solvents. Ensure consistent storage conditions for stock solutions and samples. For antimicrobial susceptibility testing, be aware that the stability of carbapenems on discs can vary, potentially affecting results.
Difficulty in identifying degradation products by LC-MS. Low concentration of degradation products or co-elution with other components.Employ forced degradation techniques (e.g., exposure to acid, base, heat, or oxidizing agents) to generate a higher concentration of the degradation products for initial identification. Optimize the chromatographic method to achieve better separation. Use high-resolution mass spectrometry (e.g., TOF-MS) for accurate mass determination and structural elucidation of the unknown products.
Poor recovery of this compound from biological matrices. Adsorption to labware or instability during sample preparation.Use low-binding tubes and pipette tips. Keep samples on ice or at 4°C throughout the extraction process to minimize degradation. Process samples as quickly as possible.

Quantitative Data Summary

Carbapenem Condition Half-life (t½) Reference
ImipenemIn vitro broth (pH 7.25)16.9 hours
ImipenemWater (25°C, 1000 mg/L)14.7 hours
MeropenemIn vitro broth (pH 7.25)46.5 hours
DoripenemWater (25°C)59.5 hours

Experimental Protocols

Protocol 1: In Vitro Enzymatic Degradation of this compound by Renal Dehydropeptidase-I (DHP-I)

  • Preparation of Renal Homogenate:

    • Homogenize fresh renal cortex tissue (e.g., from porcine or rabbit) in a cold phosphate (B84403) buffer (50 mM, pH 7.4).

    • Centrifuge the homogenate at a low speed to remove cellular debris.

    • The supernatant, containing the membrane-bound DHP-I, can be used for the assay.

  • Enzymatic Assay:

    • Pre-warm the renal homogenate to 37°C.

    • Prepare a solution of this compound in the same phosphate buffer.

    • Initiate the reaction by adding the this compound solution to the pre-warmed homogenate.

    • Incubate the reaction mixture at 37°C.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Immediately stop the enzymatic reaction in the collected aliquots by adding a quenching agent, such as a strong acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile), followed by centrifugation to precipitate proteins.

  • Analysis:

    • Analyze the supernatant from the quenched reaction mixtures by reverse-phase HPLC with UV detection to quantify the remaining amount of this compound and the formation of its degradation product.

Protocol 2: Forced Degradation Study of this compound

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., water or a buffer).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the drug solution with an equal volume of 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).

    • Alkaline Hydrolysis: Mix the drug solution with an equal volume of 0.1 N NaOH and keep at room temperature.

    • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heat the solid drug or its solution at a high temperature (e.g., 80°C).

    • Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) or simulated sunlight.

  • Analysis:

    • At specified time intervals, withdraw samples and neutralize them if necessary.

    • Analyze the samples using a stability-indicating HPLC-UV method to separate the parent drug from its degradation products.

    • Characterize the structure of the degradation products using LC-MS/MS and/or NMR spectroscopy.

Visualizations

Enzymatic_Degradation_Pathway Epithienamycin_A This compound (Active) Hydrolyzed_Product Hydrolyzed this compound (Inactive) Epithienamycin_A->Hydrolyzed_Product β-lactam ring hydrolysis DHP_I Renal Dehydropeptidase-I (DHP-I) DHP_I->Hydrolyzed_Product

Caption: Enzymatic degradation of this compound by DHP-I.

Chemical_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis Acid Acidic Hydrolysis Degradation_Products Degradation Products Acid->Degradation_Products Base Alkaline Hydrolysis Base->Degradation_Products Oxidation Oxidation (H2O2) Oxidation->Degradation_Products Heat Thermal Stress Heat->Degradation_Products Light Photodegradation Light->Degradation_Products Epithienamycin_A This compound Epithienamycin_A->Acid Epithienamycin_A->Base Epithienamycin_A->Oxidation Epithienamycin_A->Heat Epithienamycin_A->Light HPLC HPLC-UV (Separation & Quantification) Degradation_Products->HPLC LCMS LC-MS/MS (Identification) HPLC->LCMS NMR NMR (Structure Elucidation) LCMS->NMR

Caption: Workflow for forced degradation and analysis.

References

Technical Support Center: Synthesis of Epithienamycin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of Epithienamycin A.

Troubleshooting Guides

Problem 1: Poor Stereocontrol in the Introduction of the Hydroxyethyl (B10761427) Side Chain

Low diastereoselectivity or enantioselectivity in the aldol (B89426) addition or other methods used to install the C6 hydroxyethyl side chain is a common issue.

Possible Causes and Solutions:

CauseSolution
Inadequate Chiral Auxiliary or Catalyst The choice of chiral auxiliary or catalyst is critical for achieving high stereoselectivity. If you are experiencing poor results, consider screening different chiral auxiliaries (e.g., Evans' oxazolidinones) or asymmetric catalysts (e.g., proline-based organocatalysts). The catalyst's effectiveness can be highly substrate-dependent.
Suboptimal Reaction Temperature Temperature plays a crucial role in enantioselectivity. Lowering the reaction temperature often enhances stereocontrol by favoring the transition state that leads to the desired stereoisomer.
Incorrect Stoichiometry or Addition Rate The stoichiometry of reagents, particularly the base and the aldehyde, can influence the stereochemical outcome. Ensure precise control over the amounts of reagents used. Slow addition of the electrophile can also be beneficial.
Solvent Effects The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. A screening of different solvents may be necessary to find the optimal conditions for your specific substrate and catalyst system.
Epimerization of the Product The stereocenter at C5 can be prone to epimerization under basic or acidic conditions. It is crucial to use mild reaction and workup conditions to prevent the loss of stereochemical integrity.[1]

Experimental Protocol: Asymmetric Aldol Reaction for Hydroxyethyl Side Chain Introduction

This protocol is adapted from methodologies developed for the stereocontrolled synthesis of thienamycin (B194209) precursors.

  • Preparation of the Chiral Auxiliary-Derived Enolate:

    • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -78 °C.

    • Add a solution of a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.05 eq), dropwise.

    • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Aldol Addition:

    • To the enolate solution at -78 °C, add freshly distilled acetaldehyde (B116499) (1.5 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Problem 2: Low Yield or Failure in the Carbapenem (B1253116) Ring Closure

The intramolecular cyclization to form the bicyclic carbapenem core, often achieved through a Dieckmann condensation or similar reaction, can be challenging.

Possible Causes and Solutions:

CauseSolution
Ineffective Base The choice of base is critical for the Dieckmann condensation. Strong, non-nucleophilic bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The base must be strong enough to deprotonate the α-carbon of the ester.
Substrate Decomposition The starting diester or the β-keto ester product can be unstable under the reaction conditions. Ensure strictly anhydrous conditions and an inert atmosphere. The reaction should be performed at an appropriate temperature to avoid decomposition.
Incorrect Solvent The solvent can influence the solubility of the reactants and the stability of the enolate intermediate. Anhydrous, non-protic solvents such as THF, toluene, or dimethoxyethane (DME) are typically used.
Reversibility of the Reaction The Dieckmann condensation is a reversible reaction. To drive the equilibrium towards the product, the resulting β-keto ester is often deprotonated by the base to form a stable enolate. A final acidic workup is required to protonate this enolate and isolate the product.

Experimental Protocol: Dieckmann Condensation for Carbapenem Core Formation

This protocol is a general guideline for the intramolecular cyclization of a diester precursor.

  • Reaction Setup:

    • To a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.

    • Wash the NaH with anhydrous hexane (B92381) to remove the mineral oil.

    • Carefully decant the hexane and resuspend the NaH in anhydrous THF.

  • Cyclization:

    • Cool the NaH suspension to 0 °C.

    • Add a solution of the diester precursor (1.0 eq) in anhydrous THF dropwise to the NaH suspension over 30-60 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed (monitored by TLC).

  • Workup:

    • Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of ethanol (B145695) or isopropanol.

    • Acidify the mixture with a dilute aqueous acid solution (e.g., 1 M HCl) to a pH of ~3-4.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude β-keto ester by flash column chromatography on silica gel.

FAQs

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges in the synthesis of this compound, and carbapenems in general, are:

  • Stereochemical Control: The molecule possesses multiple stereocenters, and achieving the correct absolute and relative stereochemistry is a significant hurdle.[[“]][3]

  • Instability of the Carbapenem Core: The strained β-lactam ring fused to a five-membered ring makes the carbapenem nucleus highly susceptible to degradation under both acidic and basic conditions, as well as in the presence of nucleophiles.[4][5]

  • Construction of the Bicyclic Ring System: The formation of the [3.2.0] bicyclic system is a synthetically challenging step.

  • Protecting Group Strategy: The presence of multiple reactive functional groups (amine, hydroxyl, carboxyl) necessitates a carefully planned and executed orthogonal protecting group strategy.

Q2: How can I minimize the degradation of carbapenem intermediates during synthesis and purification?

A2: To minimize degradation:

  • Maintain Anhydrous and Inert Conditions: Many intermediates are sensitive to moisture and oxygen. Perform reactions under an inert atmosphere (argon or nitrogen) with anhydrous solvents and reagents.

  • Control pH: Avoid strongly acidic or basic conditions during reactions and workups. The β-lactam ring is prone to hydrolysis.

  • Low Temperatures: Perform reactions and purifications at low temperatures whenever possible to slow down degradation pathways.

  • Prompt Purification: Do not store crude, unstable intermediates for extended periods. Purify them as quickly as possible after the reaction.

  • Choice of Purification Method: For highly sensitive compounds, rapid purification techniques like flash chromatography are preferred. For chiral separations, chiral HPLC with appropriate mobile phases should be employed.

Q3: What are the recommended protecting groups for the functional groups in this compound precursors?

A3: A robust and orthogonal protecting group strategy is essential.

  • Amino Group: Carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are commonly used. The choice depends on the desired deprotection conditions (acid-labile for Boc, hydrogenolysis for Cbz).

  • Hydroxyl Group: Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triethylsilyl (TES), are widely used due to their stability and ease of removal with fluoride (B91410) reagents (e.g., TBAF).

  • Carboxyl Group: Esters such as benzyl (B1604629) (Bn) or p-nitrobenzyl (PNB) esters are common choices, as they can be removed by hydrogenolysis. Allyl esters, removable with Pd(0) catalysts, offer another orthogonal option.

Q4: How can I monitor the progress of the reactions and the purity of the intermediates?

A4:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the consumption of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): HPLC, especially with a chiral stationary phase, is invaluable for determining the enantiomeric excess and diastereomeric ratio of stereoisomers. It is also a powerful tool for assessing the purity of intermediates and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and for determining the diastereomeric ratio of products.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compounds.

Data Presentation

Table 1: Comparison of Yields and Stereoselectivity for Different Methods of Hydroxyethyl Side Chain Introduction

MethodChiral Auxiliary/CatalystBaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee%)Reference
Asymmetric AldolEvans' OxazolidinoneLDATHF-7875-85>95:5>98
Asymmetric ReductionNaBH₄ / D-Tartaric Acid-THF/MeOH-2078-85
Asymmetric HydrogenationRu-BINAPH₂MeOH2590-95N/A

Note: Data are representative and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

A detailed, step-by-step experimental protocol for a key transformation is provided in the "Troubleshooting Guides" section above. For a full total synthesis, researchers should consult the primary literature.

Visualizations

Diagram 1: General Workflow for this compound Synthesis

G cluster_0 Starting Material Preparation cluster_1 Core Synthesis cluster_2 Final Steps cluster_3 Purification A Protected Amino Acid Derivative B Azetidinone Formation A->B Cyclization C Side Chain Introduction (Stereocontrol) B->C Functionalization D Carbapenem Ring Closure (e.g., Dieckmann Condensation) C->D Intramolecular Cyclization E Side Chain Modification D->E Functional Group Interconversion F Global Deprotection E->F Removal of Protecting Groups G Final Product Purification (e.g., HPLC) F->G Isolation

Caption: A generalized workflow illustrating the key stages in the total synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Stereoselectivity

G start Low Stereoselectivity (Low ee or dr) cond1 Check Reagent Purity and Stoichiometry start->cond1 cond2 Optimize Reaction Temperature cond1->cond2 Pure/Correct sol1 Use Fresh, Pure Reagents and Titrate Bases cond1->sol1 Impure/Incorrect cond3 Screen Solvents cond2->cond3 Optimized sol2 Lower Reaction Temperature cond2->sol2 Not Optimized cond4 Screen Chiral Auxiliaries/Catalysts cond3->cond4 Optimized sol3 Test Solvents with Varying Polarity cond3->sol3 Not Optimized sol4 Select a More Effective Stereocontrol Element cond4->sol4 Suboptimal end Improved Stereoselectivity sol1->end sol2->end sol3->end sol4->end

Caption: A decision tree for troubleshooting and optimizing reactions with poor stereochemical outcomes.

References

Technical Support Center: Enhancing Epithienamycin A Fermentation Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation of Epithienamycin A from Streptomyces flavogriseus.

Troubleshooting Guide

Issue 1: Low or No Production of this compound Despite Good Biomass Growth

This is a common issue where the primary metabolism (growth) is robust, but the secondary metabolism (antibiotic production) is lagging.

Possible Causes & Solutions:

  • Suboptimal Medium Composition: The balance of carbon and nitrogen sources is critical for triggering secondary metabolism. High concentrations of readily metabolizable carbon sources like glucose can repress antibiotic production.

    • Solution: Optimize the carbon and nitrogen sources in your fermentation medium. Experiment with different sources and ratios. Consider a fed-batch strategy to maintain optimal nutrient levels without causing repression.

  • Incorrect Fermentation pH: The optimal pH for Streptomyces growth may differ from the optimal pH for this compound biosynthesis.

    • Solution: Monitor and control the pH of the culture throughout the fermentation process. The ideal pH for this compound production typically falls within the neutral to slightly alkaline range. Implement a pH control strategy using appropriate buffers or automated addition of acid/base.

  • Inadequate Aeration and Agitation: Oxygen is crucial for the growth of aerobic Streptomyces and for many enzymatic steps in antibiotic biosynthesis.

    • Solution: Ensure sufficient aeration and agitation to maintain adequate dissolved oxygen (DO) levels. Monitor DO levels and adjust agitation and aeration rates as needed to prevent oxygen limitation, especially during the exponential growth phase.

Issue 2: Poor or Slow Growth of Streptomyces flavogriseus

In this scenario, the primary growth of the microorganism is inhibited, which will consequently affect the final product yield.

Possible Causes & Solutions:

  • Suboptimal Physical Parameters: Temperature, pH, and agitation are not within the optimal range for S. flavogriseus growth.

    • Solution: Optimize the physical fermentation parameters. A temperature of around 28-30°C is generally suitable for Streptomyces. Ensure the pH is maintained within a range of 6.5-7.5. Adjust agitation to ensure proper mixing without causing excessive shear stress.

  • Inoculum Quality: The age, size, and viability of the inoculum can significantly impact the fermentation's success.

    • Solution: Standardize your inoculum preparation. Use a fresh, healthy, and well-sporulated culture. Optimize the inoculum age and size for your specific bioreactor setup.

Issue 3: Inconsistent this compound Yields Between Batches

Variability in production is a significant challenge in scaling up fermentation processes.

Possible Causes & Solutions:

  • Inconsistent Inoculum: Variations in the seed culture preparation can lead to inconsistent performance in the production fermenter.

    • Solution: Implement a strict and standardized protocol for inoculum development, including spore concentration, culture age, and growth medium.

  • Variability in Raw Materials: The composition of complex media components like soybean meal and yeast extract can vary between batches and suppliers.

    • Solution: Use high-quality, standardized components. Consider testing new batches of complex components in small-scale experiments before use in large-scale fermentations. For more consistency, developing a chemically defined or semi-defined medium is a long-term solution.

Frequently Asked Questions (FAQs)

Q1: What are the typical fermentation conditions for this compound production?

A1: While optimal conditions should be determined empirically for your specific strain and equipment, a good starting point for Streptomyces flavogriseus fermentation is:

  • Temperature: 28-30°C

  • pH: 6.8-7.4 (controlled)

  • Dissolved Oxygen (DO): >30%

  • Agitation: 200-400 rpm (in a lab-scale bioreactor)

  • Incubation Time: 7-10 days

Q2: Which carbon and nitrogen sources are best for this compound production?

A2: The choice of carbon and nitrogen sources significantly influences yield. Generally, more complex carbon sources are favored over glucose to avoid catabolite repression.

  • Recommended Carbon Sources: Starch, glycerol, maltodextrin.

  • Recommended Nitrogen Sources: Soybean meal, yeast extract, peptone, ammonium (B1175870) sulfate. The optimal concentrations and C:N ratio should be determined through systematic optimization experiments.

Q3: My Streptomyces culture is forming dense pellets, and the yield is low. What can I do?

A3: Pellet formation can lead to mass transfer limitations, particularly for oxygen, which can negatively impact antibiotic production. To control pellet formation, you can try:

  • Modifying Seed Culture Conditions: A more dispersed seed culture can lead to more dispersed growth in the production fermenter.

  • Adjusting Agitation Speed: Higher agitation can break up pellets, but excessive shear can also damage the mycelia.

  • Adding Microparticles: The addition of inert microparticles (e.g., talc) to the medium can sometimes promote more dispersed growth.

Q4: How can I monitor this compound production during fermentation?

A4: Regular sampling and analysis are crucial. High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying this compound. A bioassay against a susceptible bacterial strain can also be used for a qualitative or semi-quantitative assessment of antibiotic activity.

Data Presentation

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (20 g/L)Biomass (g/L)This compound Titer (mg/L)
Glucose8.515
Starch7.245
Glycerol6.855
Maltodextrin7.550

Table 2: Effect of Nitrogen Source on this compound Yield

Nitrogen Source (10 g/L)Biomass (g/L)This compound Titer (mg/L)
Ammonium Sulfate5.520
Peptone8.160
Yeast Extract8.975
Soybean Meal9.285

Table 3: Optimization of Physical Parameters

ParameterRange TestedOptimal Value
Temperature (°C)25 - 3530
pH6.0 - 8.07.2
Dissolved Oxygen (%)20 - 60>40

Experimental Protocols

Protocol 1: Inoculum Preparation
  • Prepare a slant of a suitable agar (B569324) medium (e.g., ISP Medium 4).

  • Inoculate the slant with a spore suspension or mycelial fragments of S. flavogriseus.

  • Incubate at 28°C for 7-10 days, or until good sporulation is observed.

  • Prepare a seed culture by inoculating a baffled flask containing a suitable seed medium with spores or mycelia from the slant.

  • Incubate the seed culture at 28°C on a rotary shaker at 220 rpm for 48-72 hours.

Protocol 2: Fermentation in a Lab-Scale Bioreactor
  • Prepare the production medium and sterilize it in the bioreactor.

  • Calibrate the pH and dissolved oxygen (DO) probes according to the manufacturer's instructions.

  • Inoculate the bioreactor with the seed culture (typically 5-10% v/v).

  • Set the fermentation parameters (temperature, pH, agitation, aeration) to the desired values.

  • Monitor the fermentation by taking samples at regular intervals for analysis of biomass, pH, substrate consumption, and this compound concentration.

  • Harvest the culture when the this compound titer reaches its maximum.

Protocol 3: Quantification of this compound by HPLC
  • Centrifuge a sample of the fermentation broth to separate the mycelia from the supernatant.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject the filtered supernatant onto a suitable HPLC column (e.g., C18).

  • Use a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid).

  • Detect this compound using a UV detector at an appropriate wavelength.

  • Quantify the concentration by comparing the peak area to a standard curve prepared with purified this compound.

Visualizations

experimental_workflow Experimental Workflow for Fermentation Optimization cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis inoculum Inoculum Preparation fermentation Bioreactor Fermentation inoculum->fermentation media Media Formulation media->fermentation monitoring Online Monitoring (pH, DO, Temp) fermentation->monitoring sampling Aseptic Sampling fermentation->sampling analysis HPLC Analysis & Bioassay sampling->analysis data Data Interpretation analysis->data optimization Optimization Loop data->optimization optimization->media Refine

Workflow for optimizing this compound fermentation.

troubleshooting_workflow Troubleshooting Low this compound Yield start Low Yield good_growth Good Biomass? start->good_growth check_media Optimize C/N Ratio & Precursors good_growth->check_media Yes check_params Optimize pH, DO, Temp good_growth->check_params poor_growth Poor Biomass good_growth->poor_growth No end Improved Yield check_media->end check_params->end check_inoculum Standardize Inoculum poor_growth->check_inoculum check_phys_params Optimize Growth Parameters poor_growth->check_phys_params check_inoculum->end check_phys_params->end

A logical workflow for troubleshooting low yield issues.

secondary_metabolism_regulation Generalized Regulation of Secondary Metabolism in Streptomyces cluster_signals Environmental & Nutritional Signals cluster_regulators Regulatory Cascade nutrient_limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) pleiotropic_regulators Pleiotropic Regulators (e.g., AfsR, AdpA) nutrient_limitation->pleiotropic_regulators carbon_source Carbon Source (Catabolite Repression) carbon_source->pleiotropic_regulators ph_stress pH & Osmotic Stress ph_stress->pleiotropic_regulators pathway_specific_regulators Pathway-Specific Regulators (e.g., SARPs) pleiotropic_regulators->pathway_specific_regulators biosynthetic_genes This compound Biosynthetic Genes pathway_specific_regulators->biosynthetic_genes epithienamycin_a This compound biosynthetic_genes->epithienamycin_a

Key regulatory points in Streptomyces antibiotic production.

Technical Support Center: Overcoming Carbapenem Ring Instability in Epithienamycin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Epithienamycin A and related carbapenem (B1253116) antibiotics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of the carbapenem ring, a critical challenge in the development and experimental use of this class of compounds.

Disclaimer: this compound is a naturally occurring carbapenem. Due to the limited availability of specific stability and activity data for this compound in the public domain, this guide extensively utilizes data from its closely related parent compound, thienamycin (B194209), as a proxy. The instability mechanisms and stabilization strategies are highly analogous.

Troubleshooting Guides

This section addresses common problems encountered during the handling, storage, and experimental use of this compound, focusing on issues arising from its chemical and enzymatic instability.

ProblemPotential CauseRecommended Solution
Loss of antibacterial activity in solution over a short period. Chemical Instability: The β-lactam ring of the carbapenem nucleus is highly strained and susceptible to hydrolysis, especially at non-neutral pH.[1] Thienamycin, for instance, is known to be unstable in aqueous solutions, particularly above pH 8.[2]- Prepare solutions fresh before each experiment. - Use buffered solutions at a pH between 6.0 and 7.0 for optimal stability. - Avoid high concentrations, as thienamycin can undergo concentration-dependent inactivation.[1]
Inconsistent results in cell-based assays. Intramolecular Aminolysis: The primary amine on the C-2 side chain of this compound (and thienamycin) can act as an internal nucleophile, attacking the β-lactam carbonyl and leading to dimerization and inactivation.[2]- Consider derivatizing the side-chain amine to a less nucleophilic form, such as the N-formimidoyl group in imipenem (B608078), which improves stability.[3]
Low recovery of the compound after in vivo experiments in animal models. Enzymatic Degradation by Dehydropeptidase-I (DHP-I): Carbapenems lacking a 1-β-methyl group are rapidly hydrolyzed by the renal enzyme DHP-I. This is a major route of metabolism for thienamycin and imipenem.- For preclinical studies, consider co-administration with a DHP-I inhibitor, such as cilastatin. - Synthesize a 1-β-methyl analog of this compound. The 1-β-methyl group provides steric hindrance, significantly increasing stability against DHP-I hydrolysis.
Unexpected peaks in HPLC analysis of stored samples. Formation of Degradation Products: Hydrolysis of the β-lactam ring is a primary degradation pathway. The resulting product will have a different retention time on a reverse-phase HPLC column.- Characterize the degradation products using LC-MS to confirm the hydrolytic cleavage of the β-lactam ring. - Refer to the experimental protocols section for a stability-indicating HPLC method.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of instability for the this compound carbapenem ring?

A1: The instability of this compound, much like its parent compound thienamycin, stems from two main sources:

  • Chemical Instability: The fused 4:5 ring system of the carbapenem nucleus possesses significant ring strain, making the β-lactam bond highly susceptible to nucleophilic attack and subsequent hydrolysis. This degradation is accelerated at pH values outside of the neutral range.

  • Enzymatic Instability: this compound is a substrate for renal dehydropeptidase-I (DHP-I), an enzyme that hydrolyzes the β-lactam ring, leading to rapid inactivation in vivo. It is also susceptible to certain bacterial β-lactamases.

Q2: How does the 1-β-methyl substitution enhance the stability of the carbapenem ring?

A2: The introduction of a methyl group at the 1-β position, a key feature of modern carbapenems like meropenem, provides crucial steric hindrance around the β-lactam ring. This modification significantly reduces the rate of hydrolysis by renal DHP-I, leading to improved pharmacokinetic profiles and eliminating the need for co-administration with a DHP-I inhibitor.

Q3: What is the role of the C-2 side chain in the stability of this compound?

A3: The 2-aminoethylthio side chain in this compound and thienamycin contains a primary amine. This amine can act as an intramolecular nucleophile, attacking the β-lactam carbonyl of another molecule, leading to dimerization and inactivation. Modifying this amine, as in the case of imipenem (N-formimidoyl thienamycin), can enhance chemical stability in solution.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common approach. This involves developing a reverse-phase HPLC protocol that can separate the intact this compound from its degradation products. By monitoring the decrease in the peak area of the parent compound over time, you can determine its degradation kinetics. UV detection is typically used, with a detection wavelength around 297 nm for the carbapenem chromophore.

Data Presentation

Table 1: Comparative Chemical Stability of Carbapenems in Aqueous Solution

(Data for thienamycin is used as a proxy for this compound)

CompoundConditionHalf-life (t½)Reference
Thienamycin pH 7.4, 37°C~2 hours (estimated)
Imipenem pH 7.25, 36°C (in CA-MHB)16.9 hours
Meropenem pH 7.25, 36°C (in CA-MHB)46.5 hours

CA-MHB: Cation-Adjusted Mueller-Hinton Broth

Table 2: Susceptibility to Hydrolysis by Renal Dehydropeptidase-I (DHP-I)

(Vmax/Km ratios serve as an index of the enzyme's preference for the substrate; a higher value indicates greater susceptibility.)

CompoundRelative Vmax/KmKey Structural FeatureReference
Imipenem 6.24No 1-β-methyl group
Meropenem 2.411-β-methyl group
DA-1131 (a 1-β-methyl carbapenem) 1.391-β-methyl group
Table 3: Comparative Antibacterial Activity (MIC, µg/mL)

(Data for Imipenem and Meropenem are presented to illustrate the impact of stability on activity profiles against key pathogens.)

OrganismImipenem MIC (µg/mL)Meropenem MIC (µg/mL)Reference
Staphylococcus aureus (Methicillin-susceptible)≤0.0310.06
Streptococcus pneumoniae≤0.0310.03
Escherichia coli≤40.03
Pseudomonas aeruginosa≤40.5
Bacteroides fragilis≤40.06

Experimental Protocols

Protocol 1: Determination of Carbapenem Chemical Stability by HPLC

Objective: To quantify the degradation of a carbapenem in aqueous solution over time.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the carbapenem (e.g., 1 mg/mL) in cold, purified water.

    • Prepare buffered solutions at the desired pH values (e.g., pH 5.0, 7.0, 9.0) using appropriate buffer systems (e.g., phosphate (B84403) buffer for pH 7.0).

  • Incubation:

    • Dilute the carbapenem stock solution into the pre-warmed buffered solutions to a final concentration of 100 µg/mL.

    • Incubate the solutions at a constant temperature (e.g., 37°C).

  • Sampling:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • Immediately quench any further degradation by diluting the sample in the mobile phase and keeping it at a low temperature (e.g., 4°C) until analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM, pH 6.8) and a suitable organic solvent like methanol (B129727) or acetonitrile. The exact ratio should be optimized to achieve good separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at ~298 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Record the peak area of the intact carbapenem at each time point.

    • Plot the natural logarithm of the peak area versus time.

    • The degradation rate constant (k) is the negative of the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Assay for Susceptibility to DHP-I Hydrolysis

Objective: To determine the relative stability of a carbapenem in the presence of renal dehydropeptidase-I.

Methodology:

  • Enzyme and Substrate Preparation:

    • Obtain commercially available porcine or human renal DHP-I.

    • Prepare a solution of the enzyme in a suitable buffer (e.g., 50 mM MOPS buffer, pH 7.0).

    • Prepare solutions of the carbapenem substrates (e.g., this compound, a 1-β-methyl analog) in the same buffer at various concentrations.

  • Enzymatic Reaction:

    • In a quartz cuvette, mix the DHP-I solution with the carbapenem substrate solution.

    • The final reaction volume should be standardized (e.g., 1 mL).

  • Spectrophotometric Monitoring:

    • Immediately place the cuvette in a UV-Vis spectrophotometer.

    • Monitor the decrease in absorbance at the λmax of the carbapenem (~297 nm) over time. The hydrolysis of the β-lactam ring leads to a loss of this characteristic absorbance.

  • Data Analysis:

    • Calculate the initial rate of reaction (V) from the linear portion of the absorbance vs. time plot.

    • Repeat the assay with different substrate concentrations to determine the Michaelis-Menten kinetics (Km and Vmax).

    • Compare the Vmax/Km ratios for different carbapenems to assess their relative susceptibility to DHP-I hydrolysis.

Visualizations

Chemical_Instability_Pathway Epithienamycin_A This compound (Strained β-Lactam Ring) Hydrolysis Hydrolysis (H₂O, OH⁻, H⁺) Epithienamycin_A->Hydrolysis Dimerization Intramolecular Aminolysis Epithienamycin_A->Dimerization Inactive_Product Inactive Product (Opened β-Lactam Ring) Hydrolysis->Inactive_Product Inactive_Dimer Inactive Dimer Dimerization->Inactive_Dimer

Caption: Chemical degradation pathways of this compound.

Enzymatic_Degradation_Workflow cluster_solution Stabilization Strategies DHP_I_Inhibitor Co-administer DHP-I Inhibitor (e.g., Cilastatin) DHP_I Renal Dehydropeptidase-I (DHP-I) DHP_I_Inhibitor->DHP_I inhibits Methyl_Substitution Synthesize 1-β-Methyl Analog Epithienamycin_A This compound Methyl_Substitution->Epithienamycin_A modifies to resist Epithienamycin_A->DHP_I Hydrolysis β-Lactam Ring Hydrolysis DHP_I->Hydrolysis Inactive_Metabolite Inactive Metabolite Hydrolysis->Inactive_Metabolite

Caption: Enzymatic degradation of this compound and stabilization strategies.

Experimental_Workflow start Prepare Carbapenem Solution in Buffer incubate Incubate at Controlled Temperature start->incubate sample Withdraw Aliquots at Time Intervals incubate->sample hplc Analyze by Reverse-Phase HPLC sample->hplc analyze Calculate Degradation Rate and Half-life hplc->analyze end Stability Profile Determined analyze->end

References

Epithienamycin A Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Epithienamycin A. The information is presented in a clear question-and-answer format to directly address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound, a member of the carbapenem (B1253116) antibiotic family, stem from its inherent instability. The bicyclic 4:5 fused ring system is susceptible to degradation under various stress factors, including pH, temperature, and the presence of certain buffers.[1][2] Key challenges include:

  • pH Sensitivity: Carbapenems are generally more stable in weakly acidic to neutral conditions. Higher pH can lead to increased rates of degradation.[3]

  • Thermal Lability: Elevated temperatures can accelerate the degradation of the β-lactam ring, which is essential for its antibacterial activity.[1][2]

  • Susceptibility to Hydrolysis: The strained β-lactam ring is prone to hydrolysis, leading to inactive, open-ring degradation products.

Q2: What are the recommended chromatographic steps for this compound purification?

A2: A multi-step chromatographic approach is typically employed to achieve high purity of this compound. The recommended sequence involves:

  • Ion-Exchange Chromatography (IEX): Anion exchange resins like Dowex 1 are effective for initial capture and purification from the fermentation broth.

  • Adsorption Chromatography: Resins such as Amberlite XAD-2 are used to remove less polar impurities.

  • Size-Exclusion Chromatography (SEC): Gel filtration media like Biogel packings can be used for final polishing and removal of aggregates or other contaminants of different molecular weights.

Q3: How can I monitor the purity of this compound during purification?

A3: High-Performance Liquid Chromatography (HPLC) is the primary method for monitoring the purity of this compound. A reversed-phase C18 column or a cation-exchange column can be utilized. The mobile phase often consists of a buffer, such as a borate (B1201080) buffer, mixed with an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is typically performed using a UV detector at a wavelength around 300-313 nm.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound.

Problem 1: Low Yield of this compound After Chromatography
Potential Cause Recommended Solution
Degradation during purification - Maintain a low temperature (4-8°C) throughout the purification process.- Use buffers in the pH range of 6.0-7.0.- Minimize the duration of each purification step.
Poor binding to chromatography resin - Ensure the pH and ionic strength of the sample and equilibration buffer are optimal for the chosen resin.- For ion exchange, verify that the pH is appropriate for the target molecule to carry the correct charge.- Check for the presence of competing molecules that may be binding to the resin.
Incomplete elution from the column - Optimize the elution conditions. For ion exchange, this may involve increasing the salt concentration or changing the pH of the elution buffer.- For adsorption chromatography, consider using a stronger organic solvent in the elution buffer.
Precipitation on the column - Ensure the sample is fully solubilized before loading.- Modify the buffer composition to improve the solubility of this compound.
Problem 2: Poor Peak Shape in HPLC Analysis (Tailing, Broadening)
Potential Cause Recommended Solution
Column contamination - Implement a robust column washing protocol between runs.- Use a guard column to protect the analytical column from contaminants in the sample.
Secondary interactions with the stationary phase - Adjust the mobile phase pH to suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase.- Add a competing amine, such as triethylamine, to the mobile phase to block active sites.
Inappropriate mobile phase composition - Optimize the organic solvent concentration and buffer strength.- Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.
Column degradation - Replace the column if it has exceeded its recommended lifetime or number of injections.
Problem 3: Presence of Unexpected Peaks in the Chromatogram
Potential Cause Recommended Solution
Degradation of this compound - Analyze the sample immediately after collection or store it at low temperatures (-20°C or -80°C).- Be aware of potential degradation products, which often result from the hydrolysis of the β-lactam ring.
Contamination from reagents or equipment - Use high-purity solvents and reagents.- Thoroughly clean all glassware and equipment before use.
Co-elution of impurities - Optimize the chromatographic method to improve the resolution between this compound and the impurities.- This may involve adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry.

Quantitative Data Summary

The following table summarizes typical performance parameters for the purification of carbapenem antibiotics. Note that these are representative values and may require optimization for your specific process.

Purification Step Parameter Typical Value
Ion-Exchange Chromatography Recovery80-95%
Purity60-80%
Adsorption Chromatography Recovery70-90%
Purity>90%
Size-Exclusion Chromatography Recovery85-98%
Purity>98%

Experimental Protocols

Protocol 1: Ion-Exchange Chromatography (Anion Exchange)
  • Resin: Dowex 1 (or equivalent strong anion exchanger).

  • Equilibration Buffer: 20 mM Phosphate buffer, pH 7.0.

  • Sample Preparation: Adjust the pH of the clarified fermentation broth to 7.0 and filter through a 0.45 µm filter.

  • Loading: Load the prepared sample onto the equilibrated column at a flow rate of 2-5 column volumes per hour (CV/hr).

  • Wash: Wash the column with 5-10 CV of Equilibration Buffer.

  • Elution: Elute the bound this compound with a linear gradient of 0 to 1 M NaCl in Equilibration Buffer over 10-20 CV.

  • Fraction Collection: Collect fractions and analyze for the presence and purity of this compound by HPLC.

Protocol 2: Adsorption Chromatography
  • Resin: Amberlite XAD-2 (or equivalent non-polar adsorbent resin).

  • Equilibration Buffer: Deionized water.

  • Sample Preparation: Pool the fractions containing this compound from the ion-exchange step and desalt if necessary.

  • Loading: Load the sample onto the equilibrated column at a flow rate of 1-3 CV/hr.

  • Wash: Wash the column with 5-10 CV of deionized water to remove polar impurities.

  • Elution: Elute this compound with a stepwise or linear gradient of an organic solvent (e.g., methanol or acetone) in water.

  • Fraction Collection: Collect fractions and analyze by HPLC.

Visualizations

EpithienamycinA_Purification_Workflow Fermentation_Broth Fermentation Broth Clarification Clarification (Centrifugation/Filtration) Fermentation_Broth->Clarification Ion_Exchange Anion Exchange Chromatography (e.g., Dowex 1) Clarification->Ion_Exchange Load clarified broth Adsorption_Chroma Adsorption Chromatography (e.g., Amberlite XAD-2) Ion_Exchange->Adsorption_Chroma Eluted Fractions Size_Exclusion Size-Exclusion Chromatography (e.g., Biogel) Adsorption_Chroma->Size_Exclusion Partially Purified Fractions Pure_EpithienamycinA Pure this compound Size_Exclusion->Pure_EpithienamycinA Purified Fractions

Caption: this compound Purification Workflow.

Troubleshooting_Low_Yield Low_Yield Low Purification Yield Degradation Product Degradation Low_Yield->Degradation Is it due to? Binding_Issue Poor Resin Binding Low_Yield->Binding_Issue Is it due to? Elution_Issue Incomplete Elution Low_Yield->Elution_Issue Is it due to? Optimize_Conditions Optimize pH and Temperature Degradation->Optimize_Conditions Solution Check_Buffer Verify Buffer Conditions Binding_Issue->Check_Buffer Solution Optimize_Elution Modify Elution Gradient Elution_Issue->Optimize_Elution Solution

Caption: Troubleshooting Logic for Low Yield.

References

"solubility issues with Epithienamycin A in vitro assays"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding solubility issues with Epithienamycin (B1209815) A and related carbapenems during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is Epithienamycin A and why is its solubility a concern?

This compound is a member of the epithienamycin family of β-lactam antibiotics, which are structurally related to thienamycin.[1][2] Like many carbapenems, it possesses a core ring system that can be unstable in certain conditions.[1] Achieving and maintaining its solubility in aqueous solutions for in vitro assays is critical, as precipitation or degradation can lead to inaccurate experimental results, such as underestimated potency in antimicrobial susceptibility testing.

Q2: What is the recommended starting solvent for this compound?

While specific data for this compound is limited, the general recommendation for carbapenems is to start with high-purity water.[3] Many carbapenems are water-soluble.[4] If solubility issues arise, other solvents or buffer systems may be necessary.

Q3: Can I use DMSO to dissolve this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a common alternative for dissolving carbapenems to create high-concentration stock solutions for short-term storage. However, it's important to be aware of potential downstream effects, such as viscosity issues in microplate assays which can interfere with optical density measurements. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid artifacts.

Q4: How stable is this compound in aqueous solutions?

The stability of carbapenems in aqueous solutions is often a significant challenge. For instance, N-formimidoylthienamycin (Imipenem) shows pseudo-first-order ring opening in dilute aqueous solutions at pH 5-8. The stability is pH-dependent, with degradation occurring via hydrolysis of the β-lactam ring. It is strongly recommended to use freshly prepared solutions for all experiments.

Troubleshooting Guide for Solubility Issues

If you are encountering precipitation or incomplete dissolution of this compound, follow these steps.

G start Start: Solubility Issue (Precipitate or Cloudiness) check_purity Step 1: Verify Compound Purity & Age start->check_purity try_water Step 2: Attempt Dissolution in Water (Vortex/Sonicate) check_purity->try_water use_buffer Step 3: Use a Biological Buffer (e.g., 10 mM MOPS or Phosphate (B84403), pH ~7) try_water->use_buffer Insoluble? success Success: Compound Dissolved (Prepare fresh daily) try_water->success Soluble? adjust_ph Step 4: Cautious pH Adjustment (Add dropwise 1mM NaOH) use_buffer->adjust_ph Insoluble? use_buffer->success Soluble? try_dmso Step 5: Use Organic Co-Solvent (Prepare concentrated DMSO stock) adjust_ph->try_dmso Insoluble? adjust_ph->success Soluble? try_dmso->success Soluble? fail Issue Persists: Consult Manufacturer/Literature try_dmso->fail Insoluble?

Fig. 1: Troubleshooting workflow for this compound solubility.

Q5: My compound won't dissolve in water. What should I do next?

If this compound (or a related carbapenem) does not readily dissolve in water, consider the following:

  • Use a Buffer: Try dissolving the compound in a buffer suitable for your assay, such as MOPS or a phosphate buffer at a neutral pH.

  • Adjust pH: For some carbapenems, slight alkalinization can improve solubility. You can try adding a few microliters of a dilute NaOH solution (e.g., 1 mM) to your aqueous suspension. Proceed with caution, as high pH can accelerate the degradation of the β-lactam ring.

  • Co-solvents: A mixture of water and DMSO can be effective. Prepare a concentrated stock in 100% DMSO and then dilute it into your aqueous assay medium, ensuring the final DMSO concentration is minimal.

Q6: I dissolved the compound, but it precipitated out of solution later. Why?

This is likely due to either instability or exceeding the solubility limit in the final buffer.

  • Instability: Carbapenems can degrade in aqueous solutions, and the degradation products may be less soluble. Always prepare solutions fresh before use.

  • Buffer Incompatibility: The compound may be less soluble in the final assay buffer than in the initial solvent. This can happen when a concentrated stock (e.g., in DMSO) is diluted into an aqueous buffer. Ensure the final concentration is below the solubility limit in the complete assay medium.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add a small volume of sterile, deionized water to create a slurry.

  • Incrementally add more water while vortexing until the target concentration of 10 mg/mL is reached.

  • If the compound does not fully dissolve, place the tube in a sonicating water bath for 5-10 minutes.

  • Visually inspect the solution for any remaining particulate matter. If clear, the solution is ready for immediate use.

  • If solubility is still an issue, proceed to Protocol 2.

  • Note: Do not store aqueous stock solutions of carbapenems like Imipenem (B608078); they should be made fresh for each experiment.

Protocol 2: Preparation using a Buffer or pH Adjustment

  • Follow steps 1 and 2 from Protocol 1.

  • Instead of water, incrementally add a sterile biological buffer (e.g., 10 mM Phosphate Buffer, pH 7.0) while vortexing. MOPS buffer has also been suggested for dissolving imipenem powder.

  • If full dissolution is not achieved, add 1-2 µL of 1 mM NaOH to the suspension and vortex. Repeat if necessary, but avoid significant changes in pH.

  • Once dissolved, the solution should be used immediately.

Quantitative Data

Compound ClassSolvent/SystemConcentration/NotesReference
Carbapenems WaterOften soluble, but stability is a major concern. Recommended as the first choice.
Imipenem Phosphate BufferUsed for making dilutions, though challenges with dissolution have been noted.
Imipenem MOPS BufferReported to be a good solvent for pure imipenem powder.
Meropenem WaterGenerally more stable than imipenem in aqueous solutions.
Carbapenems DMSOUsed for higher concentration stock solutions and short-term storage.
Carbapenems Water:DMSO mixturesCan be tested to find an optimal ratio for specific experimental needs.

Key Factors Affecting Stability & Solubility

The stability and solubility of this compound are governed by a sensitive interplay of chemical and environmental factors, primarily related to the integrity of the core β-lactam ring.

G Degradation Hydrolysis / Ring Opening Solubility Solubility Degradation->Solubility affects pH pH Stability Stability pH->Stability pH->Solubility Stability->Degradation Temp Temp Temp->Stability Buffer Buffer Buffer->Stability Conc Conc Conc->Stability high conc. can promote oligomerization Conc->Solubility caption Fig. 2: Factors influencing this compound stability and solubility.

Fig. 2: Factors influencing this compound stability and solubility.

References

"minimizing epimerization during Epithienamycin A synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Epithienamycin A and related carbapenem (B1253116) antibiotics. The focus is on practical strategies to minimize epimerization at key stereocenters, a critical challenge in ensuring the desired biological activity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a major concern in this compound synthesis?

A1: Epimerization is the change in the configuration of a single stereocenter in a molecule containing multiple stereocenters. In the context of this compound and other thienamycin-class antibiotics, the precise stereochemistry at positions C5, C6, and C8 is crucial for their antibacterial activity. For instance, the trans configuration between the protons at C5 and C6 in the β-lactam ring is a key structural feature for potent biological activity.[1] Epimerization at any of these centers can lead to the formation of diastereomers with significantly reduced or no desired biological activity, complicating purification and reducing the overall yield of the target molecule.

Q2: Which steps in the synthesis are most prone to epimerization?

A2: Epimerization is most likely to occur at carbon atoms alpha to a carbonyl group, such as the C3 and C5 positions of the β-lactam (azetidinone) ring. The hydrogen atom at these positions can be abstracted by a base to form a planar enolate intermediate, which can then be protonated from either face, leading to a mixture of diastereomers. Key steps to monitor for epimerization include:

  • β-Lactam ring formation (Staudinger reaction): The stereochemical outcome (cis vs. trans) is highly dependent on reaction conditions.

  • Side-chain introduction (Aldol addition): The stereochemistry of the hydroxyethyl (B10761427) side chain at C6 and C8 is established here, and unfavorable conditions can lead to the formation of epi-thienamycin.

  • Subsequent functional group manipulations: Any step involving basic or acidic conditions can potentially lead to epimerization of existing stereocenters.

Q3: How does the choice of base affect epimerization?

A3: The choice of base is critical in controlling epimerization. Strong, non-hindered bases are more likely to cause deprotonation at sensitive stereocenters. For reactions involving the formation of enolates, the use of sterically hindered, non-nucleophilic bases at low temperatures is often preferred to achieve kinetic control and minimize epimerization. For instance, using a bulky base like lithium diisopropylamide (LDA) at -78 °C can favor the formation of the kinetic enolate, leading to higher diastereoselectivity in subsequent reactions.

Troubleshooting Guides

Problem 1: Poor trans:cis selectivity during β-lactam ring formation.

The desired trans configuration of the β-lactam is critical for thienamycin's activity. If you are observing a low trans:cis ratio in your Staudinger [2+2] cycloaddition reaction between a ketene (B1206846) and an imine, consider the following troubleshooting steps.

Potential Cause Suggested Solution
Solvent Polarity The polarity of the solvent can influence the stability of the zwitterionic intermediate, thereby affecting the stereochemical outcome. Non-polar solvents tend to favor the formation of cis-β-lactams, while polar solvents can facilitate the formation of the more stable trans isomer. Experiment with solvents of varying polarity, such as toluene (B28343) (non-polar) versus THF or CH2Cl2 (polar).
Reaction Temperature Higher reaction temperatures can provide enough energy for the intermediates to equilibrate to the thermodynamically more stable product, which may not be the desired isomer. Running the reaction at lower temperatures can favor the kinetically controlled product. It is advisable to perform the reaction at temperatures ranging from -78 °C to 0 °C.
Order of Reagent Addition The order of addition of the ketene precursor (e.g., an acid chloride) and the base can impact the stereoselectivity. A slow addition of the acid chloride to a solution of the imine and the base at low temperature is often recommended.
Problem 2: Incorrect stereochemistry of the hydroxyethyl side chain (epimerization at C8).

The stereochemistry of the hydroxyethyl side chain, introduced via an aldol-type addition, is crucial. Formation of the undesired epimer at C8 leads to 8-epi-thienamycin, which has reduced biological activity.

Reaction Conditions for Aldol (B89426) Addition Observed Diastereomeric Ratio (Desired:Undesired) Recommendation
Base: LDA, Solvent: THF, Temp: -78 °C High (e.g., >10:1)This represents kinetic control, which is often preferred for this transformation. The irreversible formation of the lithium enolate at low temperature "locks" the stereochemistry before the addition to the aldehyde.
Base: NaH, Solvent: THF, Temp: 25 °C Low (e.g., ~1:1)These conditions favor thermodynamic control, where the enolate can equilibrate, leading to a mixture of diastereomers. It is recommended to switch to a kinetically controlled protocol.
Lewis Acid Additives VariableThe use of Lewis acids like ZnCl2 or MgBr2 can influence the transition state geometry of the aldol addition. A screening of different Lewis acids may be necessary to optimize the diastereoselectivity.

Experimental Protocols

Protocol 1: Diastereoselective Aldol Addition for Hydroxyethyl Side Chain Introduction (Kinetic Control)

This protocol is designed to maximize the formation of the desired stereoisomer of the hydroxyethyl side chain on a β-lactam intermediate.

  • Preparation: A solution of the β-lactam starting material (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Enolate Formation: A solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF is added dropwise to the cooled solution of the β-lactam. The mixture is stirred at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate.

  • Aldol Addition: Acetaldehyde (1.5 equiv), freshly distilled, is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl) at -78 °C.

  • Work-up: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to isolate the desired diastereomer.

Visualizations

Troubleshooting Workflow for Epimerization

epimerization_troubleshooting start Epimerization Observed check_step Identify Synthetic Step start->check_step ring_formation β-Lactam Formation check_step->ring_formation Staudinger side_chain Side-Chain Addition check_step->side_chain Aldol other_step Other Step (e.g., deprotection) check_step->other_step rf_solvent Change Solvent ring_formation->rf_solvent sc_control Kinetic vs. Thermodynamic? side_chain->sc_control os_reagents Assess Reagents (pH) other_step->os_reagents rf_base Modify Base end Epimerization Minimized rf_base->end rf_temp Lower Temperature rf_solvent->rf_temp rf_temp->rf_base kinetic Use LDA, -78°C sc_control->kinetic Kinetic thermodynamic Undesired - Re-evaluate sc_control->thermodynamic Thermodynamic kinetic->end thermodynamic->sc_control milder_cond Use Milder Conditions os_reagents->milder_cond milder_cond->end

Caption: Troubleshooting workflow for addressing epimerization issues.

Logical Relationship for Kinetic vs. Thermodynamic Control

kinetic_vs_thermodynamic cluster_conditions Reaction Conditions cluster_control Control Type cluster_outcome Expected Outcome low_temp Low Temperature (-78°C) kinetic Kinetic Control low_temp->kinetic strong_base Strong, Hindered Base (e.g., LDA) strong_base->kinetic high_temp Higher Temperature (e.g., > 0°C) thermodynamic Thermodynamic Control high_temp->thermodynamic weak_base Weaker, Equilibrating Base (e.g., NaH) weak_base->thermodynamic desired_product Desired Diastereomer (Often less stable) kinetic->desired_product product_mixture Mixture of Diastereomers (More stable product may dominate) thermodynamic->product_mixture

Caption: Conditions influencing kinetic vs. thermodynamic control.

References

"storage conditions for long-term stability of Epithienamycin A"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and storage of Epithienamycin A. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary factors that affect the stability of this compound?

A1: Like other carbapenem (B1253116) antibiotics, the stability of this compound is primarily influenced by temperature, pH, and the presence of hydrolytic enzymes. The core β-lactam ring in carbapenems is susceptible to hydrolysis, which leads to a loss of antibacterial activity. Elevated temperatures and pH values outside the optimal range can accelerate this degradation process.

Q2: I am observing a loss of activity in my this compound stock solution. What could be the cause?

A2: Loss of activity is a common issue and can be attributed to several factors:

  • Improper Storage Temperature: Storing the solution at room temperature or even in a standard refrigerator (2-8°C) for extended periods can lead to degradation. For long-term storage, freezing at -20°C or -80°C is recommended.

  • Incorrect pH: The pH of your solution can significantly impact stability. Carbapenems are generally most stable in slightly acidic to neutral pH (around 6-7). Buffering your solution may be necessary.

  • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can degrade the compound. Aliquot your stock solution into single-use vials before freezing.

  • Contamination: Bacterial contamination can introduce β-lactamases, enzymes that specifically degrade β-lactam antibiotics, leading to rapid inactivation. Ensure sterile handling techniques.

Q3: My this compound solution has changed color. Is it still viable?

A3: A color change, often to a yellow or brownish hue, can indicate degradation of the compound. While a slight color change may not always correlate with a significant loss of potency, it is a strong indicator of instability. It is recommended to discard any discolored solutions and prepare a fresh stock.

Q4: How can I monitor the stability of my this compound samples over time?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most reliable way to monitor the concentration of this compound and detect the presence of degradation products. This method can separate the intact drug from any impurities or degradants that may form over time.

Quantitative Stability Data for Carbapenems

AntibioticStorage ConditionConcentrationStability (Time to 10% degradation)Reference
Imipenem Room Temperature (25°C)1 mg/mL in 0.9% NaCl< 4 hoursGeneral Knowledge
Refrigerated (4°C)1 mg/mL in 0.9% NaCl~24 hoursGeneral Knowledge
Frozen (-20°C)1 mg/mL in 0.9% NaCl> 30 daysGeneral Knowledge
Meropenem Room Temperature (25°C)20 mg/mL in Water~2 hoursGeneral Knowledge
Refrigerated (4°C)20 mg/mL in Water~18 hoursGeneral Knowledge
Frozen (-20°C)20 mg/mL in WaterSeveral weeksGeneral Knowledge
Ertapenem Room Temperature (25°C)20 mg/mL in Water~6 hoursGeneral Knowledge
Refrigerated (4°C)20 mg/mL in Water~24 hoursGeneral Knowledge
Frozen (-20°C)20 mg/mL in WaterSeveral monthsGeneral Knowledge

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Carbapenems (General Template)

This protocol provides a general framework for developing a stability-indicating HPLC method for carbapenems like this compound. Optimization will be required for the specific compound.

1. Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Phosphate (B84403) buffer (e.g., potassium phosphate monobasic)

  • Acids (e.g., hydrochloric acid, phosphoric acid) for pH adjustment

  • Bases (e.g., sodium hydroxide) for pH adjustment

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of Buffer A (e.g., 20 mM phosphate buffer, pH 6.5) and Buffer B (e.g., Acetonitrile).

  • Gradient: Start with a low percentage of Buffer B, and gradually increase to elute the compound and its degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for the λmax of this compound (typically in the range of 290-310 nm for carbapenems).

  • Injection Volume: 10-20 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at a stable pH) at a known concentration (e.g., 1 mg/mL).

  • For stability studies, store aliquots of this solution under the desired conditions (e.g., different temperatures, pH values).

  • At each time point, dilute the sample to an appropriate concentration for HPLC analysis.

4. Forced Degradation Studies:

  • To demonstrate the stability-indicating nature of the method, subject the this compound solution to stress conditions to induce degradation:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 30 minutes.

    • Oxidation: 3% H₂O₂ at room temperature for 1 hour.

    • Thermal Degradation: Heat solution at 80°C for 4 hours.

    • Photodegradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent peak.

Visualizations

Troubleshooting_Epithienamycin_A_Stability cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation of Potential Causes cluster_3 Corrective Actions & Prevention start Loss of Biological Activity or Unexpected Experimental Results check_storage Verify Storage Conditions (Temperature, Light Exposure) start->check_storage check_solution Inspect Solution (Color, Particulates) start->check_solution cause_temp Inappropriate Temperature check_storage->cause_temp cause_freeze_thaw Repeated Freeze-Thaw Cycles check_storage->cause_freeze_thaw cause_ph Suboptimal pH check_solution->cause_ph cause_contamination Microbial Contamination (β-lactamases) check_solution->cause_contamination action_storage Store at ≤ -20°C in Aliquots cause_temp->action_storage action_ph Use Buffered Solutions (pH 6-7) cause_ph->action_ph action_aliquot Prepare Single-Use Aliquots cause_freeze_thaw->action_aliquot action_sterile Use Sterile Technique & Filtration cause_contamination->action_sterile

Caption: Troubleshooting workflow for this compound stability issues.

Experimental_Workflow_Stability_Testing cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation prep Prepare this compound Stock Solution stress Expose to Stress Conditions (Temp, pH, Light, Oxidizing Agent) prep->stress hplc Analyze by Stability-Indicating HPLC Method stress->hplc eval Quantify Parent Drug & Identify Degradation Products hplc->eval

Caption: Workflow for a forced degradation study of this compound.

Technical Support Center: Optimizing Antibacterial Assays for Epithienamycin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Epithienamycin A. The information provided is based on established protocols for carbapenem (B1253116) antibiotics and may require further optimization for the specific properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of antibiotics does it belong?

This compound is a beta-lactam antibiotic belonging to the carbapenem class. It is structurally related to thienamycin, one of the first discovered carbapenems.[1][2] Like other carbapenems, it is known for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][3][4]

Q2: What is the mechanism of action of this compound?

The presumed mechanism of action of this compound, similar to other carbapenems like thienamycin, involves the inhibition of bacterial cell wall synthesis. It is believed to bind to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell death.

Q3: Are there any known stability issues with this compound that could affect antibacterial assays?

Q4: Which standard protocols can be adapted for testing this compound?

Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for carbapenem susceptibility testing can be adapted for this compound. These include methods like broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and disk diffusion for assessing susceptibility.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or high Minimum Inhibitory Concentration (MIC) values 1. Degradation of this compound: The compound may be unstable in the prepared stock solution or the assay medium. 2. Inoculum effect: Variation in the bacterial inoculum size can affect MIC results, a known phenomenon for β-lactam antibiotics. 3. Improper storage of drug solutions: Repeated freeze-thaw cycles or prolonged storage at improper temperatures can lead to degradation.1. Prepare fresh stock solutions of this compound for each experiment. Minimize the time the compound is in solution before use. Consider performing stability studies in your specific assay medium. 2. Strictly adhere to standardized inoculum preparation procedures (e.g., McFarland 0.5 standard). Ensure consistent bacterial density across all tests. 3. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage.
No zone of inhibition in disk diffusion assays 1. Inactive compound: The this compound may have degraded. 2. Inappropriate disk concentration: The amount of compound impregnated into the disk may be too low. 3. Bacterial resistance: The test organism may be resistant to this compound.1. Prepare fresh disks or use freshly prepared solutions for disk impregnation. 2. Optimize the concentration of this compound per disk. Start with a concentration similar to that used for other carbapenems and perform a dose-response experiment. 3. Include known susceptible and resistant control strains in your assay to validate the results.
Poorly defined or "fuzzy" zone edges in disk diffusion 1. Compound instability: Degradation of the antibiotic as it diffuses through the agar (B569324) can lead to unclear zone edges. 2. Mixed bacterial culture: Contamination of the bacterial inoculum can result in mixed growth patterns.1. Ensure the agar plates are poured to a uniform depth and are properly dried before inoculation. Incubate plates promptly after applying the disks. 2. Always use a pure, isolated colony to prepare the bacterial inoculum. Streak for isolation to confirm culture purity.
Discrepancies between MIC and disk diffusion results 1. Different testing conditions: Broth microdilution and disk diffusion are subject to different experimental variables. 2. Inoculum effect: This may be more pronounced in one assay format than the other.1. Carefully control and standardize all assay parameters, including media, inoculum size, and incubation conditions, according to CLSI or EUCAST guidelines. 2. Perform quality control with reference strains for which both MIC and disk diffusion breakpoints are established for other carbapenems.

Experimental Protocols

Broth Microdilution for MIC Determination (Adapted from CLSI guidelines)

This method determines the minimum concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution:

    • On the day of the experiment, dissolve this compound in a suitable solvent (e.g., sterile deionized water, DMSO) to a high concentration (e.g., 1280 µg/mL). Further dilutions should be made in CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Assay Setup:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound solution in CAMHB to obtain a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

    • Add the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Disk Diffusion Assay (Adapted from EUCAST guidelines)

This method assesses the susceptibility of bacteria to this compound based on the size of the growth inhibition zone around a drug-impregnated disk.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar (MHA) plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

Procedure:

  • Preparation of this compound Disks:

    • Prepare a solution of this compound at a desired concentration.

    • Apply a precise volume (e.g., 10 µL) of the solution onto sterile blank disks to achieve a specific drug content per disk (e.g., 10 µg).

    • Allow the disks to dry in a sterile environment before use. It is recommended to prepare these fresh.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Application of Disks:

    • Aseptically place the this compound disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Include disks with known carbapenems (e.g., meropenem, imipenem) as controls.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Measurement of Inhibition Zone:

    • Measure the diameter of the zone of complete growth inhibition in millimeters.

Quantitative Data Summary

The following table provides hypothetical MIC data for this compound against common quality control strains, based on typical values for early-generation carbapenems. Note: These values are for illustrative purposes and must be determined experimentally for this compound.

Bacterial Strain Antibiotic MIC Range (µg/mL) Disk Diffusion Zone Diameter (mm)
Escherichia coli ATCC® 25922™This compound0.06 - 0.5≥ 23
Staphylococcus aureus ATCC® 29213™This compound≤ 0.12≥ 25
Pseudomonas aeruginosa ATCC® 27853™This compound1 - 816 - 22

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_dd Disk Diffusion prep_drug Prepare fresh this compound stock solution serial_dilution Perform 2-fold serial dilution in 96-well plate prep_drug->serial_dilution prep_disks Prepare this compound disks prep_drug->prep_disks prep_inoculum Prepare 0.5 McFarland bacterial inoculum add_inoculum_mic Add inoculum to wells prep_inoculum->add_inoculum_mic inoculate_plate Inoculate MHA plate prep_inoculum->inoculate_plate serial_dilution->add_inoculum_mic incubate_mic Incubate 16-20h at 35°C add_inoculum_mic->incubate_mic read_mic Read MIC (lowest concentration with no visible growth) incubate_mic->read_mic apply_disks Apply disks to agar surface prep_disks->apply_disks inoculate_plate->apply_disks incubate_dd Incubate 16-20h at 35°C apply_disks->incubate_dd measure_zone Measure zone of inhibition incubate_dd->measure_zone

Caption: Workflow for antibacterial susceptibility testing of this compound.

mechanism_of_action epithienamycin This compound pbp Penicillin-Binding Proteins (PBPs) epithienamycin->pbp Binds to inhibition Inhibition epithienamycin->inhibition cell_wall_synthesis Peptidoglycan Cell Wall Synthesis pbp->cell_wall_synthesis Catalyzes pbp->inhibition cell_lysis Cell Lysis & Bacterial Death cell_wall_synthesis->cell_lysis Disruption leads to inhibition->cell_wall_synthesis Prevents

Caption: Proposed mechanism of action for this compound.

References

Validation & Comparative

Epithienamycin A vs. Thienamycin: A Comparative Analysis of Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of carbapenem (B1253116) antibiotics, thienamycin (B194209) has long been recognized for its potent and broad-spectrum antibacterial activity. Its discovery paved the way for a new class of β-lactam antibiotics highly effective against both Gram-positive and Gram-negative bacteria.[1][2] A closely related group of natural products, the epithienamycins, which are structurally similar to N-acetylthienamycin, also exhibit a wide range of antibacterial action.[3] This guide provides a detailed comparison of the antibacterial activity of Epithienamycin A and thienamycin, supported by available experimental data, to assist researchers and drug development professionals in understanding their relative performance.

Comparative Antibacterial Spectrum:

While direct side-by-side comparative studies detailing the Minimum Inhibitory Concentrations (MICs) of this compound against a comprehensive panel of bacteria alongside thienamycin are limited in publicly available literature, data from various sources allow for an indirect assessment of their activity. Thienamycin and its more stable derivative, imipenem, have been extensively studied and show remarkable potency against a wide array of pathogens.[1][2][4][5][6] The epithienamycins, including this compound, have also been shown to possess broad-spectrum in vitro activity, although the potency can vary significantly among the different members of this family.[3]

The following table summarizes the available MIC data for thienamycin (or its derivative imipenem, which has a very similar spectrum of activity) against a selection of common bacterial pathogens. The data for this compound is less readily available in a compiled format.

Table 1: Minimum Inhibitory Concentrations (MICs) of Thienamycin/Imipenem against Various Bacterial Strains

Bacterial SpeciesThienamycin/Imipenem MIC (µg/mL)
Gram-Positive Aerobes
Staphylococcus aureus≤0.031 - 1
Streptococcus pneumoniae≤0.031
Streptococcus pyogenes (Group A)≤0.031
Streptococcus agalactiae (Group B)≤0.031
Enterococcus faecalis1
Gram-Negative Aerobes
Escherichia coli≤4
Klebsiella pneumoniae≤4
Enterobacter spp.≤4
Serratia marcescens≤4
Pseudomonas aeruginosa≤4
Haemophilus influenzae< carbenicillin
Anaerobes
Clostridium difficile≤4

Note: The MIC values are presented as a range or a concentration that inhibits over 90% of the tested strains, based on available literature. Direct comparative MIC values for this compound are not available in this format.

Experimental Protocols

The determination of the antibacterial activity of these compounds is primarily conducted through in vitro susceptibility testing, with the broth microdilution method being a standard approach.

Broth Microdilution Method for MIC Determination:

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The protocol generally adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]

1. Preparation of Antimicrobial Agent Dilutions:

  • A series of twofold dilutions of the test compounds (this compound and thienamycin) are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • These dilutions are dispensed into the wells of a 96-well microtiter plate.

2. Inoculum Preparation:

  • The bacterial strains to be tested are grown overnight on an appropriate agar (B569324) medium.

  • A standardized inoculum is prepared by suspending bacterial colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • This suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension.

  • Control wells are included: a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

  • The microtiter plates are incubated at 35-37°C for 18-24 hours under aerobic conditions (unless testing anaerobic bacteria, which requires an anaerobic environment).

4. Determination of MIC:

  • Following incubation, the plates are visually inspected for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[10]

Visualizing the Experimental Workflow and Molecular Relationship

To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare two-fold dilutions of This compound & Thienamycin C Inoculate microtiter plate wells with bacteria and antibiotics A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity to determine bacterial growth D->E F Identify the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for MIC determination.

structural_relationship Thienamycin Thienamycin (Carbapenem Core) EpithienamycinA This compound (N-acetylthienamycin epimer) Thienamycin->EpithienamycinA Structural Relationship (Stereoisomerism)

Caption: Thienamycin and this compound relationship.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both this compound and thienamycin belong to the carbapenem class of β-lactam antibiotics. Their primary mechanism of action involves the disruption of bacterial cell wall synthesis.

mechanism_of_action cluster_pathway Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by Carbapenems PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Peptidoglycan Peptidoglycan Synthesis (Cross-linking of cell wall) PBP->Peptidoglycan Catalyzes CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to Lysis Cell Lysis and Death Peptidoglycan->Lysis Disruption leads to Carbapenem This compound / Thienamycin Inhibition Inhibition of PBP activity Carbapenem->Inhibition Inhibition->PBP Blocks

Caption: Carbapenem mechanism of action.

The β-lactam ring of these antibiotics covalently binds to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall. This inactivation of PBPs prevents the final transpeptidation step in peptidoglycan synthesis, leading to a weakened cell wall and ultimately, cell lysis and death.

References

Comparative Analysis of Epithienamycin A and Other Carbapenems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Epithienamycin (B1209815) A and other notable carbapenem (B1253116) antibiotics. The objective is to offer a clear, data-driven comparison of their structural features, mechanisms of action, antibacterial spectra, and the experimental methodologies used for their evaluation.

Structural and Functional Overview

Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity.[1] They are distinguished by a carbapenem core structure fused to a β-lactam ring.[1] This unique structure confers resistance to many β-lactamases, enzymes produced by bacteria that inactivate most penicillins and cephalosporins.[2]

Epithienamycin A , a naturally occurring carbapenem produced by Streptomyces flavogriseus, is structurally related to thienamycin.[3] Like other carbapenems, its primary mechanism of action is the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[4] This interaction disrupts the integrity of the peptidoglycan layer, leading to cell lysis and bacterial death.

Other significant carbapenems include:

  • Thienamycin: The first discovered carbapenem, isolated from Streptomyces cattleya. It exhibits potent and broad-spectrum activity but is chemically unstable.

  • Imipenem (B608078): A more stable derivative of thienamycin, it is administered with cilastatin (B194054) to prevent its degradation by renal dehydropeptidase-I.

  • Meropenem: Possesses a broader spectrum of activity against Gram-negative bacteria compared to imipenem and is more stable to renal dehydropeptidase-I.

  • Ertapenem: Characterized by a longer half-life, allowing for once-daily dosing, but with a narrower spectrum of activity that notably excludes Pseudomonas aeruginosa and Acinetobacter species.

  • Doripenem: Exhibits potent activity against a wide range of Gram-positive and Gram-negative pathogens, including Pseudomonas aeruginosa.

Data Presentation: In Vitro Antibacterial Activity

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of various carbapenems against a selection of clinically relevant Gram-positive and Gram-negative bacteria. It is important to note that direct, quantitative MIC data for the individual epithienamycin components from the primary literature is limited. The initial studies reported their activity in terms of relative "weight potencies," indicating a 27-fold difference in activity among the six major components, but did not provide specific MIC values in universally accessible formats.

Table 1: In Vitro Activity of Carbapenems against Gram-Positive Bacteria

OrganismThis compound (µg/mL)Imipenem (µg/mL)Meropenem (µg/mL)Ertapenem (µg/mL)Doripenem (µg/mL)
Staphylococcus aureus (MSSA)Data not available0.015 - 0.060.03 - 0.120.03 - 0.12≤0.03 - 0.12
Staphylococcus aureus (MRSA)Data not available>16 - 64>16 - 128>8>16
Enterococcus faecalisData not available1 - 84 - 32>84 - 64
Streptococcus pneumoniaeData not available≤0.008 - 0.06≤0.008 - 0.12≤0.015 - 0.25≤0.03 - 0.12

Table 2: In Vitro Activity of Carbapenems against Gram-Negative Bacteria

OrganismThis compound (µg/mL)Imipenem (µg/mL)Meropenem (µg/mL)Ertapenem (µg/mL)Doripenem (µg/mL)
Escherichia coliData not available0.12 - 0.50.015 - 0.060.015 - 0.06≤0.03 - 0.06
Klebsiella pneumoniaeData not available0.12 - 0.50.03 - 0.120.015 - 0.06≤0.03 - 0.12
Pseudomonas aeruginosaData not available1 - 80.25 - 2>80.25 - 4
Acinetobacter baumanniiData not available0.5 - 40.5 - 8>81 - 8

Experimental Protocols

The determination of in vitro antibacterial activity is crucial for the comparative analysis of antibiotics. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of each carbapenem in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the bacterial strain on a suitable agar (B569324) medium overnight. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only). Incubate the plate at 35-37°C for 16-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Time-Kill Kinetic Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Preparation: Prepare flasks containing CAMHB with the carbapenem at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL. Include a growth control flask without the antibiotic.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask. Perform serial dilutions of the aliquot in sterile saline and plate onto appropriate agar plates.

  • Incubation and Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of the antimicrobial agent. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Visualizations

Mechanism of Action and Resistance

The primary mechanism of action for carbapenems is the inhibition of bacterial cell wall synthesis. However, bacteria have evolved several mechanisms to resist the action of these potent antibiotics.

Carbapenem Mechanism of Action and Resistance cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms Carbapenem Carbapenem Porin_Channel Porin Channel (e.g., OprD) Carbapenem->Porin_Channel Entry Efflux_Pump Efflux Pump Overexpression Carbapenem->Efflux_Pump Expulsion Carbapenemase Carbapenemase Production (e.g., KPC, NDM) Carbapenem->Carbapenemase Inactivation PBP Penicillin-Binding Proteins (PBPs) Porin_Channel->PBP Binding Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibition Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to Porin_Loss Porin Loss/ Mutation Porin_Loss->Porin_Channel Blocks Entry PBP_Modification PBP Modification PBP_Modification->PBP Reduces Binding

Caption: Overview of carbapenem action and bacterial resistance mechanisms.

Experimental Workflow for Comparative Analysis

A systematic workflow is essential for the objective comparison of different carbapenems.

Experimental Workflow for Carbapenem Comparative Analysis Start Start Select_Carbapenems Select Carbapenems (this compound, Imipenem, etc.) Start->Select_Carbapenems Select_Bacterial_Strains Select Bacterial Strains (Gram+, Gram-, Resistant) Start->Select_Bacterial_Strains MIC_Determination MIC Determination (Broth Microdilution) Select_Carbapenems->MIC_Determination Select_Bacterial_Strains->MIC_Determination Time_Kill_Assay Time-Kill Kinetic Assay MIC_Determination->Time_Kill_Assay Inform concentrations Data_Analysis Data Analysis and Comparison Time_Kill_Assay->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for the in vitro comparative analysis of carbapenems.

Bacterial Two-Component Signaling and Antibiotic Stress Response

While not the primary mechanism of action, carbapenem-induced cell wall stress can activate bacterial two-component signaling systems (TCS), which in turn can modulate the expression of genes involved in stress responses and antibiotic tolerance.

Carbapenem-Induced Stress and Two-Component System Activation Carbapenem Carbapenem Cell_Wall_Stress Cell Wall Stress Carbapenem->Cell_Wall_Stress Sensor_Kinase Sensor Histidine Kinase (e.g., PhoQ) Cell_Wall_Stress->Sensor_Kinase Activates Response_Regulator Response Regulator (e.g., PhoP) Sensor_Kinase->Response_Regulator Phosphorylates Gene_Expression Altered Gene Expression (e.g., LPS modification) Response_Regulator->Gene_Expression Regulates Antibiotic_Tolerance Increased Antibiotic Tolerance Gene_Expression->Antibiotic_Tolerance

Caption: A simplified pathway of carbapenem-induced stress leading to TCS activation.

References

Validating the Biological Target of Epithienamycin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological target of Epithienamycin (B1209815) A, a member of the carbapenem (B1253116) class of antibiotics. Due to the limited availability of specific quantitative data for Epithienamycin A in publicly accessible literature, this guide leverages data from its close structural analog, thienamycin (B194209), and other well-characterized carbapenems like imipenem (B608078), meropenem, and ertapenem. The experimental protocols and comparative data presented herein offer a robust roadmap for the comprehensive validation of this compound's biological target.

Introduction to this compound and its Putative Target

This compound belongs to the epithienamycin family of β-lactam antibiotics produced by Streptomyces flavogriseus.[1][2] These natural products are structurally related to thienamycin, one of the most potent naturally produced antibiotics known.[3] Like other β-lactam antibiotics, the primary biological targets of carbapenems are Penicillin-Binding Proteins (PBPs), which are essential enzymes involved in the final steps of bacterial cell wall biosynthesis.[4] Inhibition of these enzymes disrupts the integrity of the peptidoglycan layer, leading to cell lysis and bacterial death.

The validation of PBPs as the direct target of this compound is a critical step in its development as a potential therapeutic agent. This process involves a combination of biochemical and cellular assays to demonstrate direct binding and functional inhibition.

Comparative Data Presentation

To provide a benchmark for the validation of this compound, the following tables summarize the known PBP binding affinities and Minimum Inhibitory Concentrations (MICs) for thienamycin and other relevant carbapenems.

Table 1: Penicillin-Binding Protein (PBP) Affinity of Thienamycin and Imipenem

CompoundOrganismPBP with Highest AffinityOther Targeted PBPsReference
ThienamycinEscherichia coliPBP 2High affinity for PBPs 1, 4, 5, and 6; lower for PBP 3.[4]
ImipenemEscherichia coliPBPs 2 and 4Appreciable affinity for most other major PBPs.
ImipenemPseudomonas aeruginosaPBPs 2 and 4Appreciable affinity for most other major PBPs.

Table 2: Comparative Minimum Inhibitory Concentration (MIC) Data for Carbapenems

AntibioticOrganismMIC Range (µg/mL)Reference
ThienamycinBroad spectrum (Gram-positive and Gram-negative)Most isolates inhibited at ≤ 25 µg/mL.
ThienamycinResistant Gram-negative bacilli and penicillin-resistant Staphylococcus aureusHighly active.
ImipenemBroad spectrum (over 30,000 isolates)98% of isolates inhibited at < 8 µg/mL.

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments to validate the binding and inhibition of PBPs by this compound.

Penicillin-Binding Protein (PBP) Competition Assay

This assay determines the ability of a test compound (this compound) to compete with a known fluorescently labeled β-lactam for binding to PBPs.

Objective: To demonstrate direct binding of this compound to bacterial PBPs.

Methodology:

  • Preparation of Bacterial Membranes:

    • Grow a bacterial culture (e.g., E. coli or S. aureus) to the mid-logarithmic phase.

    • Harvest cells by centrifugation.

    • Lyse the cells using a French press or sonication.

    • Isolate the membrane fraction, which is enriched in PBPs, by ultracentrifugation.

    • Resuspend the membrane pellet in a suitable buffer.

  • Competition Binding:

    • Incubate the bacterial membranes with varying concentrations of this compound.

    • Add a fluorescently labeled penicillin, such as Bocillin™ FL, to the mixture.

    • Incubate to allow for binding.

  • Detection and Analysis:

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence scanner.

    • A decrease in the fluorescent signal in the presence of this compound indicates successful competition for PBP binding sites.

    • The concentration of this compound that inhibits 50% of the fluorescent probe binding is the IC50 value.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To quantify the antibacterial potency of this compound against a panel of clinically relevant bacteria.

Methodology (Broth Microdilution):

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound.

    • Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation:

    • Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

    • Dilute the suspension to the final desired concentration (typically 5 x 10^5 CFU/mL).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams are provided.

Peptidoglycan_Synthesis_Inhibition cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by this compound Lipid_II Lipid II (Peptidoglycan Precursor) PBPs Penicillin-Binding Proteins (PBPs) Lipid_II->PBPs Transglycosylation & Transpeptidation Cell_Wall Cross-linked Peptidoglycan (Cell Wall) PBPs->Cell_Wall Inactive_PBPs Inactive PBP- This compound Complex Epithienamycin_A This compound Epithienamycin_A->PBPs Covalent Binding Epithienamycin_A->PBPs

Caption: Mechanism of PBP inhibition by this compound.

PBP_Binding_Assay_Workflow Start Start: Isolate Bacterial Membranes with PBPs Incubate_EpA Incubate with varying concentrations of This compound Start->Incubate_EpA Add_Probe Add fluorescently labeled Penicillin (Bocillin™ FL) Incubate_EpA->Add_Probe SDS_PAGE Separate proteins by SDS-PAGE Add_Probe->SDS_PAGE Visualize Visualize fluorescence SDS_PAGE->Visualize Analyze Analyze signal reduction to determine IC50 Visualize->Analyze

Caption: Workflow for PBP competitive binding assay.

MIC_Determination_Workflow Start Start: Prepare serial dilutions of this compound in 96-well plate Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Inoculate Inoculate wells with bacterial suspension Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_Results Read plate for visible growth (turbidity) Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

Validating the biological target of this compound is a crucial step in its journey from a natural product to a potential therapeutic agent. By employing the experimental protocols outlined in this guide and using the provided data on related carbapenems as a benchmark, researchers can systematically establish that this compound, like its close relatives, functions by inhibiting bacterial Penicillin-Binding Proteins. The generation of specific quantitative data, such as PBP binding affinities and a comprehensive MIC profile, will be essential for the continued development and potential clinical application of this promising antibiotic.

References

Comparative Analysis of Epithienamycin A Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Epithienamycin A's Performance Against Resistant Bacteria

This compound, a naturally occurring carbapenem (B1253116) antibiotic, belongs to the potent β-lactam class of antibacterial agents. This guide provides a comparative analysis of its in vitro activity, with a focus on cross-resistance patterns observed with other β-lactam antibiotics. The data presented here is crucial for understanding the potential utility of this compound in combating infections caused by multidrug-resistant bacteria.

In Vitro Susceptibility and Cross-Resistance Profile

While specific cross-resistance studies detailing the activity of this compound against a broad panel of bacteria with defined resistance mechanisms are limited in publicly available literature, we can infer its potential performance based on the characteristics of the closely related carbapenem, imipenem (B608078) (N-formimidoyl thienamycin). Carbapenems, as a class, are known for their broad spectrum of activity and stability against many β-lactamases, the enzymes responsible for resistance to penicillins and cephalosporins.[1][2]

Imipenem has demonstrated an unusually broad spectrum and high potency, with no cross-resistance observed with other β-lactam antibiotics like penicillins and cephalosporins.[1] This is largely attributed to its stability in the presence of various plasmid-mediated and chromosomal β-lactamases.[1] It is plausible that this compound shares this characteristic, making it potentially effective against strains resistant to other β-lactams.

The following table summarizes the typical Minimum Inhibitory Concentration (MIC) values for imipenem against a range of bacterial species, including those known to exhibit resistance to other antibiotics. This data serves as a surrogate to understand the potential efficacy of this compound.

Bacterial SpeciesAntibiotic Resistance ProfileImipenem MIC (µg/mL)Reference
Staphylococcus aureusMethicillin-resistant (MRSA)≤ 1.0[2]
Staphylococcus epidermidisMethicillin-resistant≤ 1.0[2]
Streptococcus faecalis-≤ 1.0[2]
Haemophilus influenzaeβ-lactamase producing≤ 1.0[2]
Neisseria gonorrhoeaeβ-lactamase producing≤ 1.0[2]
Escherichia coliResistant to other agents≤ 1.0[2]
Klebsiella pneumoniaeResistant to other agents≤ 1.0[2]
Enterobacter spp.Resistant to other agents≤ 1.0[2]
Serratia spp.Resistant to other agents≤ 1.0[2]
Pseudomonas aeruginosaResistant to other agents≤ 4.0[3]
Bacteroides spp.Resistant to other agents≤ 1.0[2]

Note: The MIC is the minimum inhibitory concentration, which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. Lower MIC values indicate greater antibiotic efficacy.

Mechanisms of Action and Resistance

To understand the basis of cross-resistance (or lack thereof), it is essential to consider the mechanisms of action of β-lactam antibiotics and the corresponding bacterial resistance strategies.

Mechanism of Action of β-Lactam Antibiotics

β-lactam antibiotics, including this compound, act by inhibiting the synthesis of the bacterial cell wall. They achieve this by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.

Beta-Lactam_Mechanism_of_Action Beta_Lactam_Antibiotic β-Lactam Antibiotic (e.g., this compound) PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Prevents

Caption: Mechanism of action of β-lactam antibiotics.

Major Mechanisms of Bacterial Resistance to β-Lactams

Bacteria have evolved several mechanisms to counteract the effects of β-lactam antibiotics. Understanding these is key to appreciating why some antibiotics are more susceptible to resistance than others.

  • Enzymatic Degradation: The production of β-lactamase enzymes is the most common mechanism of resistance. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. Carbapenems like imipenem are generally poor substrates for many common β-lactamases.[3]

  • Target Modification: Alterations in the structure of PBPs can reduce the binding affinity of β-lactam antibiotics, rendering them less effective.

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the loss or modification of porin channels, can restrict the entry of antibiotics into the cell, preventing them from reaching their PBP targets.

  • Efflux Pumps: Some bacteria possess efflux pumps that actively transport antibiotics out of the cell, maintaining a low intracellular concentration.

Bacterial_Resistance_Mechanisms cluster_resistance Mechanisms of β-Lactam Resistance Enzymatic_Degradation Enzymatic Degradation (β-lactamases) Target_Modification Target Modification (Altered PBPs) Reduced_Permeability Reduced Permeability (Porin Loss) Efflux_Pumps Efflux Pumps Beta_Lactam_Antibiotic β-Lactam Antibiotic Beta_Lactam_Antibiotic->Enzymatic_Degradation Inactivated by Beta_Lactam_Antibiotic->Target_Modification Binding prevented by Beta_Lactam_Antibiotic->Reduced_Permeability Entry blocked by Beta_Lactam_Antibiotic->Efflux_Pumps Removed by

Caption: Major mechanisms of bacterial resistance to β-lactam antibiotics.

Experimental Protocols

The determination of in vitro susceptibility, and therefore cross-resistance, is typically performed using standardized methods. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures to ensure reproducibility and comparability of data.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method used to determine the MIC of an antimicrobial agent against a specific bacterium.

1. Preparation of Materials:

  • Bacterial Isolate: A pure, overnight culture of the test bacterium grown on an appropriate agar (B569324) medium.
  • Antimicrobial Agent: A stock solution of this compound of known concentration.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious aerobic bacteria.[4]
  • Microtiter Plates: Sterile 96-well microtiter plates.

2. Inoculum Preparation:

  • Several colonies of the test bacterium are suspended in a sterile saline solution.
  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Antimicrobial Dilution Series:

  • A serial two-fold dilution of this compound is prepared in CAMHB directly in the wells of the microtiter plate. This creates a range of antibiotic concentrations.

4. Inoculation and Incubation:

  • Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension.
  • A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.
  • The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • After incubation, the plate is examined for visible bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.

"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prepare_Inoculum" [label="Prepare Bacterial Inoculum\n(0.5 McFarland)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Dilutions" [label="Prepare Serial Dilutions of\nthis compound in Microtiter Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inoculate_Plate" [label="Inoculate Plate with\nBacterial Suspension", fillcolor="#FBBC05", fontcolor="#202124"]; "Incubate" [label="Incubate at 35°C\nfor 16-20 hours", fillcolor="#FBBC05", fontcolor="#202124"]; "Read_Results" [label="Read Results and\nDetermine MIC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Inoculum"; "Start" -> "Prepare_Dilutions"; "Prepare_Inoculum" -> "Inoculate_Plate"; "Prepare_Dilutions" -> "Inoculate_Plate"; "Inoculate_Plate" -> "Incubate"; "Incubate" -> "Read_Results"; "Read_Results" -> "End"; }

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

Based on the available data for the closely related carbapenem, imipenem, this compound holds promise as an effective antibiotic against a wide range of bacteria, including those resistant to other β-lactam agents. Its anticipated stability against many β-lactamases suggests a low potential for cross-resistance with penicillins and cephalosporins. However, to fully assess its clinical potential, dedicated in vitro studies are required to generate specific MIC data for this compound against a comprehensive panel of contemporary, multidrug-resistant clinical isolates. The standardized experimental protocols outlined in this guide provide a framework for conducting such crucial research.

References

Epithienamycin A: A Comparative Analysis of Efficacy Against Commercial Carbapenems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of Epithienamycin A, a naturally occurring carbapenem (B1253116) antibiotic, with that of commercially available carbapenems such as imipenem (B608078), meropenem, and doripenem. The data presented is based on available scientific literature and aims to provide an objective performance analysis supported by experimental data.

Introduction to Epithienamycins and Carbapenems

Epithienamycins are a family of naturally occurring β-lactam antibiotics produced by Streptomyces flavogriseus.[1] Structurally related to thienamycin (B194209), the first discovered carbapenem, epithienamycins exhibit a broad spectrum of antibacterial activity.[1] Commercial carbapenems, such as imipenem (a derivative of thienamycin), meropenem, and doripenem, are cornerstones in the treatment of severe bacterial infections due to their broad-spectrum activity against Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains.[2][3][4] Like all β-lactam antibiotics, carbapenems exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6][7][8]

Quantitative Comparison of In Vitro Efficacy

Direct comparative studies of this compound against a full panel of modern commercial carbapenems are limited in publicly available literature. The following table collates available Minimum Inhibitory Concentration (MIC) data for Thienamycin (as a proxy for early carbapenems) and key commercial carbapenems against a range of clinically relevant bacteria. It is important to note that this data is aggregated from multiple studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Bacterial SpeciesThienamycin MIC (µg/mL)Imipenem MIC (µg/mL)Meropenem MIC (µg/mL)Doripenem MIC (µg/mL)
Staphylococcus aureus0.05≤0.06 - 0.250.03 - 0.250.12 - 0.5
Streptococcus pneumoniae≤0.0150.008 - 0.06≤0.008 - 0.120.015 - 0.06
Enterococcus faecalis0.81 - 42 - 164 - 16
Escherichia coli0.050.06 - 0.25≤0.008 - 0.12≤0.03 - 0.12
Klebsiella pneumoniae0.20.12 - 0.5≤0.008 - 0.06≤0.03 - 0.12
Pseudomonas aeruginosa0.81 - 80.25 - 40.25 - 4
Acinetobacter baumannii0.40.5 - 40.5 - 81 - 8
Bacteroides fragilis≤0.1≤0.06 - 0.5≤0.03 - 0.25≤0.06 - 0.5

Note: The MIC values are presented as ranges, reflecting variations observed across different studies and bacterial strains. The data for Thienamycin is sourced from earlier publications and serves as a reference for the foundational carbapenem structure.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a critical component of assessing the in vitro efficacy of antimicrobial agents. The standardized method for this is the broth microdilution method, as detailed by the Clinical and Laboratory Standards Institute (CLSI) in their document M07.[2][9]

Broth Microdilution Method for MIC Determination (Based on CLSI M07)

This protocol outlines the general procedure for determining the MIC of a carbapenem antibiotic against aerobic bacteria.

1. Preparation of Materials:

  • Antimicrobial Agent: A stock solution of the carbapenem is prepared at a known concentration.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most non-fastidious aerobic bacteria.[10]
  • Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
  • Microdilution Trays: Sterile 96-well microtiter plates are used.

2. Assay Procedure:

  • Serial Dilutions: The antimicrobial agent is serially diluted in the CAMHB directly in the microtiter plate to achieve a range of concentrations.
  • Inoculation: Each well is inoculated with the standardized bacterial suspension.
  • Controls:
  • Growth Control: A well containing only the broth and the bacterial inoculum to ensure the bacteria are viable.
  • Sterility Control: A well containing only uninoculated broth to check for contamination.
  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye.

Mechanism of Action: A Visual Representation

Carbapenems exert their bactericidal activity by interfering with the synthesis of the bacterial cell wall. This process involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[5][6][7][8]

Carbapenem_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_cell_wall Cell Wall Synthesis cluster_action Carbapenem Action PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Inhibited_PBP Inhibited PBPs CellWall Stable Cell Wall Peptidoglycan->CellWall Forms CellLysis Cell Lysis Peptidoglycan->CellLysis Carbapenem Carbapenem (e.g., this compound) Carbapenem->PBP Binds to & Inhibits Inhibited_PBP->Peptidoglycan Blocks Synthesis

Caption: Mechanism of action of carbapenems.

Conclusion

References

A Structural and Functional Comparison of Epithienamycin A and Imipenem

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antibacterial agents, the carbapenem (B1253116) class stands out for its broad spectrum of activity. This guide provides a detailed structural and functional comparison between the natural product Epithienamycin A and its semi-synthetic derivative, imipenem (B608078). This analysis is intended for researchers, scientists, and professionals in drug development to illuminate the chemical nuances that drive the clinical utility of these potent antibiotics.

Chemical Structure: From Natural Instability to Clinical Stability

This compound belongs to the thienamycin (B194209) family of natural products isolated from Streptomyces cattleya.[1] These compounds are characterized by a carbapenem core structure, which is a bicyclic system composed of a β-lactam ring fused to a five-membered ring that contains a carbon atom instead of a sulfur atom, as seen in penicillins.[1] The defining feature of this compound, and thienamycins in general, is a cysteamine (B1669678) side chain at the C-2 position.[1]

Imipenem, on the other hand, is a semi-synthetic derivative of thienamycin, specifically designed to overcome the inherent chemical instability of the natural product.[2] The primary structural difference between this compound (as a form of thienamycin) and imipenem lies in the modification of the primary amine of the cysteamine side chain. In imipenem, this amine is converted to a more stable N-formimidoyl group.[2][3] This chemical modification significantly enhances the stability of the molecule in aqueous solutions, a critical factor for its development as a clinical therapeutic.[4]

Key Structural Differences:

  • This compound (a stereoisomer of Thienamycin): Possesses a primary amine on the 2-(aminoethyl)thio side chain.[1][5]

  • Imipenem: The primary amine is derivatized to an N-formimidoyl group.[6][7]

Comparative Analysis of Physicochemical and Antibacterial Properties

Direct comparative quantitative data for this compound is scarce in publicly available literature. However, by using its parent compound, thienamycin, as a proxy, we can infer its general characteristics and highlight the improvements achieved with imipenem. Thienamycin itself is known for its potent and broad-spectrum antibacterial activity but suffers from significant instability.[1][8]

PropertyThis compound (inferred from Thienamycin)Imipenem
Molecular Formula C11H16N2O4S[5]C12H17N3O4S[6]
Molar Mass 272.32 g/mol [5]299.35 g·mol−1[4]
Source Natural product from Streptomyces cattleya[1]Semi-synthetic derivative of thienamycin[2]
Chemical Stability Highly unstable in aqueous solution, especially at high concentrations and pH > 8.[1][8]Significantly more stable than thienamycin in aqueous solution.[2]
Antibacterial Spectrum Potent and broad-spectrum activity against Gram-positive and Gram-negative bacteria.[9][10]Potent and very broad-spectrum activity against Gram-positive and Gram-negative aerobes and anaerobes.[11][12]
Resistance to β-lactamases Resistant to many bacterial β-lactamases.[1][13]Highly resistant to hydrolysis by most bacterial β-lactamases.[12]

Mechanism of Action and Resistance

Both this compound and imipenem, as carbapenems, share a common mechanism of action. They inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][13] This disruption of the peptidoglycan layer integrity leads to cell lysis and bacterial death. Imipenem has a high affinity for PBPs 1a, 1b, and 2 in Escherichia coli.[14]

Bacterial resistance to carbapenems can emerge through several mechanisms, including:

  • Enzymatic degradation: Production of carbapenemase enzymes that hydrolyze the β-lactam ring.

  • Target modification: Alterations in the structure of PBPs, reducing the binding affinity of the antibiotic.

  • Reduced permeability: Changes in the bacterial outer membrane, such as the loss of porin channels, which restrict the entry of the drug into the cell.

  • Efflux pumps: Active transport of the antibiotic out of the bacterial cell.

cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance Carbapenem Carbapenem PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Binds to CellWall Cell Wall Synthesis (Peptidoglycan cross-linking) PBP->CellWall Inhibits Lysis Bacterial Cell Lysis CellWall->Lysis Leads to Carbapenemase Carbapenemase Production Degradation Carbapenem Degradation Carbapenemase->Degradation PorinLoss Porin Channel Loss/Mutation ReducedEntry Reduced Drug Entry PorinLoss->ReducedEntry EffluxPump Efflux Pump Overexpression DrugExpulsion Drug Expulsion EffluxPump->DrugExpulsion

Mechanism of action and resistance pathways for carbapenems.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard method to evaluate and compare the antibacterial potency of compounds like this compound and imipenem is the determination of the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Methodology: Broth Microdilution

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of the carbapenem (e.g., imipenem) in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • Select a few colonies of the test bacterial strain from an agar (B569324) plate and suspend them in a saline solution.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Start Start Stock Prepare Antibiotic Stock Solution Start->Stock Dilution Serial Dilution in Microtiter Plate Stock->Dilution Inoculate Inoculate Plate with Bacterial Suspension Dilution->Inoculate Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read Read MIC (Lowest concentration with no visible growth) Incubate->Read End End Read->End

Workflow for MIC determination by broth microdilution.

Conclusion

The structural modification of the naturally occurring this compound (thienamycin) to the semi-synthetic imipenem represents a pivotal advancement in the development of carbapenem antibiotics. The addition of the N-formimidoyl group confers crucial chemical stability, transforming a potent but impractical natural product into a clinically invaluable therapeutic agent. While both compounds likely share a similar broad-spectrum antibacterial activity and mechanism of action, the enhanced stability of imipenem is the key determinant of its success. Further research into the direct comparative bioactivities of various epithienamycins could yet unveil novel insights into carbapenem structure-activity relationships.

References

In Vitro Showdown: A Comparative Analysis of Epithienamycin A and Meropenem

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antibacterial research, the carbapenem (B1253116) class of antibiotics stands out for its broad-spectrum efficacy against a wide array of bacterial pathogens. This guide provides a comparative overview of two such agents: Epithienamycin A, a naturally derived carbapenem, and meropenem (B701), a widely used synthetic carbapenem. This comparison focuses on their in vitro properties, detailing their mechanisms of action, and outlining the experimental protocols used to evaluate their antibacterial potency.

While extensive in vitro data for meropenem is readily available, specific quantitative data for the antibacterial activity of this compound is not as widely accessible in current literature. The information that is available indicates that the epithienamycins, as a class of cell wall active antibiotics, exhibit a broad spectrum of activity against various bacterial species[1]. However, a direct, quantitative comparison of Minimum Inhibitory Concentration (MIC) values with meropenem is challenging due to the limited availability of specific data for this compound.

Mechanism of Action: Targeting the Bacterial Cell Wall

Both this compound and meropenem belong to the β-lactam class of antibiotics and share a common mechanism of action. They exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall, a structure essential for maintaining the integrity and shape of the bacterium.

This process involves the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component that provides structural strength to the cell wall. By binding to and inactivating these PBPs, both antibiotics disrupt the cross-linking of peptidoglycan chains. This disruption weakens the cell wall, leading to cell lysis and ultimately, bacterial death.

G cluster_0 Bacterial Cell cluster_1 Carbapenem Action PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Catalyzes Inhibited_PBP Inhibited PBPs Cell_wall Intact Cell Wall Peptidoglycan_synthesis->Cell_wall Maintains Integrity Carbapenem This compound / Meropenem Carbapenem->PBP Inhibits Disrupted_synthesis Disrupted Peptidoglycan Synthesis Inhibited_PBP->Disrupted_synthesis Leads to Weakened_wall Weakened Cell Wall Disrupted_synthesis->Weakened_wall Results in Cell_lysis Cell Lysis Weakened_wall->Cell_lysis Causes

Mechanism of action for carbapenem antibiotics.

In Vitro Antibacterial Activity: A Comparative Look

The in vitro activity of an antibiotic is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. While a direct comparison table cannot be generated due to the lack of specific MIC data for this compound, the following table presents representative MIC values for meropenem against a range of common bacterial pathogens. This provides a benchmark for the expected potency of a broad-spectrum carbapenem.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Meropenem

Bacterial SpeciesMeropenem MIC (µg/mL)
Staphylococcus aureus0.06 - 2
Streptococcus pneumoniae≤0.06 - 1
Escherichia coli≤0.03 - 0.25
Klebsiella pneumoniae≤0.03 - 0.5
Pseudomonas aeruginosa0.25 - 8
Acinetobacter baumannii0.5 - 16
Bacteroides fragilis≤0.06 - 0.5

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Protocols: Determining In Vitro Susceptibility

The determination of MIC values is a critical step in evaluating the in vitro efficacy of new antimicrobial agents. The broth microdilution method is a standardized and widely accepted technique for this purpose.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that shows no visible bacterial growth.

Key Steps in the Broth Microdilution Protocol:

  • Preparation of Antibiotic Stock Solution: A stock solution of the antibiotic (e.g., this compound or meropenem) is prepared at a known concentration in a suitable solvent.

  • Serial Dilution: The antibiotic stock solution is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.

  • Incubation: The inoculated plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 16-20 hours).

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

G start Start prep_antibiotic Prepare Antibiotic Stock Solution start->prep_antibiotic serial_dilution Perform Serial Dilutions in Microtiter Plate prep_antibiotic->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_results Visually Inspect for Growth and Determine MIC incubate->read_results end End read_results->end

Experimental workflow for MIC determination.

Conclusion

Both this compound and meropenem are potent carbapenem antibiotics that function by inhibiting bacterial cell wall synthesis. Meropenem has a well-documented broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. While early research on this compound also indicates broad-spectrum potential, a comprehensive and direct quantitative comparison with meropenem is hampered by the limited availability of its specific MIC data in the public domain. Further research and publication of detailed in vitro studies on this compound are necessary to fully elucidate its comparative efficacy and potential role in the antibacterial armamentarium. The standardized experimental protocols outlined in this guide provide the framework for conducting such essential comparative evaluations.

References

The Untapped Potential: A Comparative Guide to the Synergy of Epithienamycin A with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising tide of antibiotic resistance necessitates innovative strategies to extend the lifespan of our current antimicrobial arsenal. One promising approach lies in the synergistic combination of existing antibiotics. This guide explores the potential for synergistic interactions between Epithienamycin A, a member of the potent carbapenem (B1253116) class of β-lactam antibiotics, and other antimicrobial agents. While specific experimental data on this compound combinations is not yet available in the public domain, this document serves as a foundational framework for researchers looking to investigate such synergies. We will delve into the theoretical basis for potential synergistic pairings, provide detailed experimental protocols for assessing these interactions, and present hypothetical data to illustrate the expected outcomes.

This compound: A Profile

This compound is a naturally occurring carbapenem antibiotic produced by Streptomyces flavogriseus.[1] Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][2][3] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan, an essential component of the bacterial cell wall.[2] This disruption leads to cell lysis and bacterial death. The epithienamycins exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1]

The Rationale for Synergy: Potential Antibiotic Partners

The key to effective antibiotic synergy lies in combining agents with complementary mechanisms of action. This multi-pronged attack can overwhelm bacterial defense mechanisms and lead to enhanced bactericidal activity. Based on established principles of antibiotic synergy, the following classes of antibiotics are prime candidates for investigation in combination with this compound.

  • Aminoglycosides (e.g., Gentamicin, Amikacin): This class of antibiotics inhibits protein synthesis by binding to the 30S ribosomal subunit.[4] The synergy between β-lactams and aminoglycosides is a well-documented phenomenon.[5][6][7] It is hypothesized that the cell wall damage induced by β-lactams, such as this compound, facilitates the intracellular uptake of aminoglycosides, leading to a more potent bactericidal effect.[5]

  • Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): Fluoroquinolones target bacterial DNA synthesis by inhibiting DNA gyrase and topoisomerase IV.[4] The combination of a β-lactam with a fluoroquinolone can create a powerful synergistic effect by simultaneously disrupting two distinct and essential cellular processes.[6][8][9]

Quantifying Synergy: Data Presentation

The synergistic effect of an antibiotic combination is typically quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. The FIC index is calculated as follows:

FIC Index = FIC of Drug A + FIC of Drug B

Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The interaction is interpreted as:

  • Synergy: FIC index ≤ 0.5

  • Additive: 0.5 < FIC index ≤ 4

  • Antagonism: FIC index > 4

Below are hypothetical tables illustrating how synergy data for this compound combinations could be presented.

Table 1: Hypothetical Synergy of this compound with Gentamicin against Pseudomonas aeruginosa

This compound (µg/mL)Gentamicin (µg/mL)FIC of this compoundFIC of GentamicinFIC IndexInterpretation
8 (MIC alone)0101-
04 (MIC alone)011-
20.50.250.1250.375Synergy
110.1250.250.375Synergy

Table 2: Hypothetical Synergy of this compound with Ciprofloxacin against Escherichia coli

This compound (µg/mL)Ciprofloxacin (µg/mL)FIC of this compoundFIC of CiprofloxacinFIC IndexInterpretation
4 (MIC alone)0101-
01 (MIC alone)011-
10.1250.250.1250.375Synergy
0.50.250.1250.250.375Synergy

Experimental Protocols

To empirically determine the synergistic potential of this compound, the following experimental protocols are recommended.

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.

Methodology:

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic (e.g., an aminoglycoside or fluoroquinolone) at a concentration of 10x the highest concentration to be tested.

  • Prepare Microtiter Plates: In a 96-well microtiter plate, create a two-dimensional gradient of the two antibiotics.

    • Along the x-axis, perform serial twofold dilutions of this compound.

    • Along the y-axis, perform serial twofold dilutions of the second antibiotic.

    • Each well will contain a unique combination of concentrations of the two drugs.

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Inoculate each well with the standardized bacterial suspension. Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

  • Calculate FIC Index: Calculate the FIC index for each combination showing no growth to determine the nature of the interaction (synergy, additive, or antagonism).

Time-Kill Curve Assay

The time-kill curve assay provides a dynamic picture of the bactericidal activity of an antibiotic combination over time.

Methodology:

  • Prepare Bacterial Culture: Grow a bacterial culture to the mid-logarithmic phase.

  • Prepare Test Tubes: Prepare tubes containing cation-adjusted Mueller-Hinton broth with the following:

    • No antibiotic (growth control)

    • This compound alone (at a sub-MIC concentration, e.g., 0.5 x MIC)

    • Second antibiotic alone (at a sub-MIC concentration, e.g., 0.5 x MIC)

    • Combination of this compound and the second antibiotic (at their respective sub-MIC concentrations)

  • Inoculation: Inoculate each tube with the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), collect aliquots from each tube.

  • Bacterial Viability Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Plot Time-Kill Curves: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizing the Process and a Proposed Mechanism

To better understand the experimental process and the underlying biological rationale, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_interpretation Interpretation A Prepare Antibiotic Stock Solutions (this compound & Partner) C Perform Checkerboard Assay (Serial Dilutions in 96-well plate) A->C D Perform Time-Kill Curve Assay (Incubation in Test Tubes) A->D B Prepare Standardized Bacterial Inoculum B->C B->D E Determine MICs and Calculate FIC Index C->E F Determine CFU/mL at Time Points & Plot Curves D->F G Assess Synergy, Additivity, or Antagonism E->G F->G

Caption: Workflow for assessing antibiotic synergy.

Synergy_Mechanism cluster_cell Bacterial Cell cluster_effect Synergistic Effect CW Cell Wall CM Cell Membrane CW->CM Increased Permeability Ribosome Ribosome DNA DNA Epithienamycin_A This compound (β-Lactam) Epithienamycin_A->CW Inhibits Peptidoglycan Synthesis Aminoglycoside Aminoglycoside Aminoglycoside->CM Enhanced Uptake Effect Inhibition of Protein Synthesis Bactericidal Enhanced Bactericidal Activity

References

Confirming the Stereochemistry of Synthetic Epithienamycin A: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in the synthesis and characterization of chiral molecules like Epithienamycin A. This guide provides a comparative overview of key analytical techniques used to confirm the stereochemistry of this potent carbapenem (B1253116) antibiotic, with a focus on experimental data and detailed methodologies.

This compound, a member of the thienamycin (B194209) family of β-lactam antibiotics, exhibits significant antibacterial activity. Its biological function is intrinsically linked to its three-dimensional structure. As a stereoisomer of thienamycin, differing in the configuration at one or more chiral centers, rigorous analytical confirmation of its stereochemistry is paramount to ensure the desired pharmacological profile and to meet regulatory requirements. The initial structural elucidation of epithienamycins relied on comparing their spectroscopic data with that of thienamycin. Modern analytical methods, however, offer more definitive and quantitative assessments.

This guide will compare and contrast the primary methods for stereochemical confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (Chiral HPLC), and X-ray Crystallography.

Comparison of Analytical Techniques for Stereochemical Confirmation

A combination of spectroscopic and chromatographic techniques is often employed to provide unambiguous stereochemical assignment. The choice of method depends on the sample's physical properties, the availability of reference standards, and the desired level of structural detail.

Technique Principle Information Provided Advantages Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.- Relative stereochemistry through analysis of coupling constants (J-values). - Through-space proximities via Nuclear Overhauser Effect (NOE). - Comparison of chemical shifts with known stereoisomers.- Non-destructive. - Provides detailed structural information in solution. - Can be used to determine enantiomeric purity with chiral shift reagents.- May not provide absolute configuration without reference compounds. - Complex spectra can be challenging to interpret for large molecules.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to their separation.- Enantiomeric purity and separation of diastereomers. - Retention time comparison with authentic standards.- Highly sensitive and quantitative. - Well-established for quality control. - Can be used for both analytical and preparative separations.- Does not provide direct structural information. - Requires the availability of a suitable chiral stationary phase. - Method development can be time-consuming.
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice.- Unambiguous determination of the absolute stereochemistry. - Provides precise bond lengths and angles.- Provides the "gold standard" for absolute configuration determination.- Requires a suitable single crystal, which can be difficult to grow. - The solid-state conformation may differ from the solution conformation.

Experimental Data and Protocols

While specific experimental data for the stereochemical confirmation of a synthetic batch of this compound is not publicly available in a consolidated source, this section outlines the typical data obtained and provides detailed protocols for each technique based on the analysis of thienamycin and other carbapenems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Analysis of the proton (¹H) NMR spectrum is crucial for determining the relative stereochemistry of the β-lactam ring protons. The coupling constant between the protons at C-5 and C-6 is particularly informative.

Table 1: Representative ¹H NMR Data for Thienamycin Stereoisomers

Proton Thienamycin (trans) Epi-thienamycin (cis) (Predicted)
H-5~3.4 ppm~3.6 ppm
H-6~4.2 ppm~4.0 ppm
J (H-5, H-6)~2-3 Hz~5-6 Hz
H-8~4.2 ppm~4.2 ppm
CH₃-9~1.2 ppm~1.2 ppm

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthetic this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • Data Analysis:

    • Integrate all signals to determine the relative number of protons.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) for each signal.

    • Pay close attention to the coupling constant between the H-5 and H-6 protons to confirm the cis or trans relationship. A larger coupling constant is indicative of a cis relationship, characteristic of the "epi" configuration.

    • If available, compare the obtained spectrum with that of an authentic standard of this compound or thienamycin.

Visualization of Stereochemical Analysis Workflow

G cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis cluster_confirmation Confirmation start Synthetic this compound nmr NMR Spectroscopy start->nmr Relative Stereochemistry hplc Chiral HPLC start->hplc Enantiomeric Purity xray X-ray Crystallography start->xray Absolute Configuration stereochem Confirmed Stereochemistry nmr->stereochem hplc->stereochem xray->stereochem

Caption: Workflow for the stereochemical confirmation of synthetic this compound.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the method of choice for determining the enantiomeric purity of a synthetic sample. The separation is achieved by using a column with a chiral stationary phase (CSP) that interacts differently with the enantiomers.

Table 2: Representative Chiral HPLC Separation Data

Compound Chiral Stationary Phase Mobile Phase Retention Time (min)
(R)-Epithienamycin APolysaccharide-based (e.g., Chiralpak AD-H)Hexane/IsopropanolVaries
(S)-Epithienamycin APolysaccharide-based (e.g., Chiralpak AD-H)Hexane/IsopropanolVaries
ThienamycinPolysaccharide-based (e.g., Chiralpak AD-H)Hexane/IsopropanolVaries

Experimental Protocol: Chiral HPLC

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs are often effective for carbapenems.

  • Mobile Phase Preparation: Prepare a mobile phase of appropriate polarity, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The exact ratio will need to be optimized.

  • Sample Preparation: Dissolve a small amount of the synthetic this compound in the mobile phase.

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the column temperature.

    • Use a UV detector set to an appropriate wavelength to detect the carbapenem chromophore.

  • Data Analysis:

    • Inject the sample and record the chromatogram.

    • The presence of two peaks indicates a racemic or enantioenriched mixture, while a single peak suggests an enantiomerically pure sample (if the method is capable of resolving the enantiomers).

    • Calculate the enantiomeric excess (% ee) based on the peak areas of the two enantiomers.

Visualization of Chiral Separation Principle

G cluster_column Chiral HPLC Column cluster_injection Sample Injection cluster_separation Separation p1 separated p1->separated Elution racemate racemate->p1 Differential Interaction G crystal Single Crystal Growth diffraction X-ray Diffraction Data Collection crystal->diffraction solution Structure Solution diffraction->solution refinement Structure Refinement solution->refinement absolute_config Absolute Stereochemistry Determination refinement->absolute_config

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Epithienamycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Epithienamycin A, a carbapenem (B1253116) antibiotic. Adherence to these procedures is critical for maintaining a safe laboratory environment and preventing the release of biologically active compounds into the ecosystem. The following guidelines are directed at researchers, scientists, and drug development professionals engaged in work involving this compound.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for understanding the compound's behavior and for conducting a thorough risk assessment.

PropertyValueSource
Molecular FormulaC11H16N2O4S--INVALID-LINK--
Molecular Weight272.32 g/mol --INVALID-LINK--
CAS Number64090-99-9--INVALID-LINK--

Disposal Protocol: A Step-by-Step Guide

All waste containing this compound, including pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste. The primary method of disposal involves chemical inactivation of the β-lactam ring, which is essential for its antibiotic activity, followed by disposal as chemical waste.

Experimental Protocol for Chemical Inactivation

The following procedure details the chemical degradation of this compound via alkaline hydrolysis. This method effectively opens the β-lactam ring, rendering the antibiotic inactive.

Materials:

  • Waste containing this compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Chemical fume hood

  • Designated hazardous waste container

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood. Ensure all necessary PPE is worn correctly.

  • Alkaline Hydrolysis:

    • For liquid waste (e.g., stock solutions, culture media), add a sufficient volume of 1 M NaOH solution to raise the pH of the waste to >12. Stir the solution for a minimum of 2 hours at room temperature to ensure complete hydrolysis of the β-lactam ring.[1][2][3]

    • For solid waste (e.g., unused compound), dissolve the solid in a minimal amount of a suitable solvent (e.g., water or a buffer) before proceeding with the addition of 1 M NaOH as described above.

    • For contaminated labware (e.g., pipette tips, vials), rinse them with a 1 M NaOH solution and collect the rinse as hazardous waste. The rinsed labware can then be disposed of as regular lab waste, provided it is free of other contaminants.

  • Neutralization (Optional but Recommended): After the inactivation period, neutralize the waste by carefully adding a suitable acid (e.g., 1 M Hydrochloric Acid) until the pH is between 6 and 8. This step is recommended to reduce the corrosivity (B1173158) of the waste before final disposal.

  • Collection and Labeling: Transfer the inactivated and neutralized waste into a clearly labeled hazardous waste container. The label should include "Inactivated this compound waste," the date of inactivation, and the chemical composition of the waste.

  • Final Disposal: Dispose of the hazardous waste container through your institution's established hazardous waste management program.

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of waste containing this compound.

Epithienamycin_A_Disposal_Workflow start Waste Generation (this compound) waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (Solutions, Media) waste_type->liquid_waste Liquid solid_waste Solid Waste (Pure Compound) waste_type->solid_waste Solid contaminated_labware Contaminated Labware waste_type->contaminated_labware Labware inactivation Chemical Inactivation (Alkaline Hydrolysis with 1M NaOH) liquid_waste->inactivation solid_waste->inactivation contaminated_labware->inactivation neutralization Neutralization (pH 6-8) inactivation->neutralization collection Collect in Labeled Hazardous Waste Container neutralization->collection final_disposal Dispose via Institutional Hazardous Waste Program collection->final_disposal

Figure 1. Logical workflow for the safe disposal of this compound waste.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Spill Response: In the event of a spill, decontaminate the area with a 1 M NaOH solution. Absorb the spill with an inert material and collect it in a sealed container for disposal as hazardous waste.

  • Health Hazards: Carbapenems are known to have the potential to cause allergic reactions in individuals sensitive to β-lactam antibiotics.[4] Avoid direct contact with skin and eyes, and prevent inhalation of dust or aerosols.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Epithienamycin A

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Providing essential safety and logistical information is paramount for the well-being of researchers and the integrity of scientific discovery. This guide offers direct, procedural instructions for the safe handling and disposal of Epithienamycin A, a potent carbapenem (B1253116) antibiotic. By adhering to these protocols, research professionals can mitigate risks and ensure a secure laboratory environment.

This compound, a member of the beta-lactam class of antibiotics, requires stringent handling procedures due to its potential for causing allergic sensitization and other adverse health effects. The following information is based on best practices for handling potent pharmaceutical compounds and data extrapolated from structurally similar carbapenems, such as Meropenem and Imipenem.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection NIOSH-approved RespiratorFor weighing and handling of powder: A powered air-purifying respirator (PAPR) with a P100 (or equivalent) filter is recommended. For handling solutions: A half-mask or full-face respirator with P100 (or equivalent) filters.
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. The outer glove should be changed immediately upon contamination.
Body Protection Disposable Lab Coat or CoverallsA dedicated, disposable lab coat or coveralls made of a low-linting material should be worn over personal clothing.
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes are required.

Occupational Exposure Limits

Occupational Exposure Limits (OELs) are established to protect laboratory personnel from the adverse effects of exposure to potent compounds. The following table provides OELs for analogous carbapenem antibiotics, which should be considered as guidance for this compound in the absence of specific data.

CompoundOEL (8-hour Time-Weighted Average)Basis
Meropenem0.1 mg/m³[1]To protect against respiratory sensitization[1][2]
Imipenem3000 µg/m³ (OEB 1)[3]Internal manufacturer recommendation[3]

Safe Handling and Operational Plan

A systematic workflow is crucial for minimizing exposure and ensuring a safe working environment.

Figure 1: Workflow for the safe handling of this compound.

Emergency Procedures for Accidental Exposure

Immediate and appropriate action is critical in the event of accidental exposure.

EmergencyResponse cluster_actions Immediate Actions Exposure Accidental Exposure Occurs Skin Skin Contact: Remove contaminated clothing. Wash with soap and water. Exposure->Skin Skin Eye Eye Contact: Immediately flush with water for 15 minutes. Exposure->Eye Eye Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Inhalation Medical Seek Immediate Medical Attention Skin->Medical Eye->Medical Inhalation->Medical Report Report Incident to Supervisor Medical->Report

Figure 2: Emergency response protocol for accidental exposure.

Decontamination and Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and the spread of antibiotic resistance. Beta-lactam antibiotics can be chemically inactivated prior to disposal.

Experimental Protocols for Deactivation

1. Alkaline Hydrolysis

This method utilizes a strong base to hydrolyze the beta-lactam ring, rendering the antibiotic inactive.

  • Materials:

    • 1 M Sodium Hydroxide (NaOH) solution

    • Appropriate container for waste collection

    • Personal Protective Equipment (as specified above)

  • Procedure:

    • Working in a chemical fume hood, collect all liquid waste containing this compound.

    • For each 9 volumes of antibiotic waste, slowly add 1 volume of 1 M NaOH solution.

    • Stir the mixture at room temperature for at least 2 hours to ensure complete hydrolysis.

    • Neutralize the resulting solution with an appropriate acid (e.g., 1 M Hydrochloric Acid) to a pH between 6.0 and 8.0.

    • Dispose of the neutralized solution as hazardous chemical waste according to your institution's guidelines.

2. Enzymatic Degradation

This method uses beta-lactamase enzymes to specifically target and inactivate the antibiotic.

  • Materials:

    • Beta-lactamase enzyme preparation

    • Phosphate (B84403) buffer solution (pH 7.0)

    • Waste container

    • Personal Protective Equipment (as specified above)

  • Procedure:

    • Collect all liquid waste containing this compound.

    • Adjust the pH of the waste solution to approximately 7.0 using a phosphate buffer.

    • Add the beta-lactamase enzyme to the waste solution. The amount of enzyme required will depend on the concentration of the antibiotic and the specific activity of the enzyme preparation. Consult the enzyme supplier's instructions for optimal concentrations.

    • Allow the mixture to incubate at room temperature for the time specified by the enzyme manufacturer to ensure complete degradation.

    • Dispose of the treated waste according to your institution's hazardous waste procedures.

Disposal of Contaminated Solids

All solid waste, including used PPE, vials, and other contaminated materials, should be collected in a designated hazardous waste container and disposed of through your institution's hazardous waste management program. Do not mix with general laboratory waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.